NVP-BVU972
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNPRCUHHDYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657890 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185763-69-2 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NVP-BVU972: A Technical Guide to its Mechanism of Action as a Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of NVP-BVU972, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details the signaling pathways modulated by this compound, presents key quantitative data on its activity, and outlines the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of c-Met Signaling
This compound functions as a selective and potent inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase[1][2]. c-Met is a critical receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. This compound exerts its therapeutic effects by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation.
This inhibition of c-Met has been shown to have dual effects: directly impeding cancer cell growth and survival, and modulating the host's inflammatory and antiviral responses. Notably, this compound has demonstrated the ability to suppress NF-κB-mediated inflammation and induce a broad-spectrum antiviral state[3][4][5][6].
Signaling Pathway Inhibition
The inhibitory action of this compound on c-Met disrupts multiple downstream signaling cascades critical for tumorigenesis and inflammation. The primary pathways affected include:
-
RAS/MAPK Pathway: Inhibition of c-Met prevents the activation of the Ras/Raf/MEK/ERK cascade, which is crucial for cell proliferation and survival.
-
PI3K/Akt Pathway: this compound blocks the c-Met-mediated activation of PI3K, leading to the deactivation of Akt, a key regulator of cell survival and apoptosis.
-
STAT3 Pathway: The drug inhibits the phosphorylation and activation of STAT3, a transcription factor that promotes cell proliferation and survival.
-
NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation and immune responses. This is achieved by reducing the phosphorylation of IKKα/β and IκBα, which prevents the nuclear translocation of the p65 subunit[3].
Caption: this compound inhibits c-Met autophosphorylation, blocking downstream signaling.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cell lines, including those with wild-type and mutated c-Met. The following tables summarize the key IC50 values reported in the literature.
| Cell Line | c-Met Status | IC50 (nM) | Reference |
| GTL-16 | Amplified | 66 | [1] |
| MKN-45 | Amplified | 32 | [1] |
| EBC-1 | Amplified | 82 | [1] |
| BaF3 TPR-MET | Wild-Type | 77 | [7] |
| BaF3 TPR-MET | M1211L Mutant | 1.2 | [7] |
| BaF3 TPR-MET | M1250T Mutant | 3.6 | [7] |
| BaF3 TPR-MET | F1200I Mutant | 14.1 | [7] |
| BaF3 TPR-MET | V1155L Mutant | 14.6 | [7] |
| BaF3 TPR-MET | L1195V Mutant | 31.5 | [7] |
| BaF3 TPR-MET | D1228A Mutant | >129 | [7] |
| BaF3 TPR-MET | Y1230H Mutant | >129 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay
This protocol is adapted from studies investigating the antiproliferative effects of this compound.
-
Cell Culture:
-
Culture BaF3 TPR-MET cells (wild-type or mutant) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well.
-
Prepare a serial dilution of this compound in the growth medium. Concentrations can range from 600 nM to 9.6 µM[7].
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plates for 72 hours at 37°C.
-
-
Viability Measurement:
-
Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well[8].
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining the IC50 of this compound using a cell proliferation assay.
Western Blot Analysis for c-Met Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on c-Met phosphorylation.
-
Cell Treatment and Lysis:
-
Culture BaF3 TPR-MET cells and treat with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 2 hours[7].
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control like β-actin.
-
RT-qPCR for Inflammatory Gene Expression
This protocol is for quantifying the effect of this compound on the mRNA levels of inflammatory cytokines.
-
Cell Treatment and RNA Extraction:
-
Treat RAW 264.7 macrophages with this compound (e.g., 100 µM) for 3 hours in the presence of an inflammatory stimulus like LPS (2 µg/mL)[3].
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target inflammatory genes (e.g., Il1β, Il6, Tnfα) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the control-treated cells.
-
Resistance Mechanisms
Studies have identified that resistance to this compound can arise from specific mutations within the c-Met kinase domain. The most prominent resistance mutations occur at the Y1230 residue, with substitutions such as Y1230H rendering the kinase insensitive to this compound[9][10]. The Y1230 residue plays a key role in the binding of this compound to the c-Met kinase domain[9][10]. Mutations at D1228 have also been associated with resistance[9].
This technical guide provides a foundational understanding of the mechanism of action of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology. Further investigation into the clinical applications and potential combination therapies involving this compound is warranted.
References
- 1. 美国GlpBio - this compound | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]
- 2. selleck.co.jp [selleck.co.jp]
- 3. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 5. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immunomart.com [immunomart.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BVU972: A Technical Guide to a Potent and Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway through genetic alterations such as amplification, mutation, or protein overexpression is implicated in the pathogenesis and progression of numerous human cancers. This compound was developed as a therapeutic agent to target and inhibit aberrant c-Met signaling in cancer cells. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data related to this compound.
Core Function and Mechanism of Action
This compound functions as a selective inhibitor of the c-Met kinase. It exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation and activation of the receptor. The cocrystal structure of this compound in complex with the c-Met kinase domain reveals that the quinoline moiety of the inhibitor interacts with the hinge region, while the imidazopyridazine portion extends into the activation loop, engaging in a π-stacking interaction with tyrosine 1230 (Y1230)[1]. This interaction is critical for the high-affinity binding and potent inhibition of c-Met.
Inhibition of c-Met by this compound leads to the suppression of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. By blocking these pathways, this compound effectively inhibits the growth and proliferation of cancer cells that are dependent on c-Met signaling.
Quantitative Data
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type |
| c-Met IC50 | 14 nM | Biochemical Kinase Assay |
| RON Kinase IC50 | >1000 nM | Biochemical Kinase Assay |
Table 1: Biochemical inhibitory activity of this compound.
| Cell Line | Description | IC50 (nM) |
| GTL-16 | Gastric carcinoma, MET amplified | 66 |
| MKN-45 | Gastric carcinoma, MET amplified | 32 |
| EBC-1 | Lung squamous cell carcinoma, MET amplified | 82 |
| BaF3 TPR-MET | Murine pro-B cells with TPR-MET fusion | 104 |
Table 2: Cellular anti-proliferative activity of this compound in c-Met dependent cancer cell lines.
| Mutation | IC50 (nM) |
| Wild-type | 77 |
| M1211L | 1.2 |
| M1250T | 3.6 |
| F1200I | 14.1 |
| V1155L | 14.6 |
| L1195V | 31.5 |
| D1228A | >129 |
| Y1230H | >129 |
Table 3: Anti-proliferative activity of this compound against BaF3 cells expressing various TPR-MET mutations.
Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against c-Met and other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a generic tyrosine kinase peptide substrate are used.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a carrier protein like BSA.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in the assay buffer.
-
ATP Addition: The kinase reaction is initiated by the addition of radiolabeled [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time, typically 20-60 minutes.
-
Termination: The reaction is stopped by the addition of a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Detection: The amount of incorporated radiolabel into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., GTL-16, MKN-45, EBC-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by the addition of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., GTL-16) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (to assess toxicity) and analysis of biomarkers from tumor tissue upon study completion.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizations
c-Met Signaling Pathway and this compound Inhibition
Caption: this compound inhibits c-Met signaling pathways.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing this compound's anti-proliferative effects.
Resistance Mechanisms
Preclinical studies have identified potential mechanisms of resistance to this compound. The most frequently observed resistance mutations in cell-based screens occur at the Y1230 and D1228 residues within the c-Met kinase domain[2][3]. Mutations at Y1230 are thought to directly disrupt the π-stacking interaction with this compound, thereby reducing its binding affinity and inhibitory activity[2][3]. The emergence of these mutations in a clinical setting could limit the long-term efficacy of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase with demonstrated anti-proliferative activity in preclinical models of cancer. Its mechanism of action involves the direct inhibition of c-Met kinase activity and the subsequent blockade of downstream oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the potential for resistance mutations is crucial for the design of future clinical trials and the development of strategies to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BVU972: A Technical Guide to a Potent c-Met Inhibitor with Dual Antiviral and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met/Hepatocyte Growth Factor Receptor (HGFR) tyrosine kinase.[1][2] Initially investigated for its oncogenic applications, recent studies have unveiled its significant potential as a dual-action agent with both antiviral and anti-inflammatory properties.[3] This technical guide provides an in-depth overview of this compound, focusing on its target, mechanism of action, associated signaling pathways, and key experimental data.
Core Target and Mechanism of Action
This compound's primary molecular target is the c-Met receptor tyrosine kinase .[1][2] c-Met, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[4] Dysregulation of the HGF/c-Met axis is implicated in various cancers.
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain.[5][6] This competitive inhibition prevents the phosphorylation of c-Met, thereby blocking the activation of its downstream signaling pathways.[1][2] The cocrystal structure of this compound with the c-Met kinase domain reveals that the quinoline moiety interacts with the hinge region, while the imidazopyridazine portion extends into the activation loop, engaging in a π-stacking interaction with Tyrosine 1230 (Tyr1230).[6][7]
Beyond its anti-cancer potential, this compound has been shown to induce a robust antiviral state and suppress NF-κB-mediated inflammation.[3] Mechanistically, it appears to reprogram inflammation-related loci by modulating gene expression and chromatin accessibility.[3][7] This dual functionality makes it a promising candidate for broad-spectrum antiviral therapies.[3]
Quantitative Data: Inhibitory Activity
The following tables summarize the reported in vitro inhibitory activity of this compound against its primary target, various cell lines, and mutant forms of c-Met.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 (nM) | Reference |
| c-Met (enzyme assay) | 14 | [1][2] |
| BaF3 TPR-MET (wild-type) | 77, 104 | [1][2] |
| EBC-1 (human lung cancer) | 82 | [2] |
| GTL-16 (human gastric cancer) | 66 | [2] |
| MKN-45 (human gastric cancer) | 32 | [2] |
Table 2: Antiproliferative Activity of this compound against c-Met Resistance Mutations in BaF3 Cells
| c-Met Mutation | IC50 (nM) | Reference |
| M1211L | 1.2 | [1] |
| M1250T | 3.6 | [1] |
| F1200I | 14.1 | [1] |
| V1155L | 14.6 | [1] |
| L1195V | 31.5 | [1] |
| D1228A | >129 | [1] |
| Y1230H | >127, >129 | [1][5] |
Signaling Pathways
This compound primarily impacts the c-Met signaling pathway and the interconnected NF-κB inflammatory pathway .
c-Met Signaling Pathway
Activation of c-Met by HGF typically leads to the recruitment and phosphorylation of downstream effector proteins, initiating signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[4] this compound's inhibition of c-Met phosphorylation effectively blocks these downstream signals.
NF-κB Inflammatory Pathway
Recent evidence demonstrates that this compound can suppress virus-induced inflammatory responses by inhibiting the NF-κB signaling pathway.[3] This pathway is a key regulator of pro-inflammatory cytokine production. This compound has been shown to reduce the expression of phosphorylated IKKα/β, phosphorylated IκBα, and phosphorylated p65, all of which are critical components of the NF-κB activation cascade.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Target cells are seeded into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium.[3]
-
Compound Treatment: Cells are treated with increasing concentrations of this compound.[3] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.[1][3]
-
Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well.[3]
-
Final Incubation and Measurement: The plate is incubated at 37°C for 1 hour, and the absorbance at 450 nm is measured using a microplate reader.[3]
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated using a non-linear regression model.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of c-Met.
-
Reaction Mixture: A reaction buffer containing recombinant c-Met kinase, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.
-
Inhibitor Addition: this compound is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-AKT, total AKT).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound.
Resistance Mutations
In vitro drug resistance screens have identified several mutations in the c-Met kinase domain that confer resistance to this compound.[6] The most prominent mutations occur at Tyrosine 1230 (Y1230) and Aspartic Acid 1228 (D1228).[5][6] The Y1230 residue plays a key role in the binding of this compound, and its mutation disrupts this interaction, leading to drug resistance.[5][6] This highlights the importance of monitoring for these mutations in clinical applications.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of c-Met with a compelling dual-action profile that extends beyond oncology to virology and immunology. Its ability to concurrently inhibit viral replication and suppress inflammation through the NF-κB pathway presents a novel therapeutic strategy. The comprehensive data on its inhibitory activity, mechanism of action, and the identification of resistance mutations provide a solid foundation for further preclinical and potential clinical development. This technical guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of this compound.
References
- 1. immunomart.com [immunomart.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NVP-BVU972: A Host-Directed Agent with Broad-Spectrum Antiviral and Anti-inflammatory Properties
A Technical Whitepaper for Drug Development Professionals
Abstract
NVP-BVU972, a selective c-Met inhibitor originally developed for oncology, has emerged as a promising host-directed therapeutic agent with potent broad-spectrum antiviral and anti-inflammatory activities. This document provides a comprehensive technical overview of the antiviral properties of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to generate these findings. This whitepaper is intended to serve as a resource for researchers, scientists, and drug development professionals exploring novel host-directed antiviral therapies.
Introduction
Viral infections remain a significant global health challenge, often exacerbated by excessive inflammatory responses that contribute to disease severity and mortality.[1][2] Traditional direct-acting antivirals, while effective against specific viral targets, are often limited by a narrow spectrum of activity and the rapid emergence of drug resistance.[1] Host-directed therapies, which modulate host cellular pathways to inhibit viral replication and control inflammation, offer a promising alternative strategy. This compound has been identified as a novel candidate in this class, demonstrating a dual mechanism of action that both suppresses viral propagation and mitigates pathological inflammation.[1][2][3][4]
Mechanism of Action
This compound functions as a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[5] Its antiviral and anti-inflammatory effects, however, are attributed to a broader, host-directed mechanism that involves the epigenetic reprogramming of inflammation-related gene loci and the suppression of the NF-κB signaling pathway.[1][2][3][6]
Inhibition of NF-κB Signaling
Viral infections often trigger the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines that can result in a "cytokine storm" in severe cases.[1] this compound has been shown to effectively inhibit the activation of the NF-κB signaling cascade, thereby reducing the expression of key inflammatory cytokines such as IL-1β, IL-6, and TNFα.[1][3] This anti-inflammatory action is crucial for mitigating virus-induced tissue damage.
Epigenetic Reprogramming
Mechanistically, this compound appears to reprogram inflammation-related loci by modulating both gene expression and chromatin accessibility.[1][2][3] Studies have indicated that the antiviral activity of this compound can be reversed by the inhibition of H3K9 methylation, suggesting a key role for epigenetic modifications in its host-protective effects.[1][3][6]
Quantitative Data Summary
The antiviral and anti-proliferative activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Concentration | Viral RNA Reduction | Citation |
| Vesicular Stomatitis Virus (VSV) | RAW264.7 | 25-100 µM | Significant | [1] |
| Encephalomyocarditis virus (EMCV) | RAW264.7 | 25-100 µM | Significant | [1] |
| Murine Hepatitis Virus (MHV) | RAW264.7 | 25-100 µM | Significant | [1] |
| Herpes Simplex Virus-1 (HSV-1) | RAW264.7 | 25-100 µM | Significant | [1] |
| Vesicular Stomatitis Virus (VSV) | HeLa, HT29, HT1080 | 50 µM | Significant | [1] |
| Encephalomyocarditis virus (EMCV) | HeLa, HT29, HT1080 | 50 µM | Significant | [1] |
| Herpes Simplex Virus-1 (HSV-1) | HeLa, HT29, HT1080 | 50 µM | Significant | [1] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Condition | Cell Line | Concentration | Cytokine Reduction (mRNA) | Citation |
| VSV, HSV-1, EMCV, or MHV Infection | RAW264.7 | 100 µM | Il1β, Il6, Tnfα | [1][3] |
| VSV, HSV-1, or EMCV Infection | HeLa, HT29, HT1080 | 100 µM | Il1β, Il6, Tnfα | [1][3] |
| LPS-induced Inflammation | RAW264.7 | 100 µM | Il1β, Il6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2 | [1][3] |
Table 3: In Vivo Anti-inflammatory Activity of this compound in Mice
| Challenge | Dosage | Organ(s) Harvested | Cytokine Reduction (mRNA) | Citation |
| VSV | 20 mg/kg | Blood, Target Organs | Il1β, Il6, Tnfα | [6] |
| HSV-1 | 20 mg/kg | Blood, Target Organs | Il1β, Il6, Tnfα | [6] |
| EMCV | 20 mg/kg | Blood, Target Organs | Il1β, Il6, Tnfα | [6] |
| MHV | 20 mg/kg | Blood, Target Organs | Il1β, Il6, Tnfα | [6] |
Table 4: IC50 Values of this compound in Cancer Cell Lines
| Target/Cell Line | IC50 | Citation |
| c-Met | 14 nM | [5] |
| EBC-1 | 82 nM | [5] |
| GTL-16 | 66 nM | [5] |
| MKN-45 | 32 nM | [5] |
| BaF3 (TPR-MET) | 104 nM | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this document.
In Vitro Antiviral Assays
-
Cell Lines and Viruses: RAW264.7 (murine macrophages), HeLa, HT29, and HT1080 (human cell lines) were used. The viruses included Vesicular Stomatitis Virus (VSV), Encephalomyocarditis virus (EMCV), Murine Hepatitis Virus (MHV), and Herpes Simplex Virus-1 (HSV-1).
-
Treatment and Infection: Cells were treated with this compound at concentrations ranging from 25 µM to 100 µM, or with DMSO as a control. Simultaneously, cells were infected with the respective viruses at a multiplicity of infection (MOI) of 0.1.[1]
-
Viral RNA Quantification: Viral replication was assessed by quantifying viral RNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[1]
In Vitro Anti-inflammatory Assays
-
Virus-Induced Inflammation: RAW264.7, HeLa, HT29, and HT1080 cells were infected with VSV, HSV-1, EMCV, or MHV and concurrently treated with 100 µM this compound or DMSO.[1][3] The mRNA expression levels of pro-inflammatory cytokines (Il1β, Il6, Tnfα) were measured by RT-qPCR.
-
LPS-Induced Inflammation: RAW264.7 macrophages were treated with 100 µM this compound for 3 hours in the presence of 2 µg/mL lipopolysaccharide (LPS) from E. coli O55:B5.[1][3] The mRNA expression of multiple inflammatory genes was analyzed by RT-qPCR.
In Vivo Animal Studies
-
Animal Model: C57BL/6J mice were used for in vivo experiments.
-
Virus Challenge and Treatment: Mice were infected intraperitoneally with VSV, HSV-1, EMCV, or MHV. The treated group received daily administrations of this compound at a dosage of 20 mg/kg, while the control group received a vehicle.[6]
-
Cytokine Analysis: Blood and target organs were harvested 24 hours post-infection, and the mRNA levels of Il1β, Il-6, and Tnfα were quantified by RT-qPCR to assess the systemic and localized inflammatory responses.[6]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound's antiviral and anti-inflammatory effects.
Discussion and Future Directions
This compound represents a promising candidate for a broad-spectrum, host-directed antiviral agent.[1][2][4] Its dual functionality of inhibiting viral replication and suppressing inflammation addresses a critical need in the treatment of severe viral infections.[1][2] While initially developed as a c-Met inhibitor for cancer, its favorable pharmacokinetic properties and tolerability in preclinical oncology studies suggest a potential for repurposing.[1][7]
Future research should focus on elucidating the detailed molecular mechanisms underlying the epigenetic reprogramming induced by this compound. Furthermore, its efficacy against a wider range of clinically relevant viruses and its potential for combination therapy with direct-acting antivirals warrant investigation. Human clinical trials will be necessary to evaluate the safety and efficacy of this compound as an antiviral therapeutic.
Conclusion
This compound has demonstrated significant potential as a broad-spectrum antiviral and anti-inflammatory agent. Its host-directed mechanism of action, centered on the inhibition of the NF-κB pathway and epigenetic reprogramming, offers a durable and broad applicability against a range of RNA and DNA viruses. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its continued development as a novel therapeutic for viral diseases.
References
- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 3. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 4. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
NVP-BVU972: A Technical Guide to its Interplay with NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the small molecule inhibitor NVP-BVU972 and its significant impact on the NF-κB signaling pathway. This compound, a potent and selective c-Met inhibitor, has demonstrated dual functions as both an antiviral and an anti-inflammatory agent, primarily through its suppression of NF-κB-mediated inflammation.[1][2][3][4][5] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of c-Met and Downstream NF-κB Activation
This compound is a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3] The c-Met signaling cascade, upon activation by its ligand, hepatocyte growth factor (HGF), is known to intersect with inflammatory networks, including the pivotal NF-κB pathway that drives the production of pro-inflammatory cytokines.[1] Aberrant c-Met activation can lead to the inappropriate stimulation of downstream pathways such as PI3K/Akt, which in turn can trigger the NF-κB signaling cascade.[4][6]
This compound exerts its anti-inflammatory effects by inhibiting c-Met, thereby preventing the subsequent activation of the NF-κB pathway.[2] This has been demonstrated by the reduced phosphorylation of key signaling intermediates in the canonical NF-κB pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB, without affecting the total protein levels of IκBα and p65.[2]
Quantitative Data on the Inhibitory Effects of this compound
The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings on its efficacy in reducing the expression of NF-κB target genes, specifically pro-inflammatory cytokines.
Table 1: In Vitro Inhibition of Virus-Induced Pro-inflammatory Cytokine mRNA Expression by this compound
| Cell Line | Virus | This compound Concentration | Target Gene | Observed Effect |
| RAW264.7 Macrophages | VSV, HSV-1, EMCV, MHV | 100 µM | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |
| HeLa | VSV, HSV-1, EMCV | 100 µM | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |
| HT29 | VSV, HSV-1, EMCV | 100 µM | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |
| HT1080 | VSV, HSV-1, EMCV | 100 µM | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |
Table 2: In Vivo Suppression of Virus-Induced Pro-inflammatory Cytokine mRNA Expression by this compound in C57BL/6J Mice
| Virus | This compound Dosage | Tissue/Sample | Target Gene | Observed Effect |
| VSV | 20 mg/kg (daily) | Blood and target organs | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |
| HSV-1 | 20 mg/kg (daily) | Blood and target organs | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |
| EMCV | 20 mg/kg (daily) | Blood and target organs | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |
| MHV | 20 mg/kg (daily) | Blood and target organs | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |
Table 3: In Vitro Inhibition of LPS-Induced Pro-inflammatory Gene mRNA Expression in RAW264.7 Cells by this compound
| This compound Concentration | Target Gene | Observed Effect |
| Not specified | Il1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2 | Marked downregulation of mRNA expression |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits c-Met, blocking NF-κB activation.
Caption: Workflow for Western Blot analysis of NF-κB proteins.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on NF-κB signaling.
Cell Culture and Treatment
-
Cell Lines: RAW264.7, HeLa, HT29, and HT1080 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For in vitro experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with this compound (at desired concentrations, e.g., 50-100 µM) or DMSO (vehicle control) for a specified period (e.g., 1 hour) before stimulation with an NF-κB activator such as lipopolysaccharide (LPS) or viral infection.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissues using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for Il1β, Il6, Tnfα, and a housekeeping gene (e.g., GAPDH or Actb) are used for amplification. The relative mRNA expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction and Quantification: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of IKKα/β, IκBα, and p65. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies in Mouse Models
-
Animal Model: Six-week-old C57BL/6J mice are used for in vivo experiments.
-
Treatment and Induction of Inflammation: Mice receive a single intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg) or vehicle. After one hour, inflammation is induced by a lethal i.p. injection of LPS (e.g., 20 mg/kg) or by viral infection.
-
Sample Collection: Blood and various organs (heart, spleen, lung, kidney, liver) are collected at specified time points post-injection for analysis of cytokine expression by qRT-PCR or histopathological examination.
NF-κB Luciferase Reporter Assay
-
Transfection: Cells are co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment and Lysis: After 24-48 hours, cells are pre-treated with this compound followed by stimulation with an NF-κB activator. Cells are then lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
This guide provides a comprehensive overview of the technical aspects of this compound's interaction with the NF-κB signaling pathway. The presented data and methodologies offer a solid foundation for further research and development in the fields of antiviral and anti-inflammatory therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 4. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BVU972: An In-Depth Technical Guide to its In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of NVP-BVU972, a selective and potent small-molecule inhibitor of the c-Met receptor tyrosine kinase. The information compiled herein, including quantitative potency data, detailed experimental methodologies, and visual representations of relevant signaling pathways, is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Efficacy: Potent Inhibition of c-Met Kinase Activity
This compound demonstrates high potency as an inhibitor of the c-Met kinase. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 14 nM against c-Met.[1][2] Its selectivity is underscored by IC50 values exceeding 1000 nM against other closely related kinases, such as recepteur d'origine nantais (RON).[1]
Data Presentation: In Vitro Potency of this compound
The following tables summarize the in vitro potency of this compound across various biochemical and cellular assays.
Table 1: Biochemical Potency against c-Met Kinase
| Target | Assay Type | IC50 (nM) | Reference |
| c-Met | Kinase Assay | 14 | [1][2] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | 82 | [1] |
| GTL-16 | Gastric Carcinoma | 66 | [1] |
| MKN-45 | Gastric Carcinoma | 32 | [1] |
Table 3: Activity in Engineered Cell Lines
| Cell Line | Description | IC50 (nM) | Reference |
| BaF3 TPR-MET | Expressing TPR-MET kinase fusion | 104 | [1] |
| BaF3 TPR-MET Y1230H | Expressing MET resistance mutation | >127 | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the direct inhibition of the c-Met receptor tyrosine kinase. The binding of its natural ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain.[4] This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration. By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents ATP binding and subsequent phosphorylation, thereby blocking the activation of these downstream signaling cascades.
Recent studies have also revealed a role for this compound in modulating inflammatory responses through the suppression of the NF-κB signaling pathway.[5][6] Treatment with this compound has been shown to inhibit the phosphorylation of key components of the NF-κB pathway, such as IKKα/β, IκBα, and p65.[5][6]
Figure 1: Simplified c-Met and NF-κB signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the potency of c-Met inhibitors like this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., EBC-1, GTL-16, MKN-45)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Western Blotting for c-Met Phosphorylation
This technique is used to detect the phosphorylation status of c-Met and its downstream effectors.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
Figure 2: General experimental workflow for determining the in vitro potency of this compound.
References
- 1. 美国GlpBio - this compound | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
NVP-BVU972: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BVU972 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various oncogenic processes. This document provides a comprehensive technical overview of the selectivity profile of this compound, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The data presented herein demonstrates the remarkable specificity of this compound for its primary target, c-Met, highlighting its potential as a precision therapeutic agent in oncology.
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a small molecule inhibitor designed to specifically target the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling. Understanding the selectivity of such an inhibitor is paramount in drug development to minimize off-target effects and predict potential toxicities.
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for c-Met over a broad range of other protein kinases. Biochemical assays have demonstrated potent inhibition of c-Met with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. In contrast, its activity against other kinases, including the closely related RON (Recepteur d'Origine Nantais) kinase, is significantly weaker.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against its primary target c-Met and provides a general overview of its selectivity against a wider panel of kinases.
| Kinase Target | IC50 (nM) | Selectivity Notes |
| c-Met | 14 | Primary target, potent inhibition.[1][2][3][4] |
| RON | >1000 | Over 70-fold selective against the most closely related kinase.[1][3][4] |
| Kinase Panel (62 kinases) | >1000 (for all) | Highly selective over a broad panel of kinases.[5] |
Mechanism of Action and Signaling Pathway
This compound is a Type I ATP-competitive inhibitor, meaning it binds to the active conformation of the c-Met kinase domain. The binding of this compound is critically dependent on the interaction with the tyrosine residue at position 1230 (Y1230) within the kinase domain.[6][7] This interaction is a key determinant of its potency and selectivity. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of c-Met and subsequently inhibits the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.
Caption: this compound inhibits c-Met signaling.
Experimental Protocols
The selectivity and potency of this compound have been determined using a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are utilized to measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinases. A common method is the radiometric assay.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. Inhibition of the kinase by a compound results in a decrease in the radioactivity of the substrate.
-
Materials:
-
Purified recombinant kinase (e.g., c-Met)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Filter plates or membranes for capturing the phosphorylated substrate
-
Scintillation counter
-
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, substrate, and reaction buffer.
-
This compound is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is included.
-
The reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
The filter is washed to remove unincorporated radiolabeled ATP.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Cell-Based MET Phosphorylation Assay (General Protocol)
Cell-based assays are crucial for determining the inhibitory activity of a compound in a more physiologically relevant context. These assays measure the inhibition of c-Met autophosphorylation within intact cells.
-
Principle: This assay quantifies the level of phosphorylated c-Met in cells treated with an inhibitor. A reduction in phosphorylated c-Met indicates target engagement and inhibition.
-
Materials:
-
Cancer cell line with amplified or activated c-Met (e.g., GTL-16, MKN-45) or a cell line where c-Met can be stimulated by HGF (e.g., A549).[1][3]
-
Cell culture medium and supplements.
-
This compound.
-
Hepatocyte Growth Factor (HGF) for stimulation (if required).
-
Lysis buffer.
-
Antibodies: primary antibody against phosphorylated c-Met (p-cMet) and a primary antibody for total c-Met.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, fluorophores for ELISA or In-Cell Westerns).
-
Detection reagents.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound for a specified time.
-
For cell lines requiring stimulation, HGF is added to induce c-Met phosphorylation.
-
The cells are lysed to release cellular proteins.
-
The protein concentration of the lysates is determined.
-
The levels of p-cMet and total c-Met are quantified using methods such as Western blotting, ELISA, or high-content imaging.
-
The ratio of p-cMet to total c-Met is calculated, and the IC50 value for the inhibition of c-Met phosphorylation is determined.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. echemi.com [echemi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NVP-BVU972: A Technical Guide to a Potent and Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key oncogenic driver in various human cancers.[1][2] Developed by Novartis Institutes for Biomedical Research, this compound has been instrumental in preclinical research for understanding c-Met-driven malignancies and the mechanisms of acquired resistance to targeted therapies.[1][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.
Discovery and Development
This compound was identified through a medicinal chemistry program aimed at discovering selective inhibitors of the MET kinase.[4] The development process involved extensive screening and optimization to achieve high potency and selectivity against c-Met. Preclinical studies in mouse and rat models indicated that this compound possesses favorable pharmacokinetic properties and is well-tolerated.[1] However, its pharmacokinetic profile and safety in humans have not been formally evaluated in clinical trials.[1] The global development status of this compound is currently listed as preclinical.[3]
Mechanism of Action
This compound exerts its therapeutic effect by directly targeting the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and downstream signaling. The cocrystal structure of this compound in complex with the MET kinase domain (PDB: 3QTI) reveals critical interactions for its inhibitory activity.[1] The quinoline moiety of this compound interacts with the hinge region of the kinase, while the imidazopyridazine core extends into the activation loop, engaging in a π-stacking interaction with tyrosine 1230 (Y1230).[1] This interaction is crucial for its potent inhibition.
Signaling Pathway
The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT. This compound blocks the initial phosphorylation event, thereby inhibiting these downstream signals.
Quantitative Data
This compound demonstrates high potency and selectivity for c-Met in both biochemical and cellular assays.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | c-Met Kinase | 14[2][4] |
| RON Kinase | >1000[2] | |
| Cell Proliferation Assay | EBC-1 (c-Met amplified) | 82[2] |
| GTL-16 (c-Met amplified) | 66[2] | |
| MKN-45 (c-Met amplified) | 32[2] | |
| BaF3 TPR-MET (Wild-Type) | 104[2] |
Experimental Protocols
Biochemical Kinase Assay
A standard biochemical kinase assay was utilized to determine the IC50 value of this compound against the c-Met kinase. While the specific proprietary protocol from Novartis is not publicly available, a representative method would involve:
-
Reagents: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and this compound at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified, typically using a method such as radioactive phosphate incorporation (³²P-ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed using various cancer cell lines with c-Met amplification. A common protocol for this type of assay is as follows:
-
Cell Seeding: Cancer cells (e.g., EBC-1, GTL-16, MKN-45) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Drug Resistance Screen in BaF3 TPR-MET Cells
To identify potential resistance mutations, a drug resistance screen was conducted using BaF3 cells engineered to express the oncogenic TPR-MET fusion protein.
This screen identified several mutations in the MET kinase domain that confer resistance to this compound. The most frequently observed mutations were in residues Y1230 and D1228.[4][5] The Y1230H mutation, for instance, was shown to be sensitive to the type II MET inhibitor AMG-458 but not to this compound, with an IC50 value greater than 127 nM for the latter.[5]
Structure-Activity Relationship (SAR)
While a comprehensive SAR study is not publicly available, the cocrystal structure provides key insights. The imidazo-pyridazine core is essential for the π-stacking interaction with Y1230, a critical determinant of potency.[4][6] The quinoline moiety occupies the hinge region, and modifications in this part of the molecule would likely affect kinase binding and selectivity. The high selectivity of this compound for c-Met over other kinases, including the closely related RON kinase, suggests that the overall conformation and chemical features of the molecule are well-optimized for the c-Met active site.
Conclusion
This compound is a valuable research tool for investigating c-Met biology and the development of targeted cancer therapies. Its high potency and selectivity have enabled detailed preclinical studies, including the identification of key resistance mutations. While its clinical development has not progressed, the knowledge gained from this compound continues to inform the design of next-generation c-Met inhibitors and strategies to overcome drug resistance. This technical guide provides a comprehensive summary of the available data on this compound, serving as a resource for researchers in the field of oncology and drug discovery.
References
- 1. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. immunomart.com [immunomart.com]
- 6. Human TPR-MET Stable Cell Line - BaF3 (CSC-RO0428) - Creative Biogene [creative-biogene.com]
NVP-BVU972: A Potent and Selective MET Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NVP-BVU972 is a highly potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3][4][5] The MET kinase, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and motility.[5] Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in cancer cell lines with MET amplification and has been instrumental in studying the mechanisms of acquired resistance to MET inhibitors.[1][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is chemically known as 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline.[1] Its chemical structure is depicted below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline | [1] |
| CAS Number | 1185763-69-2 | [1] |
| Molecular Formula | C₂₀H₁₆N₆ | [1][6] |
| Molecular Weight | 340.38 g/mol | [7] |
| Purity | ≥98% | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1][7] |
| XLogP3 | 2.5 | [6] |
| Topological Polar Surface Area | 60.9 Ų | [6] |
| Density | 1.35 g/cm³ | [6] |
| Refractive Index | 1.745 | [6] |
| Storage | -20°C | [1] |
Pharmacological Properties
This compound is a selective inhibitor of MET kinase with a reported IC₅₀ of 14 nM.[1][2][3][4][5] It exhibits high selectivity for MET over a broad panel of other kinases.[1][4][5] The primary mechanism of action involves the inhibition of MET autophosphorylation, which subsequently blocks downstream signaling pathways responsible for cell growth and proliferation.[1][2][3][4]
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line/Target | IC₅₀ | Reference |
| MET Kinase Inhibition | Wild-type MET | 14 nM | [1][2][3][4][5] |
| MET Autophosphorylation Inhibition | GTL-16 cells (constitutive) | 7.3 nM | [1][2][4] |
| A549 cells (HGF-stimulated) | 22 nM | [1][2][4] | |
| Cell Proliferation Inhibition | GTL-16 (gastric cancer) | 66 nM | [1][2][4][5] |
| MKN45 (gastric cancer) | 32 nM | [1][2][4][5] | |
| EBC-1 (lung cancer) | 82 nM | [5] | |
| BaF3 TPR-MET (wild-type) | 77 nM | [3] | |
| BaF3 TPR-MET (M1211L mutant) | 1.2 nM | [3] | |
| BaF3 TPR-MET (M1250T mutant) | 3.6 nM | [3] | |
| BaF3 TPR-MET (F1200I mutant) | 14.1 nM | [3] | |
| BaF3 TPR-MET (V1155L mutant) | 14.6 nM | [3] | |
| BaF3 TPR-MET (L1195V mutant) | 31.5 nM | [3] | |
| BaF3 TPR-MET (D1228A mutant) | >129 nM | [3] | |
| BaF3 TPR-MET (Y1230H mutant) | >129 nM | [3] |
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the HGF/MET signaling pathway. Upon binding of its ligand, HGF, the MET receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.
Caption: HGF/MET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro MET Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on MET kinase.
Materials:
-
Recombinant MET kinase (wild-type or mutant)
-
Biotinylated peptide substrate (e.g., PTK1)
-
ATP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% BSA, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na₃VO₄
-
Stop/Detection Solution: 10 mM EDTA, 3.5 nM Eu-labeled anti-phospho-tyrosine antibody (e.g., PY20), 10 nM Streptavidin-Allophycocyanin (APC)
-
1536-well white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 1536-well plate.
-
Add 2 µL of MET kinase solution (final concentration ~4-5 nM) to each well and incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 1 µL of a solution containing ATP (at the determined Km concentration for the specific kinase variant) and 1 µL of the biotinylated peptide substrate (final concentration 1 µM).
-
Incubate the reaction for 90 minutes at room temperature.
-
Stop the reaction by adding 1 µL of the Stop/Detection Solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable data analysis software.
Cell Proliferation Assay (Resazurin Reduction)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines using a resazurin-based assay.
Materials:
-
Cancer cell line of interest (e.g., GTL-16, MKN45, EBC-1)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of MET Phosphorylation
This protocol describes the detection of phosphorylated MET in cell lysates by Western blotting.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MET (e.g., Tyr1234/1235), anti-total-MET
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to ~70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). For HGF-stimulated models, starve cells and then stimulate with HGF in the presence or absence of the inhibitor.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-MET antibody.
Experimental Workflow: Drug Resistance Screen
This compound has been utilized in drug resistance screens to identify mutations in the MET kinase domain that confer resistance to the inhibitor. A typical workflow for such a screen is outlined below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. 美国GlpBio - this compound | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to NVP-BVU972 (CAS: 1185763-69-2)
This document provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of the MET kinase. It consolidates key findings on its mechanism of action, biochemical and cellular activities, and associated experimental methodologies.
Core Compound Information
This compound, with CAS number 1185763-69-2, is a quinoline derivative identified as a highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has been investigated primarily for its therapeutic potential in oncology and, more recently, for its dual antiviral and anti-inflammatory properties.[3][4]
Physicochemical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1185763-69-2 | [1] |
| Molecular Formula | C₂₀H₁₆N₆ | [1] |
| Formula Weight | 340.4 g/mol | [1] |
| Formal Name | 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline | [1] |
| Solubility | DMSO: ≥ 42 mg/mL | [1][4] |
| Storage | -20°C (Solid, ≥ 4 years); -80°C (In solvent, 2 years) | [1][5] |
| SMILES | CN(N=C1)C=C1C2=NN3C(C=C2)=NC=C3CC4=CC(C=CC=N5)=C5C=C4 | [1] |
Mechanism of Action
This compound is an ATP-competitive, Type I inhibitor of MET kinase.[6][7] It binds to the active conformation of the kinase domain. Co-crystal structure analysis (PDB: 3QTI) reveals that the quinoline moiety interacts with the hinge region of the kinase, while the imidazopyridazine core engages in a π-stacking interaction with tyrosine residue Y1230 in the activation loop.[7][8] This interaction is critical for its inhibitory activity and is a key factor in the development of drug resistance, as mutations in Y1230 disrupt binding.[6][7]
By potently inhibiting MET autophosphorylation, this compound effectively blocks the activation of downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[1][9]
Quantitative In Vitro Activity
This compound demonstrates high potency against MET kinase and MET-dependent cancer cell lines, coupled with excellent selectivity against a broad panel of other kinases.
Biochemical Kinase Inhibition
| Target | IC₅₀ | Assay Conditions | Reference |
| MET Kinase (wild-type) | 14 nM | Biochemical kinase assay | [1][10][11] |
| Panel of 62 other kinases | >1 µM | Biochemical kinase assays | [1][12] |
| RON Kinase | >1 µM | Biochemical kinase assay | [4][11][13] |
Cellular Phosphorylation and Proliferation
| Assay Type | Cell Line | IC₅₀ | Notes | Reference |
| MET Autophosphorylation | GTL-16 (Gastric) | 7.3 nM | Constitutive MET phosphorylation | [1][10][14] |
| MET Phosphorylation | A549 (Lung) | 22 nM | HGF-stimulated phosphorylation | [1][10][14] |
| Cell Proliferation | MKN45 (Gastric) | 32 nM | MET-amplified | [1][13] |
| Cell Proliferation | GTL-16 (Gastric) | 66 nM | MET-amplified | [1][13] |
| Cell Proliferation | EBC-1 (Lung) | 82 nM | MET-amplified | [1][13] |
| Cell Proliferation | BaF3 (TPR-MET WT) | 77 nM | Murine pro-B cells with TPR-MET fusion | [5][15] |
Activity Against MET Resistance Mutations
This compound's efficacy is significantly impacted by specific mutations within the MET kinase domain, particularly at residues D1228 and Y1230.[7][12]
| TPR-MET Mutation | Antiproliferative IC₅₀ (nM) | Cell Line | Reference |
| M1211L | 1.2 | BaF3 | [5][15] |
| M1250T | 3.6 | BaF3 | [5][15] |
| F1200I | 14.1 | BaF3 | [5][15] |
| V1155L | 14.6 | BaF3 | [5][15] |
| L1195V | 31.5 | BaF3 | [5][15] |
| D1228A | >129 | BaF3 | [5][15] |
| Y1230H | >129 | BaF3 | [5][15] |
Signaling Pathways
This compound primarily targets the HGF/MET signaling axis. Recent studies have also elucidated its role in modulating inflammatory pathways.[3]
Caption: Inhibition of the HGF/MET signaling cascade by this compound.
Beyond its role in cancer, this compound has been shown to suppress virus-induced inflammatory responses by inhibiting the NF-κB signaling pathway.[3] This dual action highlights its potential as a host-directed therapeutic for viral infections.
Caption: Suppression of the NF-κB inflammatory pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on published studies involving this compound.
In Vitro MET Kinase Assay[10]
This protocol outlines a biochemical assay to determine the IC₅₀ of this compound against MET kinase.
-
Reagent Preparation :
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 4 mM MnCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.05% Tween 20, 0.05% BSA, 0.1 mM EDTA.
-
Enzyme: Recombinant MET kinase (wild-type or mutant) diluted in Kinase Reaction Buffer. Final concentration: 5 nM for WT.
-
Inhibitor: this compound dissolved and serially diluted in DMSO.
-
Substrate: Biotinylated peptide substrate (e.g., PTK1) at 1 µM final concentration.
-
ATP: Diluted to the pre-determined Kₘ concentration for each enzyme variant (e.g., 4 µM for MET WT).
-
Detection Reagents: Stop/detection solution containing 10 mM EDTA, 3.5 nM Europium-labeled anti-phospho-tyrosine antibody (PY20), and 10 nM Streptavidin-Allophycocyanin (for HTRF).
-
-
Assay Procedure :
-
Dispense 2 µL of enzyme and 2 µL of this compound dilution into a 1536-well plate.
-
Incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 1 µL of ATP and 1 µL of peptide substrate.
-
Incubate for 90 minutes at room temperature.
-
Terminate the reaction by adding 1 µL of the stop/detection solution.
-
Read the plate on a suitable HTRF-compatible reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to DMSO controls.
-
Determine IC₅₀ values by fitting the data to a 4-parameter dose-response curve.
-
Cell Proliferation Assay[14]
This method is used to assess the antiproliferative effects of this compound on MET-dependent cell lines.
-
Cell Culture :
-
Culture BaF3 cells expressing the TPR-MET fusion protein in RPMI 1640 medium supplemented with 10% fetal calf serum.
-
Parental BaF3 cells require an additional 10 ng/mL of interleukin-3 (IL-3).
-
-
Assay Procedure :
-
Seed cells in triplicate into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Add various concentrations of this compound to the wells.
-
Incubate the plates for 72 hours.
-
Quantify the number of viable cells using a resazurin sodium salt dye reduction readout (e.g., AlamarBlue or CellTiter-Blue).
-
-
Data Analysis :
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Determine IC₅₀ values using a 4-parameter dose-response model.
-
Drug Resistance Screen Workflow[7][12]
This workflow identifies MET kinase mutations that confer resistance to this compound.
Caption: Experimental workflow for identifying this compound resistance mutations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molnova.com [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. selleckchem.com [selleckchem.com]
- 11. echemi.com [echemi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. file.glpbio.com [file.glpbio.com]
- 14. abmole.com [abmole.com]
- 15. immunomart.com [immunomart.com]
NVP-BVU972: A Potent and Selective MET Inhibitor for MET-Amplified Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and methodologies associated with NVP-BVU972, a selective inhibitor of the c-MET receptor tyrosine kinase, for the treatment of MET-amplified non-small cell lung cancer (NSCLC). This document synthesizes available quantitative data, details experimental protocols for key assays, and visualizes critical biological pathways and experimental workflows.
Core Concepts: Mechanism of Action and Selectivity
This compound is a potent and highly selective ATP-competitive inhibitor of the c-MET kinase. The primary mechanism of action involves the direct binding to the MET kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion.
Structural studies have revealed that the tyrosine residue at position 1230 (Y1230) within the MET kinase domain plays a pivotal role in the binding of this compound.[1] This interaction is critical for the inhibitory activity of the compound. Consequently, mutations affecting this residue, such as Y1230H, can confer resistance to this compound by disrupting this key binding interaction.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of this compound from key preclinical studies.
Table 1: In Vitro Efficacy of this compound in MET-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (nM) - Cell Proliferation |
| EBC-1 | NSCLC | Amplified | 82 |
| GTL-16 | Gastric Cancer | Amplified | 66 |
| MKN-45 | Gastric Cancer | Amplified | 32 |
| BaF3 TPR-MET | Pro-B Cell Line | TPR-MET Fusion | 104 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| c-MET | 14 |
| RON | >1000 |
| Other Kinases (Panel) | >1000 |
Signaling Pathways and Experimental Workflows
MET Signaling Pathway and Inhibition by this compound
The MET signaling pathway, upon activation by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular events that promote cancer progression. This compound effectively blocks this cascade at its origin.
References
- 1. Targeting the tumor-promoting microenvironment in MET-amplified NSCLC cells with a novel inhibitor of pro-HGF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BVU972 as a Host-Directed Antiviral: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BVU972, a selective c-Met inhibitor, has emerged as a promising broad-spectrum, host-directed antiviral agent. This technical guide provides an in-depth overview of its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to elucidate its effects. This compound exhibits a dual function by not only inhibiting the replication of a wide range of DNA and RNA viruses but also by suppressing the host's NF-κB-mediated inflammatory response. This dual activity is achieved through the epigenetic reprogramming of host immune responses, presenting a novel strategy for antiviral therapy that could circumvent the development of viral resistance and mitigate inflammation-associated tissue damage.
Introduction
Viral infections remain a significant global health challenge, and the limitations of direct-acting antivirals, such as narrow specificity and the rapid emergence of resistance, underscore the need for alternative therapeutic strategies. Host-directed antivirals, which target cellular pathways essential for viral replication, offer a promising alternative. This compound, originally developed as a c-Met inhibitor for cancer therapy, has been identified as a potent host-directed antiviral.[1][2][3][4][5][6] This document details the scientific evidence supporting the repurposing of this compound as a broad-spectrum antiviral agent.
Mechanism of Action
This compound's antiviral activity is rooted in its ability to modulate host cell signaling pathways. As a selective inhibitor of the c-Met receptor tyrosine kinase, it disrupts cellular processes that are exploited by viruses for their propagation.[1][2][3][4] Furthermore, this compound concurrently suppresses the pro-inflammatory NF-κB signaling pathway, a key driver of the excessive cytokine production often associated with severe viral infections.[1][2][3][4]
The proposed mechanism involves epigenetic reprogramming of inflammation-related loci.[1][2][3][4] This is supported by findings that the antiviral activity of this compound can be reversed by inhibiting H3K9 methylation with chaetocin.[1][2]
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of a viral infection.
Quantitative Data
The antiviral efficacy of this compound has been quantified across various cell lines and viruses. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Concentration (µM) | Outcome | Reference |
| Vesicular Stomatitis Virus (VSV) | RAW 264.7 | 25, 50, 100 | Dose-dependent inhibition of viral replication | [1] |
| Herpes Simplex Virus-1 (HSV-1) | RAW 264.7 | 25, 50, 100 | Dose-dependent inhibition of viral replication | [1] |
| Mouse Hepatitis Virus (MHV) | RAW 264.7 | 25, 50, 100 | Dose-dependent inhibition of viral replication | [1] |
| Encephalomyocarditis virus (EMCV) | RAW 264.7 | 25, 50, 100 | Dose-dependent inhibition of viral replication | [1] |
| VSV-GFP | HT29, HT1080, HeLa | 50 | Significant reduction in GFP-positive cells | [3] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulus | Concentration (µM) | Outcome | Reference |
| RAW 264.7 | VSV, HSV-1, EMCV, MHV | 100 | Suppression of pro-inflammatory cytokine mRNA (Il1β, Il6, Tnfα) | [1][5] |
| HeLa, HT29, HT1080 | VSV, HSV-1, EMCV | 50 | Suppression of pro-inflammatory cytokine mRNA (Il1β, Il6, Tnfα) | [3][5] |
| RAW 264.7 | LPS | 100 | Downregulation of inflammatory gene mRNA (Il1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2) and protein (p-IKKα/β, p-IκBα, p-P65, iNOS, COX2) expression | [1][5] |
Table 3: In Vivo Antiviral and Anti-inflammatory Activity of this compound
| Animal Model | Virus/Stimulus | Dosage | Outcome | Reference |
| C57BL/6J mice | VSV, HSV-1, EMCV, MHV | 20 mg/kg daily | Reduced virus-induced inflammation | [3] |
| C57BL/6J mice | LPS | Not specified | Significantly decreased mortality rate and reduced inflammatory cytokines in blood and organs | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
Cell Culture and Viral Infections
-
Cell Lines: RAW 264.7 (murine macrophages), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma), and HT1080 (human fibrosarcoma) cells were used.
-
Viruses: Vesicular stomatitis virus (VSV), herpes simplex virus type 1 (HSV-1), mouse hepatitis virus (MHV), encephalomyocarditis virus (EMCV), and vaccinia virus (VACV) were propagated and titered using standard virological techniques.
-
Infection Protocol: Cells were treated with this compound at the indicated concentrations or a DMSO control and concurrently infected with the respective virus at a multiplicity of infection (MOI) of 0.1.[1]
Quantitative Reverse Transcription PCR (RT-qPCR)
This technique was used to quantify viral RNA and the mRNA expression of host genes.
-
Procedure: Total RNA was extracted from cells, and cDNA was synthesized using reverse transcriptase. qPCR was performed using Taq Pro Universal SYBR qPCR Master Mix.
-
Data Analysis: The relative expression levels of target genes were normalized to the housekeeping gene Actb and analyzed using the comparative Ct (2^-ΔΔCt) method.[1]
Western Blot Analysis
This method was used to detect the levels of specific proteins involved in inflammatory signaling pathways.
-
Procedure: Cells were harvested and lysed to extract total protein. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as p-IKKα/β, p-IκBα, t-IκBα, p-P65, t-P65, iNOS, and COX2, followed by incubation with secondary antibodies and detection.[1][5]
Flow Cytometry
Flow cytometry was utilized to quantify the percentage of virus-infected cells.
-
Procedure: Cells were infected with a GFP-expressing virus (e.g., VSV-GFP). At 12 hours post-infection, cells were harvested and analyzed on a flow cytometer to determine the percentage of GFP-positive cells, indicating viral infection.[1]
In Vivo Studies
-
Animal Model: C57BL/6J mice were used for in vivo experiments.
-
Virus Challenge: Mice were infected intraperitoneally with VSV, HSV-1, EMCV, or MHV.
-
Treatment: Mice were treated daily with either a vehicle control or this compound (20 mg/kg).
-
Analysis: Blood and target organs were harvested 24 hours post-infection for RT-qPCR analysis of inflammatory cytokine mRNA levels.[3] For LPS-induced inflammation studies, mice were challenged with LPS, and mortality rates and cytokine levels were monitored.[1][5]
Conclusion and Future Directions
This compound represents a promising candidate for a new class of antiviral therapies. Its dual mechanism of inhibiting viral replication and suppressing inflammation through host-directed means offers significant advantages over traditional antiviral drugs. The broad-spectrum activity against both RNA and DNA viruses further highlights its potential clinical utility. Future research should focus on elucidating the detailed molecular interactions of this compound with host factors, optimizing its therapeutic window for various viral infections, and evaluating its efficacy and safety in more advanced preclinical and clinical settings. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
NVP-BVU972 Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Initially developed for cancer therapy, emerging research has highlighted its dual role as a broad-spectrum antiviral and anti-inflammatory agent.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell proliferation, c-Met signaling, viral replication, and NF-κB-mediated inflammation.
Mechanism of Action
This compound selectively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3] Structural studies have revealed that Tyrosine 1230 in the c-Met activation loop plays a crucial role in the binding of this compound.[3][4] By blocking c-Met signaling, this compound can impede cancer cell proliferation and survival. Furthermore, this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and to establish a host-protective antiviral state against a range of DNA and RNA viruses.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cell Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | 82 | [2] |
| GTL-16 | Gastric Carcinoma | 66 | [2] |
| MKN-45 | Gastric Carcinoma | 32 | [2] |
| BaF3 (TPR-MET WT) | Pro-B | 104 | [2] |
Table 2: this compound Activity Against BaF3 Cells with MET Mutations
| MET Mutation | IC50 (nM) | Reference |
| M1211L | 1.2 | [5] |
| M1250T | 3.6 | [5] |
| F1200I | 14.1 | [5] |
| V1155L | 14.6 | [5] |
| L1195V | 31.5 | [5] |
| D1228A | >129 | [5] |
| Y1230H | >129 | [5] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Target adherent cell line (e.g., EBC-1, GTL-16, MKN-45)
-
Complete cell culture medium
-
This compound (Stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Experimental workflow for the cell proliferation assay.
Western Blot for c-Met Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on c-Met phosphorylation in cell lines such as BaF3 TPR-MET.
Materials:
-
BaF3 TPR-MET cells or other relevant cell line
-
Complete cell culture medium
-
This compound (Stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)
-
Rabbit anti-total c-Met
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) or DMSO for 2 hours.[5]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Viral Replication Assay (RT-qPCR)
This protocol is to quantify the effect of this compound on the replication of various viruses in cell culture.
Materials:
-
Host cell line (e.g., RAW264.7, HeLa, HT29, HT1080)
-
Virus stock (e.g., VSV, HSV-1, EMCV, MHV)
-
This compound (Stock solution in DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with SYBR Green or a specific probe
-
Primers specific for the viral genome and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed host cells in a suitable culture plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound at desired concentrations (e.g., 25, 50, 100 µM) or DMSO for a specified time (e.g., 2 hours).[1]
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.1.[1]
-
Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 12-24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with primers for the viral gene and the housekeeping gene.
-
Run the qPCR program and analyze the data using the ΔΔCt method to determine the relative viral RNA levels.
NF-κB Signaling Inhibition Assay
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway, for instance by measuring the expression of pro-inflammatory cytokines.
Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
This compound (Stock solution in DMSO)
-
NF-κB activating agent (e.g., Lipopolysaccharide - LPS, or viral infection)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for pro-inflammatory cytokines (e.g., IL-6, TNFα, IL-1β) and a housekeeping gene.
Procedure:
-
Seed RAW264.7 cells and grow to 70-80% confluency.
-
Treat the cells simultaneously with an NF-κB activating agent (e.g., virus infection) and this compound (e.g., 100 µM) or DMSO.[1]
-
Incubate for a suitable time to induce cytokine expression (e.g., 12 hours).[1]
-
Extract total RNA from the cells.
-
Synthesize cDNA through reverse transcription.
-
Perform qPCR to quantify the relative mRNA levels of IL-6, TNFα, and IL-1β, normalized to a housekeeping gene.
Signaling Pathway Diagrams
Inhibition of the c-Met signaling pathway by this compound.
Suppression of the NF-κB signaling pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BVU972 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is implicated in the development and progression of various human cancers. Furthermore, recent studies have highlighted a dual role for this compound as an antiviral and anti-inflammatory agent through its suppression of the NF-κB signaling pathway. These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the therapeutic potential of this compound, focusing on its application in oncology.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key downstream pathways affected include the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and survival. By inhibiting c-Met, this compound can effectively block these oncogenic signals. Additionally, this compound has been shown to modulate inflammatory responses by inhibiting the NF-κB pathway.[1]
Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins.
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Design: Oncology Models
The following sections detail protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models. The most common approach is the use of human tumor xenografts in immunocompromised mice.
Animal Models
-
Nude Mice (nu/nu): Athymic nude mice are a standard model for subcutaneous xenografts as they lack a thymus and cannot mount a T-cell-mediated immune response against human cells.
-
SCID (Severe Combined Immunodeficiency) Mice: These mice lack both T and B cells, providing a more immunosuppressed environment suitable for a wider range of tumor cell lines, including those that are more difficult to establish.
-
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor fragments from a patient are directly implanted into mice, are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
Tumor Cell Lines
The choice of cell line is critical and should be based on known c-Met expression or amplification. High c-Met expressing cell lines are more likely to be sensitive to this compound.
| Cell Line | Cancer Type | c-Met Status |
| GTL-16 | Gastric Carcinoma | Amplified |
| MKN-45 | Gastric Carcinoma | Amplified |
| EBC-1 | Lung Cancer | Amplified |
| U-87 MG | Glioblastoma | Expressed |
| Hs 746T | Gastric Carcinoma | Amplified |
Experimental Workflow
Figure 2: General workflow for an in vivo xenograft study.
Protocol 1: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human tumor xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Selected human cancer cell line (e.g., GTL-16)
-
6-8 week old female athymic nude mice
-
Matrigel (optional, can enhance tumor take-rate)
-
Calipers
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally (gavage) once daily.
-
This compound Treatment Group(s): Prepare this compound in the vehicle at the desired concentration(s) (e.g., 25, 50, 100 mg/kg). Administer the drug solution orally (gavage) once daily.
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³). Euthanize the mice and excise the tumors.
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group at endpoint / Average tumor volume of control group at endpoint)] x 100.
-
Analyze the body weight data to assess toxicity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of c-Met phosphorylation in tumor tissue.
Procedure:
-
Follow the procedure for the subcutaneous xenograft efficacy study (Protocol 1) until tumors reach a suitable size (e.g., 300-500 mm³).
-
Administer a single oral dose of this compound or vehicle to the tumor-bearing mice.
-
At various time points after dosing (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer for protein extraction.
-
Homogenize the tumor tissue and perform protein quantification.
-
Analyze the levels of total c-Met and phosphorylated c-Met (p-c-Met) using Western blotting or ELISA.
-
Quantify the band intensities and calculate the ratio of p-c-Met to total c-Met to determine the extent of target inhibition at each time point.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vivo studies.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Oral Gavage | Once Daily | N/A | N/A | |
| This compound | 25 | Oral Gavage | Once Daily | |||
| This compound | 50 | Oral Gavage | Once Daily | |||
| This compound | 100 | Oral Gavage | Once Daily |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (0-t) (ng*h/mL) | |
| Half-life (t1/2) (h) | |
| Oral Bioavailability (%) |
Table 3: Pharmacodynamic Modulation of c-Met Phosphorylation in Tumors
| Treatment Group | Time Post-Dose (h) | % Inhibition of p-c-Met (vs. Vehicle) |
| This compound (50 mg/kg) | 2 | |
| This compound (50 mg/kg) | 4 | |
| This compound (50 mg/kg) | 8 | |
| This compound (50 mg/kg) | 24 |
Conclusion
The provided protocols and data presentation formats offer a robust framework for the in vivo evaluation of this compound. Careful selection of animal models, tumor cell lines, and endpoints is crucial for obtaining meaningful and reproducible data. These studies are essential for establishing the preclinical proof-of-concept for this compound as a potential therapeutic agent in oncology and other disease areas.
References
Application Notes and Protocols for NVP-BVU972 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NVP-BVU972, a potent and selective c-Met inhibitor, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Summary of this compound In Vivo Applications
This compound has been investigated in mouse models primarily for its anti-inflammatory, antiviral, and potential anticancer properties. The tables below summarize the quantitative data from key studies, offering a comparative overview of dosages, administration routes, and experimental outcomes.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Strain | Model Type | This compound Dosage | Administration Route | Dosing Schedule | Vehicle |
| C57BL/6J | Viral Infection / Inflammation | 20 mg/kg | Intraperitoneal (i.p.) | Every other day | DMSO |
| C57BL/6J | Subacute Toxicity | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | DMSO |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory and Antiviral Efficacy of this compound in C57BL/6J Mice
This protocol is adapted from studies investigating the dual antiviral and anti-inflammatory effects of this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J, 6-8 weeks old, sex-matched.
2. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile Phosphate-Buffered Saline (PBS) or Saline
-
Appropriate virus stock (e.g., VSV, HSV-1, EMCV, MHV) or lipopolysaccharide (LPS)
-
Syringes and needles (e.g., 27-30 gauge) for intraperitoneal injection
-
Standard animal housing and handling equipment
3. Preparation of this compound Dosing Solution:
-
Vehicle Preparation: The vehicle control consists of the same solvent used to dissolve this compound. In published studies, DMSO has been used as a vehicle for the control group.
-
This compound Solution (for 20 mg/kg dose):
-
Calculate the required amount of this compound based on the average weight of the mice and the number of animals to be treated.
-
Dissolve this compound in a minimal amount of sterile DMSO.
-
For in vivo administration, it is recommended to further dilute the DMSO stock in a suitable vehicle to minimize toxicity. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Ensure the final solution is clear and free of precipitation. Prepare fresh on the day of dosing.
-
4. Experimental Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound treatment).
-
Induction of Inflammation/Infection:
-
For viral models, infect mice with the desired virus via intraperitoneal injection.
-
For endotoxemia models, administer LPS via intraperitoneal injection.
-
-
This compound Administration:
-
Administer the first dose of this compound (20 mg/kg) or vehicle via intraperitoneal injection immediately after infection/LPS challenge.
-
Continue treatment as per the desired schedule (e.g., every other day for efficacy studies).
-
-
Monitoring:
-
Monitor animal health daily, including body weight, clinical signs of illness, and survival.
-
At predetermined time points, collect blood and tissues for analysis (e.g., cytokine levels, viral load, histopathology).
-
5. Endpoint Analysis:
-
Cytokine Analysis: Measure pro-inflammatory cytokine mRNA levels (e.g., IL-1β, IL-6, TNF-α) in blood and tissues using RT-qPCR.
-
Western Blot: Analyze the phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IKKα/β, IκBα, p65) in tissue lysates.
-
Histopathology: Evaluate tissue damage and inflammation in relevant organs (e.g., liver, spleen).
-
Survival: Monitor and record survival rates over the course of the experiment.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of c-Met and NF-κB Signaling
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase. In the context of inflammation, activation of c-Met can lead to the downstream activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. By inhibiting c-Met, this compound effectively blocks this cascade, leading to a reduction in inflammatory responses.[1]
Caption: this compound inhibits c-Met, blocking NF-κB activation.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.
References
Application Notes and Protocols: NVP-BVU972
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of NVP-BVU972, a potent and selective inhibitor of c-Met kinase.
Product Information
-
Formal Name: 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline[1]
-
CAS Number: 1185763-69-2[1]
-
Molecular Formula: C₂₀H₁₆N₆[1]
-
Formula Weight: 340.4 g/mol [1]
-
Purity: ≥98%[1]
-
Appearance: A solid[1]
Solubility
This compound exhibits solubility in various organic solvents but is insoluble in water.[2][3] Preparation of stock solutions in high-quality, anhydrous solvents is recommended. Note that moisture-absorbing DMSO can reduce solubility.[2]
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (293.79 mM) | Ultrasonic assistance may be required.[4] |
| 68 mg/mL (199.77 mM) | Use fresh DMSO.[2] | |
| 67 mg/mL (196.83 mM) | ||
| Ethanol | 67-68 mg/mL | |
| Water | Insoluble | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (7.34 mM) | Results in a clear solution.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (7.34 mM) | Results in a clear solution.[5] |
| Carboxymethyl cellulose sodium (CMC-Na) | ≥ 5 mg/mL | Forms a homogeneous suspension for oral administration.[2] |
Preparation of Stock Solutions and In Vivo Formulations
Preparation of High-Concentration Stock Solution (10 mM in DMSO)
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3404 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6]
Preparation of In Vivo Formulation (Clear Solution)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, prepare the vehicle solution. For the PEG300-based formulation, mix 40% PEG300, 5% Tween-80, and 45% saline. For the SBE-β-CD formulation, prepare a 20% SBE-β-CD solution in saline.
-
Add 10% of the final volume from the DMSO stock solution to the vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of the vehicle.
-
Vortex thoroughly to ensure a clear and homogenous solution.
Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay
This protocol is designed to measure the inhibitory activity of this compound against the c-Met kinase.
Workflow for In Vitro c-Met Kinase Assay
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Materials:
-
This compound
-
Recombinant c-Met kinase (wild-type or variants)
-
Biotinylated peptide substrate (e.g., PTK1)
-
ATP
-
Kinase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na₃VO₄.[2]
-
Stop/Detection Solution: 10 mM EDTA, 3.5 nM Eu-labelled anti-phospho-tyrosine antibody (e.g., PY20), and 10 nM Streptavidin Allophycocyanin (SA-APC) in a compatible buffer.[2]
-
White 1536-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 1536-well plate, add 2 µL of the diluted this compound and 2 µL of the c-Met enzyme solution (final concentration of 5 nM for wild-type MET).[2]
-
Incubate for 20 minutes at room temperature.[2]
-
Initiate the kinase reaction by adding 1 µL of ATP and 1 µL of the biotinylated peptide substrate to final concentrations of Km and 1 µM, respectively.[2]
-
Incubate the reaction for 90 minutes at room temperature.[2]
-
Stop the reaction by adding 1 µL of the stop/detection solution.[2]
-
Incubate for at least 30 minutes at room temperature to allow for signal development.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. This compound has a reported IC₅₀ of 14 nM for wild-type c-Met.[1][2][3][5][6]
Cell-Based Proliferation Assay
This protocol measures the anti-proliferative effect of this compound on cancer cell lines with MET amplification.
Materials:
-
MET-amplified cancer cell lines (e.g., GTL-16, MKN-45, EBC-1)[1][2]
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the IC₅₀ values. Reported IC₅₀ values are 66 nM for GTL-16, 82 nM for MKN-45, and 32 nM for EBC-1 cells.[1][2]
Mechanism of Action
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations like gene amplification, drives tumor growth, proliferation, survival, and metastasis. This compound binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and activation of downstream signaling pathways.[7] Co-crystallization studies have shown a key interaction between this compound and the tyrosine residue at position 1230 (Y1230) in the activation loop of the kinase.[8]
Simplified c-Met Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits c-Met autophosphorylation, blocking downstream signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis with NVP-BVU972
Audience: Researchers, scientists, and drug development professionals.
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Originally developed for cancer therapy, this compound has demonstrated broader therapeutic potential, including antiviral and anti-inflammatory effects.[1][3] Its mechanism of action involves the inhibition of c-Met, which can disrupt viral entry and replication for certain viruses and attenuate inflammatory responses by suppressing the NF-κB signaling pathway.[1] These characteristics make this compound a valuable tool for studying cellular signaling pathways involved in cancer, virology, and inflammation.
Western blot analysis is a key technique to investigate the effects of this compound on protein expression and phosphorylation status within these signaling cascades. These application notes provide detailed protocols for utilizing this compound in Western blot experiments to probe its impact on the c-Met and NF-κB pathways.
Mechanism of Action
This compound is a selective inhibitor of c-Met, also known as the hepatocyte growth factor receptor (HGFR), with an IC50 of 14 nM.[2] By binding to the kinase domain of c-Met, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways, including the NF-κB pathway.[1] This inhibition can lead to reduced cell proliferation in cancer cells and a decrease in inflammatory cytokine production.[1][2]
Data Presentation
This compound Inhibitory Activity
| Cell Line | Target | IC50 (nM) | Reference |
| EBC-1 | Cell Proliferation | 82 | [2] |
| GTL-16 | Cell Proliferation | 66 | [2] |
| MKN-45 | Cell Proliferation | 32 | [2] |
| BaF3 TPR-MET (Wild-Type) | Cell Proliferation | 77 | [4] |
| BaF3 TPR-MET (M1211L) | Cell Proliferation | 1.2 | [4] |
| BaF3 TPR-MET (M1250T) | Cell Proliferation | 3.6 | [4] |
| BaF3 TPR-MET (F1200I) | Cell Proliferation | 14.1 | [4] |
| BaF3 TPR-MET (V1155L) | Cell Proliferation | 14.6 | [4] |
| BaF3 TPR-MET (L1195V) | Cell Proliferation | 31.5 | [4] |
| BaF3 TPR-MET (D1228A) | Cell Proliferation | >129 | [4] |
| BaF3 TPR-MET (Y1230H) | Cell Proliferation | >129 | [4] |
| MET Y1230H mutant | Biochemical Assay | >127 | [5] |
Signaling Pathways
Below are diagrams illustrating the signaling pathways modulated by this compound.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. immunomart.com [immunomart.com]
- 5. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BVU972 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2][3] Its high selectivity and efficacy make it a valuable tool for studying MET signaling and for the development of targeted cancer therapies. These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based kinase activity assays to characterize its inhibitory properties and to investigate mechanisms of resistance.
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically targets the MET kinase domain.[4] Structural studies have revealed that this compound binds to the active conformation of the MET kinase. A critical interaction for its binding is the π-stacking with Tyrosine 1230 (Y1230) in the activation loop.[4][5] This specific binding mode explains the dramatic loss of potency observed with mutations at this residue, such as Y1230H, which is a common mechanism of acquired resistance.[4][6]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| MET | 14 | TR-FRET |
| RON | >1000 | TR-FRET |
Data sourced from multiple references.[1][2][3][7]
Table 2: Cellular Activity of this compound in MET-Amplified Cancer Cell Lines
| Cell Line | IC50 (nM) for Proliferation Inhibition |
| EBC-1 | 32 |
| MKN-45 | 82 |
| GTL-16 | 66 |
Data sourced from multiple references.[2][3][7]
Table 3: Cellular Activity of this compound against MET Phosphorylation
| Cell Line | Assay Condition | IC50 (nM) |
| GTL-16 | Constitutive MET phosphorylation | 7.3 |
| A549 | HGF-stimulated MET phosphorylation | 22 |
Data sourced from multiple references.[2][3]
Table 4: Anti-proliferative Activity of this compound in BaF3 Cells Expressing TPR-MET and its Mutants
| TPR-MET Variant | IC50 (nM) |
| Wild-type (WT) | 77 |
| M1211L | 1.2 |
| M1250T | 3.6 |
| F1200I | 14.1 |
| V1155L | 14.6 |
| L1195V | 31.5 |
| D1228A | >129 |
| Y1230H | >129 |
Data sourced from multiple references.[1][8][9]
Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of MET kinase and the inhibitory potential of this compound.[2]
Materials:
-
Recombinant MET kinase
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Europium-labeled anti-phospho-tyrosine antibody (fluorescence donor)
-
Allophycocyanin-conjugated Streptavidin (fluorescence acceptor)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl2, 4 mM MnCl2, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na3VO4
-
1536-well plates
Procedure:
-
Determine the Km for ATP for each MET kinase variant in the absence of the inhibitor.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 1536-well plate, add this compound dilutions.
-
Add MET kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP at its predetermined Km concentration.
-
Incubate the reaction at room temperature.
-
Stop the reaction and add the detection reagents: Eu-labeled anti-phospho-tyrosine antibody and Allophycocyanin-conjugated Streptavidin.
-
Incubate to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate IC50 values using a 4-parameter dose-response model.
Cell Proliferation Assay
This protocol outlines the procedure to assess the anti-proliferative effect of this compound on BaF3 cells expressing TPR-MET or its mutants.[2][3]
Materials:
-
BaF3 cells expressing TPR-MET (wild-type or mutant)
-
Parental BaF3 cells
-
RPMI 1640 medium
-
Fetal calf serum (FCS)
-
Interleukin-3 (IL-3) for parental BaF3 cells
-
This compound
-
Resazurin sodium salt dye
-
96-well plates
Procedure:
-
Culture BaF3 TPR-MET cells in RPMI 1640 with 10% FCS. For parental BaF3 cells, supplement the medium with 10 ng/mL IL-3.
-
Seed the cells in 96-well plates at a density of 10,000 cells per well in triplicate.
-
Add various concentrations of this compound to the wells.
-
Incubate the plates for 72 hours.
-
Add resazurin sodium salt dye to each well and incubate to allow for color development.
-
Measure the fluorescence or absorbance to quantify the number of viable cells.
-
Determine the IC50 values using a 4-parameter dose-response model.
Western Blot Analysis of MET Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of TPR-MET in BaF3 cells.[1][8][9]
Materials:
-
BaF3 TPR-MET cells
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-MET, anti-total-MET
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat BaF3 TPR-MET cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against phospho-MET and total MET.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent inhibition of MET phosphorylation.
Visualizations
Figure 1. Simplified MET signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for the TR-FRET based biochemical kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. immunomart.com [immunomart.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for NVP-BVU972 in Viral Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Initially developed as an anti-cancer therapeutic, recent studies have unveiled its significant potential as a host-directed antiviral agent with a dual mechanism of action.[1][2][3] this compound not only inhibits the replication of a broad spectrum of both RNA and DNA viruses but also concurrently suppresses the NF-κB-mediated inflammatory responses that are often associated with severe viral infections.[1][2][3] This dual functionality makes this compound a promising candidate for the development of novel antiviral therapies that can both control viral propagation and mitigate virus-induced immunopathology.
These application notes provide a comprehensive overview of the use of this compound in viral infection models, including its mechanism of action, protocols for key experiments, and a summary of its antiviral efficacy.
Mechanism of Action
This compound exerts its antiviral and anti-inflammatory effects through the inhibition of the host cell kinase, c-Met.[1][2][3] The proposed mechanism involves two key pathways:
-
Inhibition of Viral Replication: Some viruses can exploit host cell signaling pathways, including the c-Met pathway, to facilitate their entry and replication.[1] By inhibiting c-Met, this compound disrupts these essential host-virus interactions, thereby impeding viral replication.
-
Suppression of NF-κB-Mediated Inflammation: Viral infections often trigger an excessive inflammatory response, largely driven by the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and subsequent tissue damage.[1][4] this compound has been shown to suppress the activation of the NF-κB pathway, leading to a reduction in the expression of inflammatory cytokines such as IL-1β, IL-6, and TNFα.[1][3] This anti-inflammatory effect is achieved, at least in part, through epigenetic reprogramming of inflammation-related gene loci.[1][2]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound in the context of a viral infection.
Caption: this compound inhibits c-Met, blocking viral replication and NF-κB-mediated inflammation.
Quantitative Data Summary
The antiviral activity of this compound has been demonstrated against a range of viruses in various cell lines. The following tables summarize the key quantitative findings.
Table 1: In Vitro Antiviral Efficacy of this compound
| Virus | Cell Line | This compound Concentration (µM) | Reduction in Viral mRNA Levels | Reference |
| Vesicular Stomatitis Virus (VSV) | RAW264.7 | 100 | Dose-dependent reduction | [1] |
| Herpes Simplex Virus-1 (HSV-1) | RAW264.7 | 100 | Dose-dependent reduction | [1] |
| Encephalomyocarditis virus (EMCV) | RAW264.7 | 100 | Dose-dependent reduction | [1] |
| Mouse Hepatitis Virus (MHV) | RAW264.7 | 100 | Dose-dependent reduction | [1] |
| VSV | HeLa | 50 | ~50-70% | [3] |
| HSV-1 | HeLa | 50 | ~50-70% | [3] |
| EMCV | HeLa | 50 | ~50-70% | [3] |
| VSV | HT29 | 50 | ~50-70% | [3] |
| HSV-1 | HT29 | 50 | ~50-70% | [3] |
| EMCV | HT29 | 50 | ~50-70% | [3] |
| VSV | HT1080 | 50 | ~50-70% | [3] |
| HSV-1 | HT1080 | 50 | ~50-70% | [3] |
| EMCV | HT1080 | 50 | ~50-70% | [3] |
Table 2: In Vitro Anti-inflammatory Efficacy of this compound in Virus-Infected Cells
| Cell Line | Virus | This compound Concentration (µM) | Effect on Pro-inflammatory Cytokines (mRNA) | Reference |
| RAW264.7 | VSV, HSV-1, EMCV, MHV | 100 | Strong suppression of Il6, Tnfα, and Il1β | [1] |
| HeLa | VSV, HSV-1, EMCV | 50 | Strong suppression of Il6, Tnfα, and Il1β | [1] |
| HT29 | VSV, HSV-1, EMCV | 50 | Strong suppression of Il6, Tnfα, and Il1β | [1] |
| HT1080 | VSV, HSV-1, EMCV | 50 | Strong suppression of Il6, Tnfα, and Il1β | [1] |
Table 3: In Vivo Antiviral and Anti-inflammatory Efficacy of this compound in Mice
| Virus | Mouse Strain | This compound Dosage | Outcome | Reference |
| VSV, HSV-1, EMCV, MHV | C57BL/6J | 20 mg/kg (daily) | Reduced systemic cytokine levels (Il1β, Il-6, Tnfα) | [1] |
| VSV, HSV-1, EMCV, MHV | C57BL/6J | 20 mg/kg (daily) | Protected from lethal viral challenge | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in viral infection models.
Protocol 1: In Vitro Antiviral Activity Assay
This protocol is designed to determine the dose-dependent antiviral activity of this compound against various viruses in different cell lines.
Materials:
-
Cell lines (e.g., RAW264.7, HeLa, HT29, HT1080)
-
Viruses (e.g., VSV, HSV-1, EMCV, MHV, VACV)
-
This compound (stock solution in DMSO)
-
Cell culture medium (appropriate for the cell line)
-
96-well plates
-
Reagents for RNA extraction and RT-qPCR
Workflow:
Caption: Workflow for the in vitro antiviral activity assay.
Procedure:
-
Cell Seeding: Seed the desired cell line into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Viral Infection: Concurrently with the compound treatment, infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 12 hours.
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) using primers specific for a viral gene to quantify the amount of viral RNA. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative viral RNA levels in this compound-treated cells compared to the DMSO-treated control cells to determine the percentage of viral inhibition.
Protocol 2: In Vitro Anti-inflammatory Activity Assay
This protocol assesses the ability of this compound to suppress virus-induced pro-inflammatory cytokine expression.
Materials:
-
Same as Protocol 1
-
Primers for pro-inflammatory cytokines (e.g., Il1β, Il6, Tnfα) for RT-qPCR
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
RT-qPCR: Perform RT-qPCR using primers specific for pro-inflammatory cytokine genes (e.g., Il1β, Il6, Tnfα) and a housekeeping gene for normalization.
-
Data Analysis: Compare the mRNA expression levels of the pro-inflammatory cytokines in this compound-treated, virus-infected cells to those in DMSO-treated, virus-infected cells.
Protocol 3: Western Blot Analysis of Viral Protein Expression
This protocol is used to confirm the inhibition of viral replication by assessing the levels of viral protein expression.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to a viral protein (e.g., GFP for GFP-tagged viruses)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the band intensities of the viral protein in this compound-treated samples to the control samples.
Protocol 4: In Vivo Antiviral Efficacy Study in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of viral infection.
Materials:
-
Mouse strain (e.g., C57BL/6J)
-
Virus for infection
-
This compound formulated for in vivo administration (e.g., in PBS)
-
Vehicle control (e.g., PBS)
-
Equipment for intraperitoneal injection and sample collection
Workflow:
Caption: Workflow for the in vivo antiviral efficacy study.
Procedure:
-
Animal Acclimatization: Acclimate age- and sex-matched mice to the facility for at least one week before the experiment.
-
Viral Infection: Infect the mice with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal injection).
-
Treatment: Administer this compound (e.g., 20 mg/kg) or a vehicle control daily via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of disease.
-
Sample Collection: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of mice and collect blood and target organs (e.g., liver, spleen, lungs).
-
Analysis of Viral Load and Cytokines: Process the collected organs to quantify viral load by RT-qPCR. Analyze blood samples to measure the levels of pro-inflammatory cytokines by RT-qPCR or ELISA.
-
Survival Analysis: Continue monitoring the remaining mice for the duration of the study (e.g., 14 days) and analyze the survival data using Kaplan-Meier survival curves.
Conclusion
This compound represents a promising host-directed therapeutic agent for the treatment of viral infections. Its dual ability to inhibit viral replication and suppress detrimental inflammation offers a significant advantage over traditional antiviral drugs. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the potential of this compound in various viral infection models and to advance its development as a novel broad-spectrum antiviral therapy.
References
- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 3. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying c-Met Signaling with NVP-BVU972
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[4][5][6] Dysregulation of this pathway is implicated in the development and progression of various cancers.[4][5] this compound serves as a valuable tool for investigating the physiological and pathological roles of c-Met signaling. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to probe c-Met signaling.
Mechanism of Action
This compound is an ATP-competitive inhibitor of c-Met kinase activity.[7] Structural studies have shown that this compound binds to the active conformation of the c-Met kinase domain.[8] A key interaction involves the stacking of the Tyr1230 residue with the core moiety of this compound, which is critical for its inhibitory activity.[8][9] Mutations in Tyr1230 can lead to resistance to this compound.[6][7][9]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| c-Met (wild-type) | 14 | [1][2][3] |
| RON | >1000 | Highly selective against the closely related RON kinase.[3] |
Table 2: Anti-proliferative Activity of this compound in c-Met Dependent Cell Lines
| Cell Line | c-Met Status | IC50 (nM) |
| GTL-16 | Gene Amplification | 66 |
| MKN-45 | Gene Amplification | 82 |
| EBC-1 | Gene Amplification | 32 |
| BaF3 TPR-MET (wild-type) | Fusion Protein | 77[4] |
Table 3: Inhibitory Activity of this compound against c-Met Mutants in BaF3 Cells
| c-Met Mutation | IC50 (nM) |
| M1211L | 1.2 |
| M1250T | 3.6 |
| F1200I | 14.1 |
| V1155L | 14.6 |
| L1195V | 31.5 |
| D1228A | >129 |
| Y1230H | >129[6] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. selleck.co.jp [selleck.co.jp]
- 4. immunomart.com [immunomart.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BVU972 in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and potential combination strategies for NVP-BVU972, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The information is intended to guide further research and development of this compound in combination with other therapeutic agents.
Introduction to this compound
This compound is a selective, type I inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1][2] c-Met, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and metastasis.[3][4] Dysregulation of the HGF/c-Met signaling pathway is implicated in tumor growth and the development of resistance to other targeted therapies.
Mechanism of Action
This compound binds to the active conformation of the c-Met kinase domain.[5] Structural studies have revealed that the binding of this compound is critically dependent on its interaction with the tyrosine residue at position 1230 (Y1230) within the activation loop.[1][2][5] By occupying the ATP-binding pocket, this compound effectively inhibits the autophosphorylation of c-Met and downstream signaling cascades.
Rationale for Combination Therapy
The primary rationale for exploring this compound in combination therapies stems from its potential to overcome resistance to other targeted agents, particularly in the context of MET amplification. For instance, in non-small cell lung cancer (NSCLC) patients with EGFR mutations, MET amplification is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs).[1][6] Combining an EGFR inhibitor with a MET inhibitor like this compound presents a promising strategy to counteract this resistance mechanism.[1]
Furthermore, the emergence of resistance to this compound itself, often through mutations in the MET kinase domain (e.g., Y1230), suggests that combination with a type II MET inhibitor, which binds to the inactive conformation and is unaffected by Y1230 mutations, could be a viable strategy to prevent or overcome acquired resistance.[1][2]
Preclinical Data Summary
The following tables summarize the in vitro potency of this compound in various cancer cell lines.
Table 1: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| EBC-1 | Lung Cancer | 82 | [3] |
| GTL-16 | Gastric Cancer | 66 | [3] |
| MKN-45 | Gastric Cancer | 32 | [3] |
| BaF3 (TPR-MET) | Murine Pro-B Cells | 104 | [3] |
Table 2: Biochemical Inhibition of c-Met by this compound
| Target | IC50 (nM) | Reference |
| c-Met | 14 | [3] |
| RON | >1000 | [3] |
Table 3: Effect of MET Mutations on this compound Sensitivity
| MET Mutant | Sensitivity to this compound | Reference |
| Y1230H | Resistant (IC50 > 127 nM) | [1] |
| D1228A | Abrogates inhibition of phosphorylation | [3] |
| F1200I | Abrogates inhibition of phosphorylation | [3] |
| L1195V | Abrogates inhibition of phosphorylation | [3] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound, alone or in combination, on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MKN-45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
Combination drug (e.g., an EGFR inhibitor)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Add 100 µL of the drug solutions to the respective wells. For combination treatments, add both drugs to the same wells. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot for MET Phosphorylation
This protocol is for determining the inhibitory effect of this compound on c-Met phosphorylation.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
HGF (Hepatocyte Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibition of c-Met and EGFR signaling pathways.
Experimental Workflow for Combination Study
Caption: Workflow for in vitro drug combination screening.
Overcoming Resistance with Combination MET Inhibitors
Caption: Overcoming this compound resistance with a Type II MET inhibitor.
References
- 1. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. ET-28: COMBINATION THERAPY WITH MET TYROSINE KINASE INHIBITOR EMD1214063 AND BEVACIZUMAB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-BVU972 for Inducing an Antiviral State
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, initially developed for oncology applications.[1][2][3] Recent findings have unveiled its significant potential as a host-directed antiviral agent with a broad spectrum of activity against both RNA and DNA viruses.[1][2][4][5][6] this compound induces a robust antiviral state in host cells and concurrently suppresses NF-κB-mediated inflammation, a critical factor in the pathology of severe viral infections.[1][2][4][5][6] This dual functionality makes this compound a promising candidate for the development of novel antiviral therapies that can limit viral replication while mitigating inflammatory damage.[1][4]
These application notes provide a comprehensive overview of the antiviral properties of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its antiviral effects through a novel, host-directed mechanism. Instead of directly targeting viral components, it modulates the host's cellular machinery to create an environment non-conducive to viral replication. The key aspects of its mechanism are:
-
c-Met Inhibition: As a selective c-Met inhibitor, this compound blocks downstream signaling pathways that can be exploited by some viruses for entry and replication.[1]
-
Epigenetic Reprogramming: The compound reprograms inflammation-related gene loci by modulating both gene expression and chromatin accessibility.[2][4][5][6]
-
H3K9 Methylation: The antiviral activity of this compound is dependent on the deposition of H3K9me3, a repressive histone mark. Inhibition of H3K9 methyltransferases reverses the antiviral effect of this compound.[1][4][5]
-
Suppression of NF-κB Signaling: this compound effectively inhibits the NF-κB signaling pathway, a central driver of pro-inflammatory cytokine production during viral infections.[1][6] This leads to a reduction in the expression of cytokines such as IL-1β, IL-6, and TNFα.[1][2][4][6]
Below is a diagram illustrating the proposed signaling pathway for this compound's antiviral and anti-inflammatory effects.
Figure 1: Proposed signaling pathway of this compound in inducing an antiviral state.
Data Presentation
The antiviral and anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity of this compound in RAW264.7 Macrophages
| Virus | This compound Concentration | Observed Effect on Viral RNA |
| Mouse Hepatitis Virus (MHV) | 25 µM, 50 µM, 100 µM | Dose-dependent reduction |
| Herpes Simplex Virus-1 (HSV-1) | 25 µM, 50 µM, 100 µM | Dose-dependent reduction |
| Encephalomyocarditis Virus (EMCV) | 25 µM, 50 µM, 100 µM | Dose-dependent reduction |
| Vesicular Stomatitis Virus (VSV) | 25 µM, 50 µM, 100 µM | Dose-dependent reduction |
| Data is based on RT-qPCR quantification of viral RNA after 12 hours of treatment and infection (MOI=0.1).[1][5][6] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Virus | This compound Concentration | Effect on Pro-inflammatory Cytokine mRNA (Il1β, Il-6, Tnfα) |
| RAW264.7 | VSV, HSV-1, EMCV, MHV | 100 µM | Significant reduction |
| HeLa | VSV, HSV-1, EMCV | 100 µM | Significant reduction |
| HT29 | VSV, HSV-1, EMCV | 100 µM | Significant reduction |
| HT1080 | VSV, HSV-1, EMCV | 100 µM | Significant reduction |
| Cytokine mRNA levels were quantified by RT-qPCR.[1][6] |
Table 3: In Vivo Anti-inflammatory Activity of this compound in C57BL/6J Mice
| Virus Challenge | This compound Dosage | Effect on Systemic Cytokine Levels (Il1β, Il-6, Tnfα) |
| VSV | 20 mg/kg daily | Significant reduction in blood and target organs |
| HSV-1 | 20 mg/kg daily | Significant reduction in blood and target organs |
| EMCV | 20 mg/kg daily | Significant reduction in blood and target organs |
| MHV | 20 mg/kg daily | Significant reduction in blood and target organs |
| Cytokine levels were measured 24 hours post-infection.[1][6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral and anti-inflammatory effects of this compound.
Protocol 1: In Vitro Antiviral Efficacy Assay
This protocol describes how to assess the antiviral activity of this compound against a panel of viruses in a macrophage cell line.
Figure 2: Workflow for the in vitro antiviral efficacy assay.
Materials:
-
RAW264.7 cells
-
Complete DMEM medium (with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Viruses: MHV, HSV-1, EMCV, VSV
-
24-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Seed RAW264.7 cells in 24-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete medium at final concentrations of 25 µM, 50 µM, and 100 µM. Prepare a DMSO vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the this compound or DMSO-containing medium.
-
Immediately infect the cells with the desired virus at a Multiplicity of Infection (MOI) of 0.1.
-
Incubate the plates for 12 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the viral genome to quantify viral RNA levels.
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) and compare the levels in this compound-treated cells to the DMSO-treated control.
Protocol 2: In Vitro Anti-inflammatory Assay
This protocol details the method to measure the effect of this compound on virus-induced pro-inflammatory cytokine expression.
Materials:
-
Cell lines: RAW264.7, HeLa, HT29, HT1080
-
Appropriate complete culture media for each cell line
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Viruses: VSV, HSV-1, EMCV, MHV
-
24-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Seed the desired cell line in 24-well plates and grow to 80-90% confluency.
-
Treat the cells with 100 µM this compound or a DMSO control.
-
Simultaneously, infect the cells with the appropriate virus at an MOI of 0.12.[6]
-
Incubate for the desired time point (e.g., 12 hours).
-
Harvest the cells and extract total RNA.
-
Perform RT-qPCR using primers specific for Il1β, Il-6, and Tnfα to quantify their mRNA levels.
-
Normalize the cytokine mRNA levels to a housekeeping gene and compare the expression in this compound-treated cells to the DMSO-treated, virus-infected control.
Protocol 3: In Vivo Antiviral and Anti-inflammatory Mouse Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of viral infection.
Figure 3: Workflow for the in vivo antiviral and anti-inflammatory mouse model.
Materials:
-
C57BL/6J mice
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Viruses: VSV, HSV-1, EMCV, MHV
-
RNA extraction reagents for tissues
-
RT-qPCR reagents and instrument
Procedure:
-
Acclimate C57BL/6J mice to the laboratory conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control and this compound).
-
Infect the mice via intraperitoneal injection with the desired virus.
-
Administer this compound (20 mg/kg) or the vehicle control daily.
-
Monitor the mice for clinical signs of illness and mortality.
-
At 24 hours post-infection, euthanize a subset of mice from each group.
-
Collect blood and target organs (e.g., liver, spleen, lungs).
-
Extract RNA from the collected tissues and blood cells.
-
Perform RT-qPCR to quantify the mRNA levels of Il1β, Il-6, and Tnfα.
-
Compare the cytokine levels between the this compound-treated and vehicle-treated groups.
Conclusion
This compound represents a novel and promising host-directed agent for the treatment of a broad range of viral infections.[2][4] Its dual mechanism of inducing a cellular antiviral state and suppressing detrimental inflammation addresses key limitations of many existing antiviral therapies.[1] The protocols and data presented here provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound.
References
- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 5. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following NVP-BVU972 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility. Dysregulation of this pathway is implicated in the development and progression of various cancers. This compound exerts its therapeutic effects by binding to the c-Met kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.[1] A key pathway modulated by this compound is the NF-κB signaling pathway, and suppression of this pathway contributes to the compound's anti-inflammatory and potential antiviral properties.[3]
These application notes provide detailed protocols for assessing the cellular consequences of this compound treatment, specifically focusing on the analysis of apoptosis and cell cycle progression using flow cytometry. The methodologies described are based on established principles for analyzing the effects of c-Met inhibitors on cancer cell lines.
Data Presentation
Quantitative analysis of flow cytometry data is crucial for evaluating the efficacy of this compound. The following tables provide a structured format for presenting typical results from apoptosis and cell cycle assays.
Table 1: Apoptosis Analysis in this compound Treated Cells
This table summarizes the percentage of cells in different stages of apoptosis after treatment with this compound for 48 hours, as determined by Annexin V and Propidium Iodide (PI) staining.
| Treatment Group | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 50 nM | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 100 nM | 52.1 ± 4.2 | 30.2 ± 3.1 | 17.7 ± 2.5 |
| This compound | 200 nM | 30.5 ± 3.8 | 45.3 ± 4.0 | 24.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis in this compound Treated Cells
This table outlines the distribution of cells in different phases of the cell cycle following a 24-hour treatment with this compound, as measured by propidium iodide staining.
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 µM | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| This compound | 50 nM | 65.2 ± 3.1 | 20.5 ± 2.0 | 14.3 ± 1.8 |
| This compound | 100 nM | 75.8 ± 3.5 | 15.3 ± 1.7 | 8.9 ± 1.2 |
| This compound | 200 nM | 82.1 ± 4.0 | 10.2 ± 1.5 | 7.7 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., GTL-16, MKN-45, EBC-1)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin. Collect the cells and centrifuge.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add FITC Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates.
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining
This protocol describes the procedure for analyzing cell cycle distribution in this compound-treated cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A 24-hour treatment period is often sufficient to observe effects on the cell cycle.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflows for flow cytometry analysis.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for apoptosis analysis.
Caption: Experimental workflow for cell cycle analysis.
References
Application Notes and Protocols for NVP-BVU972 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase[1][2]. c-Met, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers. This compound exerts its inhibitory effect by binding to the kinase domain of c-Met, thereby blocking its phosphorylation and downstream signaling cascades.[3][4] One of the key pathways affected by c-Met signaling is the NF-κB pathway, which is involved in inflammation and cell survival.[5]
These application notes provide a framework for utilizing this compound as a tool to probe c-Met signaling in cells. Immunofluorescence staining is employed as the readout method to visualize and quantify the effects of this compound on c-Met activation and downstream NF-κB signaling.
Mechanism of Action
This compound is a type I MET inhibitor that selectively binds to the active conformation of the c-Met kinase domain.[3] This binding event prevents the autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235) in the activation loop of the kinase, which is a critical step for c-Met activation.[6] Inhibition of c-Met phosphorylation subsequently blocks the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways.[7] Furthermore, this compound has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound from various studies. This data is essential for designing experiments to probe the effects of this inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| c-Met IC50 | 14 nM | Biochemical Assay | [1][2] |
| TPR-MET Phosphorylation Inhibition | Dose-dependent | BaF3 TPR-MET cells | [1][8] |
| Antiproliferative IC50 (EBC-1) | 82 nM | Human Lung Cancer Cells | [1] |
| Antiproliferative IC50 (GTL-16) | 66 nM | Human Gastric Carcinoma Cells | [1] |
| Antiproliferative IC50 (MKN-45) | 32 nM | Human Gastric Cancer Cells | [1] |
| Antiproliferative IC50 (BaF3 TPR-MET) | 104 nM | Transformed Mouse Pro-B Cells | [1] |
Table 2: Recommended Concentration and Incubation Times for Cell Treatment
| Application | Concentration Range | Incubation Time | Reference |
| Inhibition of TPR-MET Phosphorylation | 0.01 - 10 µM | 2 hours | [8] |
| Antiproliferative Assays | 600 nM - 9.6 µM | 72 hours | [8] |
Signaling Pathway Diagram
The following diagram illustrates the HGF/c-Met signaling pathway and the inhibitory action of this compound, leading to the suppression of NF-κB activation.
Caption: HGF/c-Met signaling pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis by immunofluorescence.
Caption: Experimental workflow for immunofluorescence analysis.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Phosphorylated c-Met (p-c-Met)
This protocol is designed to assess the inhibitory effect of this compound on c-Met activation by visualizing the levels of phosphorylated c-Met.
Materials:
-
Cells cultured on glass coverslips
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS[9]
-
Primary antibody against phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete cell culture medium. A final DMSO concentration should be kept below 0.1%.
-
Include a vehicle control (DMSO alone).
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 2 hours for phosphorylation studies).[8]
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-c-Met antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[12]
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images and quantify the fluorescence intensity of p-c-Met staining. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates inhibition of c-Met phosphorylation.
-
Protocol 2: Immunofluorescence Staining for NF-κB (p65) Nuclear Translocation
This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit to assess the effect of this compound on NF-κB activation.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody against NF-κB p65 subunit.
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1. An appropriate incubation time should be chosen to observe NF-κB translocation, which may require co-treatment with an NF-κB activator like TNF-α or IL-1β.[13]
-
Fixation, Permeabilization, and Blocking: Follow steps 3, 4, and 5 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-NF-κB p65 antibody in Antibody Dilution Buffer.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation: Follow step 7 from Protocol 1.
-
Counterstaining and Mounting: Follow step 8 from Protocol 1.
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
In unstimulated or this compound-treated cells, NF-κB p65 should be predominantly localized in the cytoplasm. In cells treated with an activator, p65 will translocate to the nucleus.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of the p65 signal. A decrease in this ratio in this compound-treated cells compared to cells treated with the activator alone indicates inhibition of NF-κB nuclear translocation.[5]
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of the target protein in your cell line.
-
Check the activity of the primary and secondary antibodies.
-
Optimize fixation and permeabilization conditions.
-
-
Autofluorescence:
-
Use a different fixative (e.g., methanol).
-
Use an autofluorescence quenching kit.
-
Conclusion
This compound is a valuable research tool for investigating the role of c-Met signaling in various cellular processes. The provided protocols offer a starting point for utilizing immunofluorescence to visualize and quantify the inhibitory effects of this compound on c-Met phosphorylation and downstream NF-κB signaling. Optimization of these protocols may be necessary for specific cell types and experimental conditions.
References
- 1. 美国GlpBio - this compound | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BVU972 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Its dysregulation is implicated in the progression of numerous human cancers, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo efficacy studies.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades. The binding of this compound is critically dependent on the presence of tyrosine 1230 in the c-Met kinase domain.[3] Mutations at this site can confer resistance to the compound.[4]
Key signaling pathways modulated by this compound include:
-
RAS/MAPK Pathway: Inhibition of c-Met phosphorylation prevents the activation of the Ras/Raf/MEK/ERK cascade, which is a critical regulator of cell proliferation.
-
PI3K/AKT/mTOR Pathway: this compound-mediated inhibition of c-Met also blocks the activation of the PI3K/AKT/mTOR pathway, a key survival pathway that promotes cell growth and inhibits apoptosis.
-
NF-κB Signaling: this compound has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Below is a diagram illustrating the c-Met signaling pathway and the point of intervention for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vitro Efficacy of NVP-BVU972: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its efficacy has been demonstrated in various preclinical models, primarily through the inhibition of c-Met signaling pathways, leading to reduced cell proliferation and tumor growth.[2] Beyond its established role in cancer, recent studies have unveiled a dual functionality for this compound, showcasing its capacity to induce a host-protective antiviral state and suppress NF-κB-mediated inflammation. This document provides detailed application notes and experimental protocols for measuring the in vitro efficacy of this compound, catering to researchers in oncology, virology, and immunology.
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] Dysregulation of c-Met signaling is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This compound selectively inhibits the kinase activity of c-Met, thereby blocking these oncogenic signals.[1] Furthermore, evidence suggests that c-Met signaling can be exploited by certain viruses for replication and can intersect with inflammatory pathways like NF-κB. By inhibiting c-Met, this compound presents a multi-faceted therapeutic potential.
These application notes offer a comprehensive guide to evaluating the in vitro bioactivity of this compound, encompassing its anti-proliferative, kinase inhibitory, anti-inflammatory, and antiviral effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | Wild-Type/Mutant | IC50 (nM) | Reference |
| Biochemical Kinase Assay | c-Met | Wild-Type | 14 | [1][2] |
| RON Kinase | Wild-Type | >1000 | [2] | |
| Cell Proliferation Assay | EBC-1 (Human Cancer) | - | 82 | [2] |
| GTL-16 (Human Cancer) | - | 66 | [2] | |
| MKN-45 (Human Cancer) | - | 32 | [2] | |
| BaF3 TPR-MET | Wild-Type | 104 | [2] | |
| BaF3 TPR-MET | M1211L Mutant | 1.2 | ||
| BaF3 TPR-MET | M1250T Mutant | 3.6 | ||
| BaF3 TPR-MET | F1200I Mutant | 14.1 | ||
| BaF3 TPR-MET | V1155L Mutant | 14.6 | ||
| BaF3 TPR-MET | L1195V Mutant | 31.5 | ||
| BaF3 TPR-MET | D1228A Mutant | >129 | ||
| BaF3 TPR-MET | Y1230H Mutant | >127 | [4] | |
| Antiviral Assay (RNA quantification) | RAW264.7 (Macrophage) | - | Effective at 25-100 µM | |
| HeLa (Human Cancer) | - | Effective at 100 µM | ||
| HT29 (Human Cancer) | - | Effective at 100 µM | ||
| HT1080 (Human Cancer) | - | Effective at 100 µM |
Signaling Pathways and Experimental Workflows
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy in vitro.
Experimental Protocols
Biochemical c-Met Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO).
-
Add 2 µL of a solution containing the c-Met enzyme and the poly (Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the this compound concentration to determine the IC50 value.
Cell Proliferation Assay (MTT/MTS)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
c-Met dependent cancer cell lines (e.g., MKN-45, GTL-16, EBC-1) or BaF3 cells expressing TPR-MET.
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis of c-Met Pathway Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of c-Met and its downstream effectors.
Materials:
-
Cells with constitutively active c-Met (e.g., BaF3 TPR-MET) or HGF-stimulatable cells.
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-p65 (Ser536), anti-total p65.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours). If necessary, stimulate with HGF for 10-15 minutes before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Antiviral Assay
This protocol evaluates the ability of this compound to inhibit viral replication.
Materials:
-
Host cells (e.g., RAW264.7, HeLa)
-
Virus stock (e.g., Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus-1 (HSV-1))
-
This compound
-
Infection medium (low serum)
-
TRIzol reagent
-
RT-qPCR reagents
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a designated time.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of this compound.
-
Incubate for a period appropriate for the virus replication cycle (e.g., 12-24 hours).
-
Harvest the cells and extract total RNA using TRIzol reagent.
-
Perform RT-qPCR to quantify the viral RNA levels, normalizing to a host housekeeping gene.
-
Determine the reduction in viral RNA levels in this compound-treated cells compared to the vehicle control.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the compound's efficacy as a c-Met inhibitor, an anti-proliferative agent, an anti-inflammatory molecule, and an antiviral compound. These comprehensive analyses will aid in the further development and application of this compound in various therapeutic areas.
References
Troubleshooting & Optimization
Technical Support Center: NVP-BVU972 & c-Met Phosphorylation
Welcome to the technical support center for NVP-BVU972. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results, specifically the lack of c-Met phosphorylation inhibition, during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It functions by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. A critical interaction for its binding is with the tyrosine residue at position 1230 (Y1230) within the activation loop.[2][3]
Q2: I'm not observing inhibition of c-Met phosphorylation after treating my cells with this compound. What are the potential primary causes?
A2: There are three main categories of reasons why you might not be observing the expected inhibition:
-
Target-Related Issues: The c-Met protein in your experimental system may harbor resistance mutations.
-
Pathway Activation & Crosstalk: The signaling pathway may be activated in a manner that circumvents inhibition by this compound, for example, through high concentrations of the c-Met ligand, HGF.[4][5]
-
Experimental/Technical Issues: Problems with the inhibitor itself, the experimental protocol, or the detection method could lead to inaccurate results.
Q3: What specific mutations in c-Met can cause resistance to this compound?
A3: The most well-documented resistance mutation for this compound is at the Y1230 residue in the c-Met kinase domain.[3][6] Structural studies show that this residue is crucial for the binding of this compound, and mutations here can disrupt the interaction, rendering the inhibitor ineffective.[2][6] Other mutations that have been shown to abrogate the effect of this compound include D1228A, F1200I, and L1195V.[7]
Q4: Can the concentration of Hepatocyte Growth Factor (HGF) in my cell culture medium affect the inhibitor's efficacy?
A4: Yes, absolutely. High concentrations of HGF, the ligand for c-Met, can lead to resistance against c-Met inhibitors.[4][8] This ligand-mediated resistance occurs because excessive HGF can drive strong, sustained activation of the c-Met receptor, which may overcome the competitive inhibition by this compound.[5] It is crucial to consider the HGF concentration in your experimental setup, as using non-physiological levels can lead to misleading predictions of inhibitor efficacy.[9]
Q5: Could this compound be acting on other kinases in my cells (off-target effects)?
A5: this compound is reported to be a highly selective c-Met inhibitor, with IC50 values over 1000 nM for closely related kinases like RON.[7] However, all kinase inhibitors have a potential for off-target effects, which can sometimes complicate results.[10][11] If you suspect off-target effects are confounding your experiment, consider using a structurally different c-Met inhibitor as a control or performing a broader kinase panel screening.
Troubleshooting Guides
Guide 1: Investigating Potential Resistance Mechanisms
If you suspect intrinsic or acquired resistance is the cause for the lack of c-Met inhibition, follow these steps.
Problem: this compound does not inhibit c-Met phosphorylation in your cell line, even at validated concentrations.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Sequence the c-Met Kinase Domain | To identify potential resistance mutations that prevent this compound binding. | Extract genomic DNA or RNA from your experimental cells. Amplify and sequence the region of the MET gene encoding the kinase domain (exons 16-21). Compare the sequence to the wild-type reference to check for mutations at key residues like Y1230, D1228, F1200, and L1195.[6][7] |
| 2. Test a Type II c-Met Inhibitor | Different inhibitor types have distinct binding modes and may be effective against mutations that confer resistance to this compound (a Type I inhibitor).[6] | Treat your cells with a Type II c-Met inhibitor (e.g., Cabozantinib, Foretinib). If this inhibitor successfully reduces p-c-Met levels, it strongly suggests a resistance mutation specific to the this compound binding mode. |
| 3. Evaluate HGF Expression | To determine if autocrine or paracrine HGF signaling is driving resistance.[9] | Perform an ELISA on conditioned media from your cell culture to quantify HGF secretion. Alternatively, use RT-qPCR or Western blot to assess HGF expression levels within the cells. |
| 4. Modulate HGF Levels | To confirm if high HGF is the cause of resistance. | If your cells have high endogenous HGF, try using an HGF-neutralizing antibody. If your experimental model relies on exogenous HGF, perform a dose-response experiment with this compound at physiological HGF concentrations (e.g., 0.5-2 ng/mL).[9] |
Guide 2: Verifying Experimental Setup and Protocol
Before concluding a biological cause, it's critical to rule out technical issues.
Problem: The phospho-c-Met signal in your Western blot is not decreasing after this compound treatment.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Confirm Inhibitor Integrity & Activity | The compound may have degraded or been improperly stored/solubilized. | Aliquot the inhibitor upon receipt and store it as recommended (typically at -20°C or -80°C).[7] Prepare fresh dilutions for each experiment. Test the compound in a well-characterized, sensitive cell line (e.g., MKN-45, GTL-16) as a positive control.[7] |
| 2. Optimize Western Blot Protocol for Phosphoproteins | Detection of phosphorylated proteins is sensitive and requires specific protocol considerations.[12] | Ensure your lysis buffer contains fresh phosphatase inhibitors. Use a blocking buffer with 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody binding.[12][13] Use a validated primary antibody for phospho-c-Met (e.g., targeting Y1234/1235).[14] |
| 3. Verify c-Met Pathway Activation | The pathway may not be active in your untreated control cells, making it impossible to see inhibition. | Ensure you have a robust phospho-c-Met signal in your vehicle-treated control lane. If the basal phosphorylation is low, you may need to stimulate the cells with HGF for a short period (e.g., 15-30 minutes) before lysis to induce phosphorylation.[13] |
| 4. Check Drug Incubation Time and Dose | The inhibitor may require more time or a higher concentration to act in your specific cell type. | Perform a time-course (e.g., 1, 2, 6, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment with this compound to determine the optimal conditions for c-Met inhibition in your cell line. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound from published data.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| c-Met Kinase | Enzymatic Assay | 14 | [7] |
| EBC-1 Cells | Cell Proliferation | 82 | [7] |
| GTL-16 Cells | Cell Proliferation | 66 | [7] |
| MKN-45 Cells | Cell Proliferation | 32 | [7] |
| BaF3 (TPR-MET) | Cell Proliferation | 104 | [7] |
| BaF3 (TPR-MET Y1230H) | Biochemical Assay | >127 | [6] |
Key Experimental Protocols
Protocol: Western Blot for c-Met Phosphorylation
This protocol is a standard method to assess the inhibition of c-Met phosphorylation in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
If assessing inhibition of basal phosphorylation, serum-starve cells for 18-24 hours.
-
Pre-treat cells with desired concentrations of this compound (or vehicle control) for 2 hours.
-
If assessing ligand-stimulated phosphorylation, add HGF (e.g., 50 ng/mL) for 15 minutes before harvesting.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., anti-p-c-Met Y1234/1235) overnight at 4°C, diluted in 5% BSA/TBST.[13]
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
To normalize for protein loading, strip the membrane and re-probe for total c-Met and a housekeeping protein like GAPDH or β-actin.
-
Visualizations
References
- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - Ko - Annals of Translational Medicine [atm.amegroups.org]
- 9. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arigobio.com [arigobio.com]
NVP-BVU972 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using the c-Met inhibitor, NVP-BVU972. The information is designed to help address specific issues that may be encountered during experiments and to provide clarity on the inhibitor's selectivity and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for its primary target, c-Met?
A1: this compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase.[1] Published data indicates that it exhibits significantly lower activity against other kinases, including the closely related kinase RON (Recepteur d'Origine Nantais), where the IC50 value is greater than 1000 nM. This high selectivity is a key feature of the compound.
Q2: What are the known off-target effects of this compound?
Q3: Can this compound be used to study signaling pathways other than c-Met?
A3: While this compound is designed for high selectivity towards c-Met, some studies have explored its broader cellular effects. For instance, it has been reported to induce an antiviral state and suppress NF-κB-mediated inflammation.[1] These effects may be downstream consequences of c-Met inhibition in specific cellular contexts or could represent off-target activities. Researchers investigating these phenomena should include rigorous control experiments to distinguish between on-target and potential off-target effects.
Q4: My cells are showing resistance to this compound. Is this due to off-target effects?
A4: Resistance to this compound is most commonly associated with on-target mutations in the c-Met kinase domain rather than off-target effects. Specific mutations, such as those at positions Y1230 and D1228, have been shown to disrupt the binding of this compound to c-Met, leading to a loss of inhibitory activity.[2][3] If you observe resistance, it is highly recommended to sequence the c-Met kinase domain in your resistant cell population.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype or Toxicity | 1. Off-target effect: Although this compound is highly selective, off-target activity cannot be entirely ruled out, especially at high concentrations. 2. Cellular context: The observed effect may be a downstream consequence of c-Met inhibition in your specific cell model. 3. Compound quality: Degradation or impurity of the this compound stock. | 1. Confirm On-Target Engagement: Use a secondary, structurally distinct c-Met inhibitor to see if the phenotype is recapitulated. Perform a dose-response experiment to ensure you are using the lowest effective concentration. 2. Rescue Experiment: If possible, introduce a constitutively active or this compound-resistant mutant of c-Met to see if the phenotype is reversed. 3. Verify Compound Integrity: Check the purity and stability of your this compound stock using analytical methods like HPLC-MS. |
| Inconsistent Inhibition of c-Met Phosphorylation | 1. Suboptimal Assay Conditions: Incorrect antibody, insufficient lysis buffer strength, or issues with western blot transfer. 2. Cellular Resistance: Emergence of a resistant cell population with c-Met mutations. 3. Drug Efflux: Active transport of this compound out of the cells by efflux pumps. | 1. Optimize Western Blot Protocol: Titrate primary and secondary antibodies, and optimize lysis and blotting conditions. Include positive and negative controls. 2. Sequence c-Met: Analyze the c-Met kinase domain for known resistance mutations (e.g., Y1230H, D1228A).[2][3] 3. Use Efflux Pump Inhibitors: Co-treat with known inhibitors of ABC transporters to see if c-Met inhibition is restored. |
| Discrepancy Between Biochemical and Cellular IC50 Values | 1. Cellular Permeability: this compound may have poor membrane permeability in your cell line. 2. Plasma Protein Binding: If working in the presence of serum, the compound may bind to plasma proteins, reducing its effective concentration. 3. Cellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors like this compound. | 1. Assess Permeability: If possible, perform cellular uptake assays. 2. Reduce Serum Concentration: Conduct experiments in low-serum or serum-free media, if tolerated by the cells. 3. Consider Assay Type: Be aware that biochemical assays often have lower IC50 values than cell-based assays due to the absence of cellular factors. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary target and a closely related kinase. The limited availability of public, comprehensive kinome-wide screening data should be taken into consideration when interpreting these values.
| Target | Assay Type | IC50 (nM) | Reference |
| c-Met (Wild-Type) | Biochemical | 14 | [3] |
| RON (Recepteur d'Origine Nantais) | Biochemical | > 1000 | [3] |
| c-Met (Y1230H mutant) | Biochemical | > 127 | [2] |
| c-Met (D1228A mutant) | Cellular (BaF3) | > 129 |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met and/or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin (e.g., CellTiter-Blue), tetrazolium salts (e.g., MTT, WST-1), or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Read the plate according to the assay manufacturer's instructions. Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Mechanism of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NVP-BVU972 concentration for IC50
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NVP-BVU972 for half-maximal inhibitory concentration (IC50) determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] c-Met, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in embryonic development, wound healing, and cancer progression.[2]
Q2: What is an IC50 value and why is it a critical parameter?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[3] It is a critical parameter for assessing the potency of a compound, enabling researchers to compare the effectiveness of different drugs and make informed decisions during the drug development process.[3]
Q3: Why do my IC50 values for this compound vary between different cell lines?
A3: It is common for a compound to exhibit different IC50 values in different cell lines.[4] This phenomenon, known as "cell-specific response," can be attributed to several factors, including:
-
Expression Levels of c-Met: Different cell lines may have varying levels of c-Met protein expression.
-
Activation Status of the c-Met Pathway: The basal activation state of the c-Met signaling pathway can differ among cell lines.[5]
-
Genetic Background: The unique genetic makeup of each cell line, including the presence of mutations, can influence its sensitivity to the inhibitor.[4][5] For example, mutations in the c-Met kinase domain, such as Y1230H, can confer resistance to this compound.[2][6]
-
Drug Efflux Pumps: Varying expression levels of drug transporter proteins can affect the intracellular concentration of the inhibitor.[5]
Q4: What are some common reasons for high variability in IC50 results?
A4: High variability in cell viability assays can arise from several sources.[5] These include inconsistencies in cell seeding density, errors in serial dilutions of the compound, and issues with the final assay readout, such as incomplete dissolution of formazan crystals in an MTT assay.[5][7]
Q5: My inhibitor is not reaching 100% inhibition. What could be the cause?
A5: Achieving 100% inhibition of a biological process can be challenging. Several factors might prevent this:
-
Low Inhibitor Affinity: The inhibitor may have a relatively low affinity for the target, making it difficult to achieve complete inhibition at achievable concentrations.[8]
-
Solubility Limits: The compound may precipitate out of solution at higher concentrations.[8]
-
ATP Competition: In kinase assays, high concentrations of ATP can outcompete the inhibitor for binding to the kinase, preventing complete inhibition.[8]
-
Assay Background: The assay itself might have a background signal that does not change with inhibitor concentration.
Q6: How can I be sure my results are not due to off-target effects?
A6: Off-target effects can lead to cytotoxicity at concentrations where on-target effects are not expected.[5] To mitigate this, ensure the purity of your this compound compound.[5] Additionally, consider profiling the compound against a panel of other kinases to identify potential off-target interactions.[5]
This compound Data
The following table summarizes the IC50 values of this compound obtained from various assays and cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| c-Met | Biochemical Assay | 14 nM | [2] |
| EBC-1 (Human Lung Cancer) | Cell Proliferation | 82 nM | [2] |
| GTL-16 (Human Gastric Cancer) | Cell Proliferation | 66 nM | [2] |
| MKN-45 (Human Gastric Cancer) | Cell Proliferation | 32 nM | [2] |
| BaF3 (Mouse Pro-B) TPR-MET | Cell Proliferation | 104 nM | [2] |
| BaF3 TPR-MET (Y1230H Mutant) | TPR-MET Phosphorylation | >127 nM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway inhibited by this compound and a general experimental workflow for determining its IC50 value.
References
- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Reddit - The heart of the internet [reddit.com]
NVP-BVU972 stability in solution and storage
Welcome to the technical support center for NVP-BVU972. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the c-Met kinase, a receptor tyrosine kinase.[1][2][3][4][5] Its primary mechanism of action is to block the phosphorylation of the c-Met receptor, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1][4] this compound has shown efficacy against wild-type c-Met as well as some drug-resistant mutants.[1][4]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder or in a concentrated stock solution under specific temperature conditions. The recommended storage conditions from various suppliers are summarized below.
3. How should I prepare a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3][4][5][6] It is soluble in DMSO at concentrations up to 100 mg/mL.[4][6] For consistent results, it is advisable to use fresh, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[5] To aid dissolution, gentle warming and/or sonication may be used.[1]
4. What is the stability of this compound in solution?
Once dissolved in DMSO, this compound stock solutions should be stored at low temperatures to maintain stability. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
5. How do I prepare working solutions for in vitro and in vivo experiments?
For in vitro cell-based assays, the DMSO stock solution can be further diluted to the desired final concentration using cell culture medium.
For in vivo animal experiments, specific formulations are required to ensure solubility and bioavailability. Two common protocols are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4][7]
-
A mixture of 10% DMSO and 90% (20% SBE-β-CD in saline).[1][4][7]
It is recommended to prepare these working solutions fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | The solution may be supersaturated, or the storage temperature may have fluctuated. | Gently warm the solution and sonicate until the precipitate redissolves.[1] Consider preparing a slightly lower concentration stock solution for long-term storage. Ensure consistent storage at the recommended temperature. |
| Compound precipitates when diluting into aqueous buffer or media. | This compound has low aqueous solubility. The final concentration of DMSO in the working solution may be too low to maintain solubility. | Ensure the final DMSO concentration in your aqueous solution is sufficient to keep the compound dissolved. Perform serial dilutions. For in vivo studies, use the recommended formulations with co-solvents like PEG300 and Tween-80.[1][4][7] |
| Inconsistent experimental results. | Potential degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions to minimize freeze-thaw cycles. Always use freshly prepared working solutions.[1] Verify the integrity of the compound if degradation is suspected. |
| Reduced or no inhibitory activity observed. | The specific c-Met mutation in your cell line may be resistant to this compound (e.g., Y1230H, D1228A).[3][8] | Confirm the c-Met mutation status of your experimental model. Consider using an alternative c-Met inhibitor with a different binding mode if resistance is suspected.[9] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 2 to 3 years | [3][4][10] |
| 4°C | 2 years | [3][4] | |
| In Solvent (DMSO) | -80°C | 6 months to 2 years | [1][3][4] |
| -20°C | 1 month to 1 year | [1][3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | ≥ 42 mg/mL | [10][11] |
| 60 mg/mL | [3] | |
| 68 mg/mL | [5] | |
| 100 mg/mL (requires sonication) | [4][6] | |
| In vivo formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL | [1][4][7] |
| In vivo formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL | [1][4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 340.38 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 3.4 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[4][6]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.[1][3][4]
Protocol 2: In Vitro Kinase Assay to Determine IC50
This protocol is adapted from published literature.[5]
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, and 0.1 mM Na₃VO₄.
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO.
-
Enzyme Incubation: Add the c-Met enzyme and the this compound dilutions to a 1536-well plate and incubate for 20 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate to the wells.
-
Reaction Termination: After 90 minutes, stop the reaction by adding a stop/detection solution containing EDTA and detection reagents (e.g., Eu-labeled anti-phospho-tyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET).
-
Data Acquisition: Measure the signal using a suitable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits c-Met signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molnova.com [molnova.com]
- 11. molnova.cn [molnova.cn]
NVP-BVU972 toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the toxicity of NVP-BVU972 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in preclinical studies?
This compound, a selective c-Met inhibitor, has been observed to exhibit low toxicity in short-term in vivo studies.[1] In a subacute toxicity assessment, this compound was found to be well-tolerated.[1] However, it is important to note that long-term or widespread inhibition of c-Met could potentially lead to toxicity, as c-Met is involved in normal tissue repair and cell survival.[1]
Q2: What are the known side effects of c-Met inhibitors in general?
While specific long-term toxicity data for this compound is limited, clinical trials of other c-Met inhibitors have reported side effects such as fatigue, swelling, and organ toxicity.[1]
Q3: Has this compound shown any effects on inflammatory responses?
Yes, this compound has been shown to suppress NF-κB-mediated inflammation.[1] It significantly reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα both in vitro and in vivo.[1]
Q4: What is the primary mechanism of action of this compound related to its anti-inflammatory effects?
This compound inhibits the phosphorylation of IκB kinase (IKK) and the inhibitory protein IκBα. This prevents the release and nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[1]
Troubleshooting Guides
Issue: Unexpectedly high mortality rate in animal models.
Possible Cause 1: LPS-induced endotoxic shock.
-
Troubleshooting Step: Ensure that the observed mortality is not a result of the lipopolysaccharide (LPS) challenge itself, which is used to induce inflammation. This compound has been shown to significantly decrease the mortality rate in mice following an LPS challenge.[1]
-
Recommendation: Include a vehicle-treated LPS-challenged control group to accurately assess the protective effect of this compound.
Possible Cause 2: Off-target effects or vehicle toxicity.
-
Troubleshooting Step: Review the formulation and administration of the vehicle control. Ensure it is non-toxic and administered at the same volume and frequency as the this compound treatment group.
-
Recommendation: Conduct a preliminary study with the vehicle alone to rule out any adverse effects.
Issue: Inconsistent anti-inflammatory effects.
Possible Cause 1: Suboptimal dosage or administration route.
-
Troubleshooting Step: Verify the dosage and administration route based on established protocols. In one study, this compound was administered intraperitoneally.[1]
-
Recommendation: Perform a dose-response study to determine the optimal concentration for your specific animal model and inflammatory stimulus.
Possible Cause 2: Timing of this compound administration relative to the inflammatory stimulus.
-
Troubleshooting Step: The timing of drug administration can be critical. In reported studies, this compound was administered prior to the inflammatory challenge.[1]
-
Recommendation: Establish a clear timeline for treatment and induction of inflammation and maintain consistency across all experimental groups.
Data Presentation
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound on RAW 264.7 Macrophages
| Parameter | Treatment | Outcome |
| mRNA Expression | 100 µM this compound + 2 µg/mL LPS (12 hours) | Marked downregulation of Il1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2 |
| Protein Expression | 100 µM this compound + 2 µg/mL LPS (3 hours) | Significant reduction in p-IKKα/β, p-IκBα, t-IκBα, p-P65, t-P65, iNOS, COX2 |
Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound in Mice
| Parameter | Organ/Tissue | Outcome |
| Mortality Rate | Whole Animal (LPS challenge) | Significantly decreased |
| Cytokine mRNA | Blood, Heart, Spleen, Lung, Kidney, Liver | Significant reduction in Il1β, Il-6, Tnfα |
Experimental Protocols
In Vitro Inflammation Assay
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Treatment: Treat the cells with 100 µM this compound in the presence of 2 µg/mL lipopolysaccharide (LPS) from E. coli O55:B5.
-
Incubation: Incubate for 3 hours for protein analysis (Western Blot) or 12 hours for mRNA analysis (RT-qPCR).
-
Analysis:
-
For mRNA analysis, extract total RNA and perform RT-qPCR for Il1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2.
-
For protein analysis, prepare cell lysates and perform Western blotting for p-IKKα/β, p-IκBα, t-IκBα, p-P65, t-P65, iNOS, and COX2.
-
In Vivo Anti-inflammatory and Toxicity Assessment
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Treatment: Administer this compound via a suitable route (e.g., intraperitoneal injection).
-
Inflammatory Challenge: Induce systemic inflammation by administering LPS.
-
Monitoring:
-
For mortality studies, monitor the survival rate of the mice over a defined period.
-
For cytokine analysis, collect blood and various organs (heart, spleen, lung, kidney, liver) at a specified time point after LPS challenge.
-
-
Analysis:
-
Quantify the mRNA levels of Il1β, Il-6, and Tnfα in the collected tissues using RT-qPCR.
-
For subacute toxicity, administer this compound daily for a specified duration and monitor for any adverse effects, changes in body weight, and perform histopathological analysis of major organs.
-
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for this compound toxicity assessment.
References
NVP-BVU972 solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for solubility issues related to the c-Met inhibitor, NVP-BVU972.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic molecule with good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. However, it is poorly soluble in aqueous solutions, including water and standard buffers.[1][2] This is a common characteristic for many small molecule kinase inhibitors, which are often designed to be lipophilic to bind to the hydrophobic ATP-binding pocket of kinases.[3]
Q2: What is the reported solubility of this compound in common lab solvents?
A2: The solubility of this compound can vary slightly between suppliers and batches. However, published data indicates high solubility in DMSO and Ethanol. It is considered insoluble in water.[1][2] See the data summary table below for specific reported values.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What is happening?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.[3] Keeping the final DMSO concentration low (typically <1%) is crucial, but may not be sufficient to prevent precipitation for highly insoluble compounds.[3]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be used to aid dissolution in the initial preparation of stock solutions in organic solvents. However, it is critical to be cautious as excessive heat can degrade the compound. Always refer to the manufacturer's stability data. For aqueous solutions, heating may only provide a temporary increase in solubility, with the compound potentially precipitating out again as it cools to the experimental temperature.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of kinase inhibitors can be highly dependent on pH, especially for compounds that are weakly basic or acidic.[3][4] this compound has a predicted pKa of 4.92, suggesting it is a weak base.[2] At a pH below its pKa, the molecule can become protonated (ionized), which generally increases its interaction with water and enhances solubility.[3] Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[3] Therefore, using a buffer with a slightly acidic pH may improve solubility, but this must be compatible with your experimental system.
Data Presentation: this compound Solubility
The following table summarizes the reported quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 60 - 100 | 176.3 - 293.8 | May require sonication or ultrasound to achieve higher concentrations. | [1][5][6][7] |
| ≥ 42 | ≥ 123.4 | [8][9] | ||
| ≥ 17 | ≥ 49.9 | [2] | ||
| Ethanol | 68 | 199.8 | [1] | |
| ≥ 25.15 | ≥ 73.9 | [2] | ||
| Water | Insoluble | Insoluble | [1][2] |
Molecular Weight of this compound: 340.38 g/mol [6][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: My this compound powder will not fully dissolve in DMSO to make a high-concentration stock solution.
| Possible Cause | Solution |
| Insufficient Solvent Volume | Ensure you are using the correct volume of DMSO for your desired concentration based on the solubility data. It is often better to start with a slightly lower concentration and work up if needed. |
| Compound Aggregation | Use mechanical assistance to break up aggregates. Try vortexing for several minutes. If that fails, use a bath or probe sonicator.[3] Several datasheets explicitly mention the need for ultrasound to reach higher concentrations.[6][7] |
| Low-Quality or Old DMSO | DMSO is hygroscopic (absorbs moisture from the air). Water contamination can significantly reduce its solvating power for hydrophobic compounds.[1] Always use fresh, anhydrous, research-grade DMSO from a tightly sealed bottle. |
| Attempting to Exceed Max Solubility | Do not attempt to prepare a stock solution at a concentration higher than the reported solubility limits (see table above). |
Problem 2: My compound dissolves in the DMSO stock but precipitates immediately upon dilution into my aqueous assay buffer.
| Possible Cause | Solution |
| High Final DMSO Concentration | Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% and not exceeding 1%. |
| Rapid Solvent Polarity Shift | Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution method. For example, dilute the DMSO stock into a smaller volume of buffer first, then add this intermediate solution to the final volume. |
| Buffer pH is Unfavorable | The pH of your buffer may be promoting precipitation. If your assay allows, test a buffer with a slightly more acidic pH (e.g., pH 6.0-6.5) to see if it improves solubility. |
| Low Aqueous Solubility Limit | The final concentration of this compound in your assay may be above its aqueous solubility limit, even with low DMSO. Consider using a solubilizing agent or a different formulation strategy. |
Problem 3: I need to prepare an in vivo formulation of this compound for animal studies.
| Possible Cause | Solution |
| Direct Dilution is Not Feasible | This compound's poor aqueous solubility makes simple saline or buffer formulations impossible. A co-solvent or vehicle system is required. |
| Need for a Stable Suspension/Solution | Use a multi-component vehicle system. A commonly recommended formulation for poorly soluble inhibitors involves a stepwise addition of solvents:[7] 1. Dissolve this compound in 10% DMSO . 2. Add 40% PEG300 and mix until clear. 3. Add 5% Tween-80 and mix until clear. 4. Finally, add 45% saline to reach the final volume. |
| An alternative formulation uses a cyclodextrin to form an inclusion complex that is more water-soluble:[3][7] 1. Dissolve this compound in 10% DMSO . 2. Add 90% saline containing 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin). |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 340.38 g/mol )
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you need: Mass = 0.1 mol/L * 0.001 L * 340.38 g/mol = 0.034038 g = 34.04 mg
-
Weigh the compound: Carefully weigh out 34.04 mg of this compound powder and place it into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Apply sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear.[6][7] Gentle warming in a 37°C water bath can also be applied if needed.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Purpose: To determine the apparent solubility of this compound in your specific assay buffer over a defined period.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent if using a spectrophotometer)
-
Plate reader (nephelometer for light scattering or UV-Vis spectrophotometer)
-
Multichannel pipette
Methodology:
-
Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate. Prepare several concentrations by serially diluting the stock in DMSO. Include DMSO-only wells as a control.[10]
-
Add Buffer: Rapidly add your assay buffer to each well to achieve the desired final compound concentrations (e.g., 100 µM, 50 µM, 10 µM, etc.). The final DMSO concentration should be consistent across all wells (e.g., 1%).[10]
-
Mix and Incubate: Mix the contents thoroughly, either by pipetting or using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time, typically 1-2 hours.[10]
-
Measure Precipitation:
-
Nephelometry: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the DMSO control indicates the formation of a precipitate.[10]
-
UV Spectrophotometry (Direct UV Assay): After incubation, filter the solution to remove any undissolved particles. Measure the absorbance of the clear filtrate in a UV-transparent plate. Compare the absorbance to a standard curve to determine the concentration of the compound remaining in solution.[10]
-
-
Data Analysis: The highest concentration that does not show significant light scattering or that remains in solution after filtration is considered the kinetic solubility under those conditions.
Visualizations
Signaling Pathway
Caption: this compound inhibits the HGF/c-Met signaling pathway.
Experimental Workflow
Caption: Workflow for preparing and diluting this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. molnova.com [molnova.com]
- 9. molnova.cn [molnova.cn]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: NVP-BVU972 Target Engagement Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of NVP-BVU972, a selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the receptor tyrosine kinase c-Met. It acts as a selective inhibitor, and its mechanism of action involves binding to the c-Met kinase domain and preventing its autophosphorylation, which is a critical step in its activation.
Q2: What are the main methods to confirm that this compound is engaging with c-Met in my cellular model?
A2: The primary methods to validate this compound target engagement include:
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) can be used to demonstrate the direct binding of this compound to c-Met in intact cells.
-
Target Phosphorylation Inhibition: Western blotting to measure the levels of phosphorylated c-Met (p-c-Met) is a common method to show functional inhibition of the target.
-
Downstream Signaling Pathway Analysis: Assessing the phosphorylation status of key downstream effector proteins such as AKT and ERK can confirm the impact of c-Met inhibition on cellular signaling.
-
Functional Cellular Assays: Measuring the effect of this compound on cell proliferation and viability in c-Met dependent cell lines provides evidence of its biological activity.
Q3: How can I be sure that the observed effects are specific to c-Met inhibition?
A3: To ensure specificity, it is recommended to use multiple, orthogonal methods. For example, combining a direct binding assay like CETSA with a functional assay like a p-c-Met Western blot provides strong evidence. Additionally, using cell lines with varying levels of c-Met expression or dependence can help establish specificity.
Troubleshooting Guides
Western Blot for c-Met Phosphorylation
Problem: I am not observing a decrease in p-c-Met levels after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low Endogenous c-Met Activity | Ensure your cell line has detectable basal levels of p-c-Met. If not, you may need to stimulate the cells with the c-Met ligand, Hepatocyte Growth Factor (HGF), to induce phosphorylation before treatment with this compound.[1] |
| Presence of Resistance Mutations | Sequence the c-Met kinase domain in your cell line to check for known resistance mutations, such as Y1230H or D1228A, which can abrogate this compound binding.[2] |
| Issues with Sample Preparation | Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of c-Met during sample preparation. Keep samples on ice at all times.[3] |
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibody for p-c-Met. Include a positive control (e.g., lysate from HGF-stimulated cells) and a negative control (e.g., lysate from cells treated with a phosphatase).[4] |
| Blocking Buffer Choice | Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[5][6] |
Cellular Thermal Shift Assay (CETSA)
Problem: I am not observing a thermal shift for c-Met with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect Temperature Range | Optimize the temperature gradient used for heating the cells. The optimal temperature range should bracket the melting temperature (Tm) of c-Met in your cellular context. |
| Insufficient Drug Concentration | Ensure that the concentration of this compound is sufficient to achieve significant target occupancy. An isothermal dose-response CETSA can be performed to determine the optimal concentration. |
| Low Protein Abundance | If the endogenous levels of c-Met are too low for detection by Western blot, consider overexpressing a tagged version of c-Met. However, be aware that this may alter the protein's properties.[7] |
| Cell Lysis and Fractionation Issues | Ensure complete cell lysis and efficient separation of the soluble and aggregated protein fractions. Incomplete separation can obscure a thermal shift. |
| Antibody Quality | Use a high-quality antibody that specifically recognizes the soluble, native form of c-Met. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Description | Assay Type | IC50 (nM) |
| BaF3 TPR-MET (WT) | Murine pro-B cells expressing wild-type TPR-MET fusion | Proliferation | 77 |
| BaF3 TPR-MET (Y1230H) | Murine pro-B cells expressing Y1230H mutant TPR-MET | Proliferation | >129 |
| BaF3 TPR-MET (D1228A) | Murine pro-B cells expressing D1228A mutant TPR-MET | Proliferation | >129 |
| GTL-16 | Human gastric carcinoma with MET amplification | Proliferation | 66 |
| MKN-45 | Human gastric adenocarcinoma with MET amplification | Proliferation | 32 |
| EBC-1 | Human lung squamous cell carcinoma with MET amplification | Proliferation | 82 |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to adhere. The following day, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours). If required, stimulate cells with HGF (e.g., 50 ng/mL) for 15-30 minutes prior to lysis.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-c-Met signal to the total c-Met signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in suspension or adherent cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler. Cool the tubes at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for Western blotting as described in Protocol 1.
-
Western Blot Analysis: Perform Western blotting using an antibody against total c-Met.
-
Data Analysis: Plot the amount of soluble c-Met as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of c-Met phosphorylation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Enhancing the Chemosensitivity of MKN-45 Gastric Cancer Cells to Docetaxel via B7H6 Suppression: A Novel Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BVU972 lot-to-lot variability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of NVP-BVU972, a potent and selective c-Met inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4][5] This inhibition ultimately leads to a reduction in cell proliferation, survival, and migration in c-Met dependent cancer cells.[1][2]
Q2: I am seeing inconsistent results between different experiments using this compound. Could this be due to lot-to-lot variability?
A2: While direct reports on this compound lot-to-lot variability are not prevalent in the literature, it is a potential concern for any small molecule inhibitor.[6] Variability in purity, isomeric composition, or the presence of trace impurities between different manufacturing batches can lead to discrepancies in experimental outcomes. To mitigate this, it is crucial to perform a quality control check on each new lot of the compound. This may include verifying its activity through a standard cell-based assay and comparing the results with previous lots.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2][7] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[7][8] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the known resistance mechanisms to this compound?
A4: Resistance to this compound can arise from mutations in the c-Met kinase domain.[4] Specifically, mutations at amino acid positions Y1230 and D1228 have been shown to confer resistance by disrupting the binding of this compound to the kinase.[2][3][4][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Possible Cause 1: Lot-to-lot variability.
-
Solution: Perform a quality control experiment on the new lot. Run a parallel experiment with a previous, validated lot of this compound. A significant deviation in the IC50 value may indicate an issue with the new lot.
-
-
Possible Cause 2: Compound solubility and stability.
-
Possible Cause 3: Cell line integrity and passage number.
-
Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Cell lines can exhibit phenotypic drift over time, which may alter their sensitivity to inhibitors.
-
Issue 2: Lack of inhibition of c-Met phosphorylation in Western Blot analysis.
-
Possible Cause 1: Insufficient inhibitor concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for inhibiting c-Met phosphorylation in your specific cell line.
-
-
Possible Cause 2: Low basal c-Met activity.
-
Possible Cause 3: Antibody quality.
-
Solution: Ensure that the primary antibodies for both total c-Met and phosphorylated c-Met are validated and used at the recommended dilution. Run appropriate positive and negative controls.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) | Reference |
| GTL-16 | Gastric Carcinoma | Amplified | 66 | [1][2][3] |
| MKN-45 | Gastric Carcinoma | Amplified | 82 | [1][2][3] |
| EBC-1 | Lung Cancer | Amplified | 32 | [1][2][3] |
| A549 (HGF-stimulated) | Lung Carcinoma | Wild-type | 22 | [2][3] |
| BaF3 TPR-MET | Pro-B | Fusion | 104 | [1] |
Table 2: Inhibitory Activity of this compound against c-Met Mutations
| MET Mutation | IC50 (nM) in BaF3 cells | Reference |
| Wild-type | 77 | [7] |
| M1211L | 1.2 | [7][8] |
| M1250T | 3.6 | [7][8] |
| F1200I | 14.1 | [7][8] |
| V1155L | 14.6 | [7][8] |
| L1195V | 31.5 | [7][8] |
| D1228A | >129 | [7][8] |
| Y1230H | >129 | [7][8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Resazurin
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for c-Met Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. If necessary, stimulate with HGF prior to inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met signal.
Visualizations
Caption: this compound inhibits the HGF-induced c-Met signaling pathway.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Intra-Lot and Inter-Lot Variability in Cosyntropin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunomart.com [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BVU972 In Vivo Delivery: Technical Support Center
Welcome to the technical support center for the in vivo delivery of NVP-BVU972. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A common vehicle for poorly water-soluble compounds like this compound is a co-solvent system. A widely cited formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another suggested vehicle is 10% DMSO and 90% (20% SBE-β-CD in saline).[1] It is crucial to prepare the formulation by adding each component sequentially and ensuring complete dissolution at each step.
Q2: What is the solubility of this compound?
This compound is soluble in DMSO, with reported solubilities of 60 mg/mL, 68 mg/mL, and 100 mg/mL.[2][3][4] It is considered insoluble in water.[4] For in vivo preparations, a clear solution should be achieved in the final vehicle formulation at the desired concentration.[1]
Q3: Are there any known off-target effects of this compound?
This compound is a highly selective inhibitor of the c-Met kinase.[5] However, as with many kinase inhibitors, off-target effects can occur. The most documented concern with this compound is the development of acquired resistance through mutations in the MET kinase domain, particularly at the Y1230 residue.[6][7] This is a mechanism-based resistance rather than a direct off-target effect on another kinase. General off-target effects of kinase inhibitors can also be mediated by retroactivity within signaling pathways.[8]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In a solvent like DMSO, it should be stored at -80°C for up to 6 months.[2]
Q5: Is there any available pharmacokinetic or in vivo toxicology data for this compound?
As of late 2025, specific pharmacokinetic (e.g., half-life, Cmax, bioavailability) and in vivo toxicology data for this compound are not publicly available. Researchers should perform initial pilot studies in their chosen animal model to determine the pharmacokinetic profile and assess tolerability.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the formulation vehicle.
-
Question: My this compound is precipitating out of the vehicle during preparation. What should I do?
-
Answer:
-
Ensure Proper Mixing Order: The order of solvent addition is critical. Always dissolve the this compound completely in DMSO first before adding the other components of the vehicle.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[3]
-
Fresh DMSO: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
-
Warm the Vehicle: Gently warming the vehicle (to no more than 37°C) can help in solubilizing the compound. However, be cautious about the stability of this compound at higher temperatures.
-
Lower the Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your formulation.
-
Issue 2: Adverse effects or toxicity observed in the animal model.
-
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, weight loss) after administration of this compound. How can I troubleshoot this?
-
Answer:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments. The vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause adverse effects.
-
Reduce Vehicle Component Concentrations: High concentrations of DMSO (32% and 64%) and Tween-80 (32%) have been shown to decrease locomotor activity in mice. Consider reducing the percentage of these components in your vehicle if possible.
-
Dose Reduction: The observed toxicity may be dose-dependent. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Route of Administration: The route of administration can influence toxicity. If using intravenous (IV) injection, ensure a slow injection rate to minimize the risk of precipitation in the bloodstream. For oral administration, ensure the formulation is a homogenous suspension.[4]
-
Issue 3: Lack of efficacy in the in vivo model.
-
Question: I am not observing the expected anti-tumor effect of this compound in my xenograft model. What could be the reason?
-
Answer:
-
Confirm Target Engagement: If possible, collect tumor samples at various time points after dosing to assess the phosphorylation status of c-Met to confirm that the drug is reaching its target and inhibiting its activity.
-
Pharmacokinetics: The lack of efficacy could be due to rapid clearance or poor bioavailability of the compound. Since specific pharmacokinetic data is not available, consider conducting a pilot pharmacokinetic study to determine the drug exposure in your model.
-
Dosing Schedule: Based on the pharmacokinetic profile, you may need to adjust the dosing frequency or dose level to maintain a therapeutic concentration of the drug in the plasma and tumor tissue.
-
Tumor Model Resistance: Your tumor model may have intrinsic resistance to c-Met inhibition or may have developed resistance during the study. The Y1230H mutation in MET is a known mechanism of resistance to this compound.[6]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | IC50 Value | Reference |
| MET Kinase | 14 nM | [2][4][5] |
| GTL-16 (gastric cancer) | 66 nM | [5] |
| MKN-45 (gastric cancer) | 32 nM | [5] |
| EBC-1 (lung cancer) | 82 nM | [5] |
| A549 (HGF-stimulated) | 22 nM | [5] |
Table 2: Recommended In Vivo Formulation
| Component | Percentage | Role |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a concentrated stock solution (e.g., 10x the final concentration).
-
Vortex and sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
In a separate sterile tube, prepare the co-solvent mixture by adding PEG300, followed by Tween-80. Mix thoroughly.
-
Slowly add the this compound/DMSO stock solution to the co-solvent mixture while vortexing.
-
Finally, add the saline to the mixture dropwise while continuously vortexing to reach the final desired concentration and volume.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Use the formulation immediately or store it at 4°C for a short period (stability in this formulation should be determined by the user). Warm to room temperature before administration.
Mandatory Visualization
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound for in vivo delivery.
Caption: Logical workflow for troubleshooting in vivo toxicity.
References
- 1. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunomart.com [immunomart.com]
- 6. scienceboard.com [scienceboard.com]
- 7. Mutational spectrometry in animal toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
NVP-BVU972 Technical Support Center: Cell Viability Assay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals using NVP-BVU972 in cell viability assays. Find troubleshooting tips for common issues and answers to frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 14 nM.[1][2][3] It functions by blocking the phosphorylation of the c-Met kinase, which is crucial for its activation.[1][4] Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[5] this compound has demonstrated anti-proliferative activity in cancer cell lines with MET amplification and in those with certain drug-resistant mutations.[1][2]
Q2: Which cell viability assays are recommended for use with this compound?
Commonly used cell viability assays such as MTT, XTT, and CellTiter-Glo® can be employed to assess the impact of this compound. However, it is crucial to be aware of the potential for interference from small molecule inhibitors with certain assay types.[6] Tetrazolium reduction-based assays (MTT, XTT) measure metabolic activity, while the CellTiter-Glo® assay quantifies ATP levels as an indicator of metabolically active cells.[7][8] It is often advisable to confirm findings using a secondary assay that relies on a different principle, such as a cytotoxicity assay measuring membrane integrity.[9]
Q3: What are the expected effects of this compound on cell viability?
This compound is expected to decrease the viability of cancer cells that are dependent on c-Met signaling. This effect is typically dose-dependent. The IC50 values can vary significantly depending on the cell line and the presence of specific MET mutations.[2][3] For example, this compound potently inhibits the growth of MET gene-amplified cell lines such as GTL-16, MKN-45, and EBC-1.[2][3] However, mutations in the c-Met kinase domain, such as Y1230 and D1228 substitutions, can lead to resistance.[2][3][10][11]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution.[12] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] When preparing working solutions, dilute the stock in the appropriate cell culture medium. To improve solubility, ultrasonic treatment may be necessary.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Effect on Cell Viability | Compound Inactivity: The compound may have degraded due to improper storage. | Verify the activity of this compound on a sensitive, well-characterized cell line. Ensure proper storage conditions as per the manufacturer's instructions.[13] |
| Incorrect Concentration: The concentration range used may not be appropriate for the specific cell line. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration. Refer to published IC50 values for similar cell types as a starting point.[13] | |
| Cell Line Insensitivity: The chosen cell line may not be dependent on the c-Met signaling pathway for survival. | Confirm the expression and activation of c-Met in your cell line using techniques like Western blotting. Consider using a different cell line known to be sensitive to c-Met inhibition.[13] | |
| Assay Interference: The compound may be directly interfering with the assay chemistry. | Use an alternative cell viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity). Run appropriate controls, including the compound in cell-free media, to check for direct effects on the assay reagents.[6][14] | |
| High Background Signal in Assay | Compound Interference: this compound may be reducing the tetrazolium dye (in MTT/XTT assays) or stabilizing luciferase (in ATP-based assays) non-enzymatically. | Include a "compound only" control (this compound in media without cells) to measure any direct effect of the compound on the assay reagents. Subtract this background from all experimental readings. |
| Contamination: Microbial contamination can lead to high metabolic activity and false-positive signals. | Regularly check cell cultures for contamination. Use aseptic techniques during all experimental procedures. | |
| Phenol Red Interference: Phenol red in the culture medium can interfere with colorimetric assays. | Use phenol red-free medium for the duration of the assay. If this is not possible, ensure that the background control wells contain the same medium. | |
| Variability Between Replicate Wells | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of replicates. |
| Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | |
| Incomplete Solubilization of Formazan Crystals (MTT Assay): Incomplete dissolution of the formazan crystals will result in lower absorbance readings. | Ensure complete solubilization by vigorous pipetting or shaking the plate on an orbital shaker for at least 15 minutes before reading.[15] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various contexts.
Table 1: this compound IC50 Values in Biochemical and Cellular Assays
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| c-Met Kinase | Biochemical Assay | 14 | [1][2][3] |
| RON Kinase | Biochemical Assay | >1000 | [2][3] |
| GTL-16 (MET amplified) | Cell Growth | 66 | [2][3] |
| MKN-45 (MET amplified) | Cell Growth | 82 | [2][3] |
| EBC-1 (MET amplified) | Cell Growth | 32 | [2][3] |
| A549 (HGF-stimulated) | MET Phosphorylation | 22 | [2][3] |
| BaF3 (TPR-MET WT) | Cell Proliferation | 77 | [12][16] |
Table 2: this compound Antiproliferative Activity in BaF3 Cells with MET Mutations
| MET Mutation | IC50 (nM) | Reference |
| M1211L | 1.2 | [12][16] |
| M1250T | 3.6 | [12][16] |
| F1200I | 14.1 | [12][16] |
| V1155L | 14.6 | [12][16] |
| L1195V | 31.5 | [12][16] |
| D1228A | >129 | [12][16] |
| Y1230H | >129 | [12][16] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard MTT assay procedures.[8][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][15] Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions.[7][19][20]
-
Cell Seeding and Treatment: Follow the same steps for cell seeding and compound treatment as in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® reagent and allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19][20] Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oaepublish.com [oaepublish.com]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immunomart.com [immunomart.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. ch.promega.com [ch.promega.com]
- 20. promega.com [promega.com]
Preventing NVP-BVU972 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of NVP-BVU972 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions for both the powdered form and stock solutions are summarized below.
Q2: How should I dissolve this compound for my experiments?
A2: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used. For in vivo studies, a combination of solvents is often required. It is important to use fresh, high-quality solvents to avoid degradation.
Q3: I'm observing precipitation in my this compound solution. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[1] It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors. Ensure that your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. It is best to aliquot stock solutions to prevent loss of potency.[2] Also, verify the concentration and purity of your this compound. For cell-based assays, ensure consistent cell seeding densities and incubation times.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent | -80°C | 2 years | [1][3] |
| -20°C | 1 year | [1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (293.79 mM) | Ultrasonic assistance may be needed. | [3][4] |
| DMSO | 68 mg/mL (199.77 mM) | Use fresh DMSO as moisture can reduce solubility. | [5] |
| Ethanol | 67 mg/mL | [2] | |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Reconstitution: To prepare a 10 mM stock solution, add 2.938 mL of fresh DMSO to 10 mg of this compound powder.
-
Dissolution: If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[3][4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][3]
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1][4] It is recommended to prepare this solution fresh on the day of use.[1]
-
Solvent Preparation: Prepare the following solvent mixture:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Initial Dissolution: First, dissolve the required amount of this compound in 10% DMSO.
-
Stepwise Addition: Add each of the other solvents one by one to the DMSO solution, mixing thoroughly after each addition.
-
Final Solution: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizations
Caption: A general workflow for experiments involving this compound.
Caption: A logical guide for troubleshooting common issues with this compound.
Caption: The inhibitory effect of this compound on the c-Met signaling pathway.
References
NVP-BVU972 experimental controls and best practices
Welcome to the technical support center for NVP-BVU972, a selective and potent inhibitor of the c-Met receptor tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and potent inhibitor of the c-Met kinase, with an IC50 of 14 nM.[1][2][3] It functions by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[1][4] This compound has demonstrated anti-proliferative activity in cancer cells with MET amplification or certain activating mutations.[1][2][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[2][5] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or the stock solution in DMSO at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]
Q3: What are the known resistance mutations for this compound?
A3: In vitro studies have identified several mutations in the MET kinase domain that can confer resistance to this compound. The most frequently observed mutations are substitutions at tyrosine 1230 (Y1230H) and aspartate 1228 (D1228A).[1][3][4][6][7] These mutations can dramatically increase the IC50 values for this compound.[1][3][4] The Y1230 residue is crucial for the binding of this compound to the MET kinase.[4][6][7][8] Other mutations that can interfere with the potency of this compound include F1200I and L1195V.[2][3]
Q4: Is this compound selective for c-Met?
A4: Yes, this compound is highly selective for c-Met. In a panel of 62 other kinases, it displayed IC50 values greater than 1 µM, and for 56 of these, the IC50 was greater than 10 µM, including the closely related kinase RON.[2][3][4]
Q5: Beyond cancer, are there other potential therapeutic applications for this compound?
A5: Recent research suggests that this compound may have dual antiviral and anti-inflammatory properties.[9] It has been shown to suppress NF-κB-mediated inflammation and induce an antiviral state against a range of DNA and RNA viruses in preclinical models.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of c-Met phosphorylation | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal concentration: The concentration of this compound is too low. 3. Cell line resistance: The cell line may harbor MET mutations (e.g., Y1230H, D1228A) that confer resistance.[1][3][4] 4. Incorrect experimental conditions: Incubation time may be too short. | 1. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -80°C. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations for inhibiting MET phosphorylation are typically in the low nanomolar range (e.g., 7.3 nM in GTL-16 cells, 22 nM in A549 cells).[2][3] 3. Sequence the MET kinase domain of your cell line to check for resistance mutations.[7] Consider using a different MET inhibitor with an alternative binding mode if resistance mutations are present.[7] 4. Ensure a sufficient incubation time. A 2-hour incubation has been shown to be effective in reducing TPR-MET phosphorylation.[1][10] |
| High variability in cell proliferation assay results | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete compound dissolution: this compound not fully dissolved in the media. 3. Edge effects in the plate: Evaporation from the outer wells of the plate. | 1. Ensure a single-cell suspension and use a calibrated multichannel pipette for cell seeding. 2. After adding this compound to the media, gently mix by pipetting or brief vortexing to ensure homogeneity. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation. |
| Unexpected off-target effects | 1. High compound concentration: Using concentrations significantly above the IC50 for c-Met may lead to inhibition of other kinases or cellular processes.[11][12][13] 2. Cellular context: The specific cellular background and signaling network can influence the response to the inhibitor. | 1. Use the lowest effective concentration of this compound that inhibits c-Met signaling. 2. Characterize the effects of this compound in your specific cell model carefully. Consider using knockout or knockdown of c-Met as a control to confirm that the observed effects are on-target. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) |
| c-Met Kinase | Biochemical Assay | 14[1][2][3] |
| RON Kinase | Biochemical Assay | >1000[2][3] |
| GTL-16 (MET amplified) | MET Phosphorylation | 7.3[2][3] |
| A549 (HGF-stimulated) | MET Phosphorylation | 22[2][3] |
| GTL-16 (MET amplified) | Cell Proliferation | 66[2][3] |
| MKN-45 (MET amplified) | Cell Proliferation | 32[14] |
| EBC-1 (MET amplified) | Cell Proliferation | 82[2][3] |
| BaF3 TPR-MET (Wild-Type) | Cell Proliferation | 77[1][15] |
Table 2: this compound Activity Against MET Kinase Domain Mutations in BaF3 Cells
| MET Mutation | Cell Proliferation IC50 (nM) |
| M1211L | 1.2[1][15] |
| M1250T | 3.6[1][15] |
| F1200I | 14.1[1][15] |
| V1155L | 14.6[1][15] |
| L1195V | 31.5[1][15] |
| D1228A | >129[1][15] |
| Y1230H | >129[1][15] |
Experimental Protocols
Cell-Based c-Met Phosphorylation Assay
Objective: To determine the effect of this compound on c-Met phosphorylation in a cell-based assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., GTL-16 or A549) in appropriate growth media and allow them to adhere overnight.
-
Serum Starvation (for HGF stimulation): For cell lines requiring ligand stimulation (e.g., A549), replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add the compound to the cells and incubate for a specified time (e.g., 2 hours).[1][16][10] Include a DMSO vehicle control.
-
HGF Stimulation (if applicable): For ligand-stimulated assays, add Hepatocyte Growth Factor (HGF) to the wells at a final concentration of 50-100 ng/mL and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., GTL-16, MKN-45, or BaF3 TPR-MET) in a 96-well plate at a predetermined optimal density.[3]
-
Compound Addition: The following day, add serial dilutions of this compound to the wells in triplicate.[3] Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[1][3][16][10]
-
Viability Assessment: Measure cell viability using a suitable assay, such as Resazurin, MTS, or CellTiter-Glo.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Determine the IC50 value by fitting the data to a four-parameter logistical curve.[3]
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cell proliferation assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.glpbio.com [file.glpbio.com]
- 15. immunomart.com [immunomart.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
NVP-BVU972: A Comparative Guide to a Potent and Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Met inhibitor NVP-BVU972 with other notable inhibitors of the same target. The information is compiled from preclinical data to assist researchers in evaluating its potential for further investigation.
Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and progression of numerous cancers, making it a key target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target the ATP-binding site of the c-Met kinase domain, each with distinct biochemical and cellular profiles. This guide focuses on this compound, a potent and selective c-Met inhibitor, and compares its performance against other well-characterized c-Met inhibitors.
Biochemical Potency and Selectivity
This compound demonstrates high potency against the c-Met kinase in biochemical assays. A key study by Tiedt et al. (2011) reported a half-maximal inhibitory concentration (IC50) of 14 nM for this compound against c-Met[1]. The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. This compound has been shown to be highly selective for c-Met over a panel of other kinases, including the closely related RON kinase, where the IC50 was greater than 1000 nM[1].
| Inhibitor | c-Met IC50 (nM) | Selectivity Notes | Reference |
| This compound | 14 | >70-fold selective over a large panel of kinases, including >1000 nM for RON. | [1] |
| Crizotinib | 8 | Also a potent ALK and ROS1 inhibitor. | |
| Capmatinib | 0.13 | Highly selective for c-Met. | |
| Tepotinib | 2 | Potent and selective c-Met inhibitor. | |
| AMG 458 | 1.2 (Ki) | Highly selective for c-Met. |
Cellular Activity
The cellular activity of this compound has been evaluated in various cancer cell lines, demonstrating its ability to inhibit c-Met phosphorylation and downstream signaling, leading to anti-proliferative effects.
Inhibition of c-Met Phosphorylation
This compound effectively suppresses both constitutive and HGF-stimulated c-Met phosphorylation in cancer cells.
| Cell Line | Condition | This compound IC50 (nM) | Reference |
| GTL-16 | Constitutive c-Met phosphorylation | 7.3 | [1] |
| A549 | HGF-stimulated c-Met phosphorylation | 22 | [1] |
Anti-proliferative Activity
The inhibition of c-Met signaling by this compound translates to potent anti-proliferative activity in c-Met-dependent cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| GTL-16 | Gastric Carcinoma | 66 | [1] |
| MKN-45 | Gastric Carcinoma | 82 | [1] |
| EBC-1 | Lung Cancer | 32 | [1] |
| BaF3 (TPR-MET) | Pro-B cell line | 104 |
Resistance Profile
Acquired resistance to kinase inhibitors is a significant clinical challenge. Studies have investigated the mutation profile that confers resistance to this compound. Notably, mutations in the tyrosine residue at position 1230 (Y1230) of the c-Met kinase domain are a dominant mechanism of resistance to this compound[1]. This is in contrast to other inhibitors like AMG 458, which shows a different resistance profile[2].
| c-Met Mutant | This compound IC50 (nM) | AMG 458 IC50 (nM) | Implication | Reference |
| Wild-Type | 77 (in BaF3 TPR-MET) | - | Baseline sensitivity | [2] |
| Y1230H | >127 | 1.6 | Resistance to this compound, sensitivity to AMG 458 | [2] |
| D1228A | >129 | - | Resistance to this compound |
This differential resistance profile suggests that inhibitors with distinct binding modes may be effective in overcoming resistance to this compound.
In Vivo Efficacy
While specific in vivo efficacy data for this compound from publicly available literature is limited, preclinical studies with other c-Met inhibitors in xenograft models have demonstrated tumor growth inhibition. For a comprehensive evaluation, this compound would require similar in vivo testing to determine its therapeutic potential. A general protocol for assessing in vivo efficacy is provided in the experimental methodologies section.
Signaling Pathway
This compound inhibits the phosphorylation of c-Met, thereby blocking the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize c-Met inhibitors.
Biochemical Kinase Assay (TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based c-Met kinase assay.
Methodology:
-
Reagents: Recombinant human c-Met kinase domain, biotinylated poly(Glu, Tyr) substrate, ATP, this compound (or other test compounds), TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).
-
Procedure:
-
Dispense serial dilutions of this compound in DMSO into a low-volume 384-well plate.
-
Add a mixture of c-Met enzyme and biotinylated substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Eu-labeled antibody and Streptavidin-APC).
-
Incubate for a further period (e.g., 60 minutes) to allow for binding.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular c-Met Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.
Methodology:
-
Cell Culture: Plate c-Met-dependent cells (e.g., GTL-16) or cells that can be stimulated with HGF (e.g., A549) in appropriate culture dishes and grow to a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). For HGF-stimulated models, serum-starve the cells prior to inhibitor treatment, followed by stimulation with HGF.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated c-Met to total c-Met is calculated and normalized to the untreated control.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., GTL-16, MKN-45, EBC-1) in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for a further 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., GTL-16) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Analyze the excised tumors for pharmacodynamic markers (e.g., c-Met phosphorylation) by western blot or immunohistochemistry.
Conclusion
This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. Its strong biochemical and cellular activity against c-Met-driven cancer models, coupled with a distinct resistance profile, makes it a valuable tool for cancer research. This guide provides a comparative overview to aid in the evaluation of this compound alongside other c-Met inhibitors. Further in vivo studies are necessary to fully elucidate its therapeutic potential.
References
- 1. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BVU972 Demonstrates Potent In Vivo Antiviral Activity Through a Dual Mechanism of Action
The selective c-Met inhibitor, NVP-BVU972, has shown significant promise as a broad-spectrum antiviral agent in preclinical in vivo studies. Research indicates that this compound effectively suppresses the replication of a diverse range of both RNA and DNA viruses while simultaneously mitigating the virus-induced inflammatory response, a key driver of pathology in severe viral infections.
This compound's unique dual-action mechanism, which involves the inhibition of the host cell's c-Met signaling pathway and subsequent suppression of NF-κB-mediated inflammation, sets it apart from many direct-acting antivirals. This host-directed approach not only provides broad-spectrum activity but also carries a lower risk of resistance development. In vivo studies in murine models have demonstrated the efficacy of this compound against various viral pathogens, including Mouse Hepatitis Virus (MHV), Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus-1 (HSV-1), and Encephalomyocarditis Virus (EMCV).
Comparative In Vivo Efficacy of this compound
While direct comparative studies with other antivirals are limited, the available data from in vivo experiments with this compound in C57BL/6J mice highlight its significant antiviral and anti-inflammatory effects. The tables below summarize the key quantitative findings from these studies, comparing the outcomes in this compound-treated groups to vehicle-treated controls.
Reduction in Viral Load
| Virus | Organ | Treatment | Result |
| MHV, VSV, HSV-1, EMCV | Blood, Liver, Spleen | This compound (20 mg/kg daily) | Markedly reduced viral levels compared to vehicle control[1] |
Modulation of Pro-inflammatory Cytokine Levels
| Cytokine | Organ | Treatment | Result |
| Il1β, Il6, Tnfα | Blood, Liver, Spleen | This compound (20 mg/kg daily) | Significantly attenuated induction of cytokine mRNA levels compared to vehicle control[1] |
Comparison with Alternative Antiviral Agents
To provide a broader context for the potential of this compound, the following table outlines the in vivo efficacy of established antiviral treatments for the viruses tested with this compound in murine models. It is important to note that these are not direct head-to-head comparisons with this compound, and experimental conditions may vary.
| Virus | Alternative Antiviral | Animal Model | Key In Vivo Efficacy Findings |
| MHV | Remdesivir (GS-441524 metabolite) | AAV-hACE2 transduced mice | Reduced viral titers in affected organs[2][3] |
| VSV | Interferon | IFN-alpha/beta R0/0 mice | Protection against systemic and peripheral infection[4] |
| HSV-1 | Acyclovir | Hairless mice | Inhibition of viral replication in the ganglia during reactivation[5][6] |
| EMCV | Ribavirin | DBA/2 mice | Significantly lower myocardial virus titers and reduced mortality[7] |
Experimental Protocols
The in vivo validation of this compound's antiviral activity involved a series of well-defined experimental procedures.
In Vivo Viral Challenge Model
Animal Model: Six-week-old C57BL/6J mice were used for the in vivo experiments[1].
Virus Strains and Infection:
-
Viruses: Mouse Hepatitis Virus (MHV), Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus-1 (HSV-1), and Encephalomyocarditis Virus (EMCV) were utilized[1].
-
Infection Route: Mice were infected via intraperitoneal injection[1].
Treatment Regimen:
-
Drug Administration: this compound was administered daily via intraperitoneal injection at a dosage of 20 mg/kg[8].
-
Control Group: A vehicle control (e.g., PBS) was administered to a parallel group of infected mice[1].
Outcome Measures:
-
Survival Analysis: The survival rates of the this compound-treated and control groups were monitored over a defined period[1].
-
Viral Load Quantification: At 24 hours post-infection, viral RNA levels in the blood, liver, and spleen were quantified using RT-qPCR[1].
-
Cytokine Expression Analysis: The mRNA levels of pro-inflammatory cytokines (Il1β, Il6, Tnfα) in the blood, liver, and spleen were measured by RT-qPCR at 24 hours post-infection[1].
-
Histopathological Analysis: Liver sections were examined for tissue damage and inflammation using hematoxylin and eosin (H&E) staining[1].
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: c-Met and NF-κB Signaling
This compound exerts its antiviral and anti-inflammatory effects by inhibiting the c-Met receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammation.
Caption: this compound inhibits c-Met, suppressing NF-κB and viral replication.
Experimental Workflow for In Vivo Antiviral Activity Assessment
The in vivo validation of this compound followed a structured experimental workflow to assess its efficacy against various viral challenges.
Caption: Workflow for in vivo antiviral testing of this compound.
References
- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Antiviral protection by vesicular stomatitis virus-specific antibodies in alpha/beta interferon receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of in vivo topical efficacies with in vitro predictions using acyclovir formulations in the treatment of cutaneous HSV-1 infections in hairless mice: an evaluation of the predictive value of the C* concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment of viral myocarditis with ribavirin in an animal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to NVP-BVU972 and Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to targeted therapies is paramount. This guide provides a detailed comparison of the c-Met inhibitor NVP-BVU972 with other tyrosine kinase inhibitors (TKIs), focusing on cross-resistance profiles and the underlying molecular mechanisms. Experimental data is presented to support these comparisons, offering insights for the development of next-generation cancer therapeutics.
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it a key therapeutic target. However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.[4] This guide explores the cross-resistance patterns of this compound, particularly in comparison to other TKIs, to inform strategies for overcoming resistance.
Comparative Efficacy of this compound and Other TKIs Against MET Mutations
The development of resistance to this compound is often associated with the acquisition of specific mutations within the MET kinase domain. To understand the differential sensitivity, the half-maximal inhibitory concentrations (IC50) of this compound and a comparator TKI, AMG-458, were evaluated against a panel of BaF3 cells engineered to express various TPR-MET fusion proteins with different mutations.
This compound, a Type I MET inhibitor, shows a marked decrease in efficacy against mutations at the Y1230 and D1228 residues.[5][6] In contrast, AMG-458, a Type II MET inhibitor, retains potency against these mutations but is less effective against mutations like F1200I and L1195V.[2][7] This differential sensitivity is attributed to their distinct binding modes to the c-Met kinase.[2]
| TKI | MET Mutant | IC50 (nM) |
| This compound | Wild-type (WT) | 77[5] |
| M1211L | 1.2[5] | |
| M1250T | 3.6[5] | |
| F1200I | 14.1[5] | |
| V1155L | 14.6[5] | |
| L1195V | 31.5[5] | |
| D1228A | >129[5] | |
| Y1230H | >129[5] | |
| AMG-458 | Wild-type (WT) | 1.2 (Ki)[8] |
| H1094R | 0.5 (Ki)[8] | |
| V1092I | 1.1 (Ki)[8] | |
| D1228H | 2.2 (Ki)[8] | |
| M1250T | 4.1 (Ki)[8] | |
| Y1230H | 4.5 (Ki)[8] |
Table 1: Comparative IC50 values of this compound and Ki values of AMG-458 against wild-type and mutant MET.
Cross-Resistance with Other TKI Classes
The interplay between different signaling pathways is a critical factor in drug resistance. Aberrant c-Met signaling can lead to resistance to TKIs targeting other receptors, such as the Epidermal Growth Factor Receptor (EGFR).
c-Met and EGFR Inhibitor Cross-Resistance:
MET amplification is a known mechanism of acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC).[4][9] In such cases, the activation of the c-Met pathway provides a "bypass" signal, allowing cancer cells to survive and proliferate despite EGFR inhibition.[4] This highlights a scenario of unidirectional cross-resistance where MET activation confers resistance to EGFR inhibitors. Consequently, co-inhibition of both MET and EGFR is being explored as a therapeutic strategy to overcome this resistance mechanism.[3][10]
c-Met and ALK Inhibitor Cross-Resistance:
MET amplification has also been identified as a resistance mechanism to anaplastic lymphoma kinase (ALK) inhibitors.[11] Similar to the scenario with EGFR inhibitors, MET activation can provide a compensatory signaling pathway that circumvents the effects of ALK blockade. This suggests that in certain contexts, tumors may develop cross-resistance to ALK inhibitors through the upregulation of the c-Met pathway.
Experimental Protocols
BaF3 TPR-MET Cell Proliferation Assay
This assay is crucial for determining the cellular potency of TKIs against various MET mutations. The principle lies in the conversion of the IL-3 dependent BaF3 cell line to IL-3 independence through the expression of a constitutively active TPR-MET fusion protein.[12][13] Inhibition of the MET kinase activity by a TKI restores the IL-3 dependency, leading to a dose-dependent decrease in cell proliferation.
Materials:
-
BaF3 cells stably expressing TPR-MET (wild-type or mutant)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Interleukin-3 (IL-3)
-
This compound, AMG-458, or other TKIs
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Culture BaF3 TPR-MET cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL IL-3.
-
Wash cells three times with PBS to remove IL-3.
-
Resuspend cells in assay medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin, without IL-3).
-
Seed 5,000 cells per well in a 96-well plate.
-
Add serial dilutions of the TKI to the wells. Include a DMSO control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the dose-response curves.
Western Blot for MET Phosphorylation
This assay is used to confirm the inhibitory effect of TKIs on the autophosphorylation of the MET kinase.
Materials:
-
BaF3 TPR-MET cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed BaF3 TPR-MET cells and starve them of IL-3.
-
Treat cells with various concentrations of the TKI for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of MET phosphorylation inhibition.
Visualizing Signaling and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: Workflow for determining TKI potency using BaF3 cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunomart.com [immunomart.com]
- 6. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Cross-talk between MET and EGFR in non-small cell lung cancer involves miR-27a and Sprouty2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. [Construction of a recombinant stable Ba/F3 cell strain containing Tpr-Met] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
A Comparative Analysis of Resistance Profiles: NVP-BVU972 vs. AMG-458
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a critical challenge in the development of targeted cancer therapies. Understanding the distinct resistance profiles of different inhibitors targeting the same oncoprotein is paramount for designing next-generation drugs and devising effective treatment strategies. This guide provides a detailed comparison of the resistance profiles of two selective MET tyrosine kinase inhibitors, NVP-BVU972 and AMG-458, supported by experimental data.
Introduction to this compound and AMG-458
This compound and AMG-458 are both potent inhibitors of the MET receptor tyrosine kinase, a key driver in various human cancers.[1] However, they belong to different classes of inhibitors, which dictates their binding mode to the MET kinase domain and consequently influences the spectrum of mutations that confer resistance. This compound is a type I inhibitor, binding to the active conformation of the kinase, while AMG-458 is classified as a type II inhibitor, which binds to the inactive "DFG-out" conformation.[2][3] This fundamental difference in their mechanism of action leads to distinct resistance profiles.
Quantitative Comparison of Inhibitor Potency Against MET Mutations
An in vitro resistance screen utilizing the Ba/F3 cell line engineered to express the TPR-MET fusion protein was conducted to identify mutations conferring resistance to this compound and AMG-458.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various MET kinase domain mutations.
| MET Mutation | This compound IC50 (nM) | AMG-458 Sensitivity/Resistance |
| Wild-Type (WT) | 77 | Sensitive |
| D1228A | >129 | Sensitive |
| D1228N | >10,000 | Sensitive |
| D1228H | - | Sensitive |
| Y1230H | >129 | Sensitive (IC50 = 1.6 nM)[3] |
| Y1230C | >10,000 | Not Detected in Screen |
| F1200I | 14.1 | Resistance Associated |
| V1155L | 14.6 | - |
| L1195V | 31.5 | - |
| M1211L | 1.2 | - |
| M1250T | 3.6 | - |
Data for this compound IC50 values are derived from Tiedt et al., Cancer Research, 2011.[2][4] Information on AMG-458 sensitivity is based on the findings from the same study and others.[2][3]
Resistance Profile of this compound
The resistance profile of this compound is dominated by mutations in the tyrosine residue at position 1230 (Y1230) of the MET kinase domain.[1][2] Cocrystallization studies of this compound with the MET kinase domain revealed that the aromatic side chain of Y1230 is crucial for the binding of the inhibitor through π-stacking interactions.[2][5] Consequently, mutations at this site, such as Y1230C and Y1230H, abrogate drug binding and lead to high-level resistance.[2][3] Mutations at another key residue, D1228, also conferred significant resistance to this compound.[2]
Resistance Profile of AMG-458
In contrast to this compound, a resistance screen with AMG-458 yielded a distinct spectrum of mutations.[1] The most frequently observed mutations conferring resistance to AMG-458 were alterations at the F1200 residue.[2] Notably, mutations at Y1230 were not detected in the AMG-458 resistance screen, and in fact, the Y1230H mutant remains sensitive to AMG-458.[2][3] This difference is attributed to the distinct binding mode of AMG-458 as a type II inhibitor, which does not rely on the same interactions with Y1230 for its binding.[1]
Experimental Protocols
Ba/F3 TPR-MET Resistance Screen
The primary experimental model used to determine the resistance profiles was a random mutagenesis screen in Ba/F3 cells expressing the oncogenic TPR-MET fusion protein.[2]
-
Cell Culture and Mutagenesis: Ba/F3 TPR-MET cells, which are dependent on MET kinase activity for survival, were cultured.[2] Mutagenesis was induced by treating the cells with N-ethyl-N-nitrosourea (ENU).[6]
-
Inhibitor Selection: The mutagenized cells were then plated in 96-well plates and exposed to various concentrations of either this compound (ranging from 600 nmol/L to 9.6 µmol/L) or AMG-458.[2]
-
Isolation of Resistant Clones: Clones that were able to proliferate in the presence of the inhibitors were isolated.[2]
-
Mutation Analysis: The MET kinase domain from the resistant clones was amplified by PCR and sequenced to identify the specific mutations conferring resistance.[6]
Cell Proliferation Assay
The anti-proliferative activity of the inhibitors against different MET mutants was determined using a standard cell viability assay.[4]
-
Cell Seeding: Ba/F3 cells expressing either wild-type or mutant TPR-MET were seeded in 96-well plates.[4]
-
Drug Treatment: Cells were treated with a range of concentrations of the respective MET inhibitor.[4]
-
Viability Assessment: After a 72-hour incubation period, cell viability was measured using a colorimetric assay (e.g., MTS or MTT) to determine the IC50 values.[4]
Visualizing Key Processes
MET Signaling Pathway
The following diagram illustrates the MET signaling pathway and the mechanism of action of type I and type II inhibitors.
Caption: MET signaling pathway and inhibitor action.
Experimental Workflow for Resistance Screening
The workflow for identifying resistance mutations is depicted below.
Caption: Workflow of the resistance screening experiment.
Conclusion
This compound and AMG-458 exhibit distinct resistance profiles due to their different binding modes to the MET kinase domain. Resistance to the type I inhibitor this compound is primarily driven by mutations at the Y1230 residue, a key binding site. In contrast, the type II inhibitor AMG-458 induces resistance through a different set of mutations, notably at the F1200 residue, while retaining activity against mutations that confer resistance to this compound. These findings underscore the importance of understanding the structural basis of drug-target interactions to anticipate and overcome clinical resistance. The differential resistance profiles suggest that sequential or combination therapies with type I and type II MET inhibitors could be a viable strategy to circumvent acquired resistance in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
NVP-BVU972: A Comparative Analysis of Efficacy Against MET Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. In the context of MET-driven cancers, acquired mutations within the MET kinase domain are a common mechanism of resistance to MET tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the preclinical efficacy of NVP-BVU972, a selective MET inhibitor, against clinically relevant MET resistance mutations, alongside other prominent MET inhibitors such as crizotinib, capmatinib, and tepotinib. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Comparative Efficacy of MET Inhibitors Against Resistance Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other MET inhibitors against wild-type MET and various resistance mutations. This quantitative data allows for a direct comparison of the potency of these inhibitors.
| MET Mutation | This compound IC50 (nM) | Crizotinib IC50 (nM) | Capmatinib IC50 (nM) | Tepotinib IC50 (nM) |
| Wild-Type | 14[1][2][3] | ~20-30[4] | 0.13[5] | 4 |
| D1228A | >129[6][7] | - | - | - |
| D1228H | - | - | - | - |
| D1228N | - | Resistant[8][9] | - | - |
| Y1230H | >129[1][6][7][10] | 216[10] | 401[10] | - |
| M1250T | 3.6[1] | - | - | - |
| L1195V | 31.5[1] | - | - | - |
| F1200I | 14.1[1] | - | - | - |
| V1155L | 14.6[1] | - | - | - |
| M1211L | 1.2[1] | - | - | - |
Note: Dashes (-) indicate that data was not available in the searched sources. The IC50 values are derived from various preclinical studies and may have been determined using different experimental methodologies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of MET inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.
-
Reagents and Materials: Recombinant human MET kinase domain, biotinylated peptide substrate (e.g., poly[Glu,Tyr]4:1), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8 mM MgCl2, 4 mM MnCl2, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na3VO4), test compounds (e.g., this compound) dissolved in DMSO, and a detection system (e.g., Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] based on a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).[3]
-
Procedure:
-
The MET kinase, peptide substrate, and test compound are pre-incubated in the assay buffer in a microplate well.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically set at or near the Km value for the specific MET variant being tested.[3]
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the detection reagents are added.
-
After incubation, the TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based MET Phosphorylation Assay
This assay measures the ability of an inhibitor to block MET autophosphorylation in a cellular context.
-
Cell Lines: Human cancer cell lines with MET amplification (e.g., MKN45 gastric cancer cells) or cell lines engineered to express specific MET mutations.[11]
-
Procedure:
-
Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.
-
The cells are then treated with various concentrations of the MET inhibitor for a specified duration (e.g., 2 hours).[6]
-
For ligand-dependent MET activation, cells are stimulated with hepatocyte growth factor (HGF).
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated MET (pMET) and total MET are quantified using a sandwich ELISA-based method or Western blotting.[11]
-
For ELISA, specific capture and detection antibodies for total MET and pMET are used. The signal is typically detected using a chemiluminescent or fluorescent substrate.
-
The ratio of pMET to total MET is calculated, and the results are normalized to untreated controls.
-
IC50 values are determined from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Lines: Ba/F3 cells engineered to express wild-type or mutant MET, or other cancer cell lines with MET-dependent proliferation.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the MET inhibitor for a prolonged period (e.g., 72 hours).[6]
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
-
Visualizations
MET Signaling Pathway and Resistance
Caption: MET signaling pathway and mechanisms of resistance to TKIs.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing MET inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. Acquired MET D1228N Mutations Mediate Crizotinib Resistance in Lung Adenocarcinoma with ROS1 Fusion: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutation of MET D1228N as an Acquired Potential Mechanism of Crizotinib Resistance in NSCLC with MET Y1003H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
A Preclinical and Clinical Comparison: NVP-BVU972 and Savolitinib for MET Exon 14 Skipping Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of NVP-BVU972 and savolitinib, two MET inhibitors investigated for their potential in treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. While savolitinib has undergone extensive clinical evaluation and has demonstrated promising efficacy and a manageable safety profile in this patient population, this compound remains in the preclinical stage of development with limited publicly available data.
This guide will delve into the available preclinical data for this compound and the comprehensive clinical trial findings for savolitinib, offering a clear perspective on their current developmental statuses.
Introduction to MET Exon 14 Skipping in NSCLC
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes.[1] Aberrant MET signaling, often driven by genetic alterations, can lead to cancer development and progression. One such alteration is the skipping of exon 14 in the MET gene (METex14), which occurs in approximately 3-4% of NSCLC cases.[2][3] This mutation leads to a dysfunctional MET receptor that evades normal degradation, resulting in its accumulation and constitutive activation of downstream signaling pathways, thereby promoting tumor growth and survival.[4][5]
This compound: A Preclinical MET Inhibitor
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[6][7] Its development has been primarily in the preclinical setting, with research focusing on its biochemical activity and its utility in understanding resistance mechanisms to MET inhibitors.
Preclinical Performance of this compound
This compound has demonstrated potent inhibition of c-Met kinase activity in biochemical assays and has shown anti-proliferative effects in cancer cell lines with MET alterations.
| Parameter | This compound |
| IC50 (c-Met) | 14 nM[6][7] |
| Cell Proliferation IC50 (BaF3 TPR-MET) | 104 nM[6] |
IC50 (Inhibitory Concentration 50%) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
Mechanism of Action of this compound
This compound is a Type I MET inhibitor, meaning it binds to the active conformation of the MET kinase domain.[8] Structural studies have revealed that this compound interacts with key amino acid residues in the ATP-binding pocket, including a crucial interaction with tyrosine 1230.[7][8][9] This binding mode is critical for its inhibitory activity but has also been implicated in the development of resistance through mutations at this site.[8][9]
Savolitinib: A Clinically Evaluated MET Inhibitor
Savolitinib (also known as AZD6094, HMPL-504, or Volitinib) is a potent and highly selective oral MET tyrosine kinase inhibitor.[10] It has been extensively studied in clinical trials for the treatment of various cancers with MET dysregulation, including NSCLC harboring MET exon 14 skipping alterations.[1][10]
Clinical Efficacy of Savolitinib in METex14 NSCLC
Multiple clinical trials have demonstrated the anti-tumor activity of savolitinib in patients with locally advanced or metastatic NSCLC with MET exon 14 skipping mutations.
Table 1: Efficacy of Savolitinib in METex14 NSCLC (NCT02897479) [1][11][12][13]
| Endpoint | Overall Population (n=70) |
| Objective Response Rate (ORR) | 47.5% |
| Disease Control Rate (DCR) | 93.4% |
| Median Duration of Response (DoR) | Not Reached |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
Safety Profile of Savolitinib
The safety profile of savolitinib has been found to be generally manageable. The most common treatment-related adverse events (TRAEs) are peripheral edema, nausea, increased aspartate aminotransferase (AST)/alanine aminotransferase (ALT), vomiting, and hypoalbuminemia.[12] Grade ≥3 TRAEs occurred in 41.4% of patients, with treatment discontinuation due to TRAEs in 14.3% of patients.[12]
Mechanism of Action of Savolitinib
Similar to this compound, savolitinib is a Type Ib MET inhibitor that binds to the ATP-binding site of the MET receptor, preventing its autophosphorylation and subsequent activation.[12][14] This blockade effectively inhibits downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[14]
Experimental Protocols
Preclinical Assays for this compound
Biochemical Kinase Assay: The inhibitory activity of this compound against the c-Met kinase is typically determined using an in vitro kinase assay. This involves incubating the recombinant c-Met kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the IC50 value.[11][15][16]
Cell Proliferation Assay: The anti-proliferative activity of this compound is assessed using cancer cell lines known to have MET alterations, such as BaF3 cells engineered to express a TPR-MET fusion protein.[6] Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[17] Cell viability is then measured using colorimetric or luminescence-based assays (e.g., MTT or CellTiter-Glo) to determine the IC50 for cell growth inhibition.[1][10][18]
Western Blotting for MET Phosphorylation: To confirm the mechanism of action at a cellular level, western blotting is used to assess the phosphorylation status of MET and its downstream effectors.[4][5][19] Cells are treated with this compound, and cell lysates are then prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated MET (p-MET) and total MET. A reduction in the p-MET/total MET ratio indicates target engagement and inhibition of MET signaling.[5][8][19]
Clinical Trial Protocol for Savolitinib (NCT02897479 - A Phase II Study)
Study Design: This was a multicenter, single-arm, open-label Phase II study conducted in China to evaluate the efficacy and safety of savolitinib in patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping mutations.[1][12][13][20]
Patient Population: The study enrolled adult patients with a confirmed diagnosis of locally advanced or metastatic NSCLC with a documented MET exon 14 skipping mutation who were MET inhibitor-naïve.[1][13]
Treatment: Patients received oral savolitinib once daily. The dosage was 600 mg for patients with a bodyweight of ≥50 kg and 400 mg for those with a bodyweight of <50 kg.[12][13] Treatment continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met.[12][20]
Efficacy Assessments: The primary endpoint was the Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to RECIST v1.1.[12] Secondary endpoints included Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[13] Tumor assessments were performed every 6 weeks for the first year and every 12 weeks thereafter.[12]
Safety Assessments: Safety was evaluated through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests.[20]
Signaling Pathway and Experimental Workflow Diagrams
Caption: MET Signaling Pathway in METex14 NSCLC and Inhibition by this compound and Savolitinib.
Caption: Comparative Experimental Workflows for this compound (Preclinical) and Savolitinib (Clinical).
Conclusion
In the landscape of targeted therapies for MET exon 14 skipping NSCLC, savolitinib has emerged as a clinically validated option with a robust dataset supporting its efficacy and a well-characterized safety profile. In contrast, this compound is a potent preclinical tool that has been instrumental in elucidating mechanisms of MET inhibition and resistance. While a direct clinical comparison is not possible due to their disparate stages of development, this guide provides a comprehensive overview of the existing data for both compounds. For researchers and drug developers, the journey of savolitinib from bench to bedside offers valuable insights into the successful clinical development of a targeted therapy, while the preclinical profile of this compound underscores the importance of understanding inhibitor-target interactions and potential resistance mechanisms early in the drug discovery process.
References
- 1. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Frontiers | Case Report: A novel MET exon 14 skipping mutation after EGFR-TKI resistance in advanced lung adenocarcinoma and sustained clinical response to savolitinib [frontiersin.org]
- 4. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of NVP-BVU972 and Capmatinib for MET-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two selective MET kinase inhibitors: NVP-BVU972 and the FDA-approved drug, capmatinib. This document summarizes their performance, supported by preclinical and clinical data, to inform research and development decisions.
The MET receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Aberrant activation of the MET signaling pathway through genetic alterations such as MET exon 14 skipping mutations (METex14) or gene amplification is a known oncogenic driver in various cancers, notably non-small cell lung cancer (NSCLC).[1] This has led to the development of targeted therapies aimed at inhibiting the MET kinase. This guide focuses on a direct comparison of the preclinical compound this compound and the clinically approved therapeutic capmatinib.
At a Glance: Key Differences
| Feature | This compound | Capmatinib |
| Development Stage | Preclinical | Clinically Approved |
| MET Inhibitory Potency (IC50) | 14 nM | 0.13 nM |
| Clinical Data | Not available | Extensive Phase 2 (GEOMETRY mono-1) data available |
| Approved Indication | N/A | Metastatic NSCLC with METex14 skipping mutations |
Mechanism of Action
Both this compound and capmatinib are potent and selective inhibitors of the MET receptor tyrosine kinase.[2][3] They function by binding to the ATP-binding site of the MET kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[3][4] This inhibition ultimately leads to a halt in cancer cell proliferation and the induction of apoptosis in MET-dependent tumor cells.[4] Capmatinib is classified as a Type Ib MET inhibitor.[5]
MET Signaling Pathway Inhibition
The diagram below illustrates the MET signaling pathway and the point of inhibition for both this compound and capmatinib. Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell growth, survival, and proliferation. Both inhibitors block the initial phosphorylation step.
Potency and Selectivity
A critical aspect of targeted therapies is their potency against the intended target and their selectivity over other related kinases to minimize off-target effects.
| Compound | Target | IC50 | Selectivity |
| This compound | MET | 14 nM[2] | >1000 nM for RON (most closely related kinase)[6] |
| Capmatinib | MET | 0.13 nM[7] | >10,000-fold selectivity over a large panel of human kinases[6] |
Capmatinib demonstrates significantly higher potency against MET in cell-free assays compared to this compound.[2][7] Both compounds exhibit high selectivity for MET over other kinases.[6]
In Vitro Efficacy: Inhibition of Cell Proliferation
The anti-proliferative activity of both compounds has been evaluated in various cancer cell lines.
This compound:
-
MET-amplified cell lines:
-
BaF3 cells with TPR-MET fusion (Wild-Type): IC50 = 77 nM[8]
Capmatinib:
-
MET-amplified cell lines:
-
Demonstrated activity against MET-dependent cancer cell line growth.[3]
-
-
METex14 skipping mutation models:
-
Showed potent inhibition of tumor cell proliferation.[3]
-
Activity Against MET Resistance Mutations
A key challenge in targeted therapy is the emergence of drug resistance mutations. Preclinical studies have investigated the efficacy of this compound against various MET mutations.
This compound IC50 values in BaF3 cells with MET mutations: [2]
| Mutation | IC50 (nM) |
| M1211L | 1.2 |
| M1250T | 3.6 |
| F1200I | 14.1 |
| V1155L | 14.6 |
| L1195V | 31.5 |
| D1228A | >129 |
| Y1230H | >129 |
This compound shows reduced activity against D1228A and Y1230H mutations.[2] Structural studies revealed a key role for Y1230 in the binding of this compound.[9]
For capmatinib, resistance has been associated with on-target MET kinase domain mutations, including D1228 and Y1230, as well as bypass pathway activation.[5]
In Vivo Efficacy
This compound: While specific tumor growth inhibition data from xenograft models are not readily available in the public domain, studies in mouse and rat oncology models have indicated favorable pharmacokinetic properties and good tolerability.[10]
Capmatinib: Capmatinib has demonstrated significant anti-tumor activity in preclinical xenograft models.[3]
-
In a MET-amplified EBC-1 lung cancer xenograft model, capmatinib dosed at 10 mg/kg twice daily resulted in tumor regression.[2]
-
It has also shown efficacy in patient-derived xenograft models with high MET expression.[2]
Clinical Performance of Capmatinib
Capmatinib has undergone extensive clinical evaluation, culminating in its FDA approval for metastatic NSCLC with METex14 skipping mutations. The pivotal GEOMETRY mono-1 Phase 2 trial provides a wealth of efficacy and safety data.[11]
Efficacy of Capmatinib in GEOMETRY mono-1 (NSCLC with METex14): [11]
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve (n=28) | 68% | 12.6 months | 12.4 months |
| Previously Treated (n=69) | 41% | 9.7 months | 5.4 months |
Safety Profile of Capmatinib: The most common adverse events (≥20%) reported in the GEOMETRY mono-1 study were peripheral edema, nausea, vomiting, increased blood creatinine, dyspnea, fatigue, and decreased appetite.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data.
Kinase Inhibition Assay (TR-FRET) for this compound
This assay measures the enzymatic activity of MET kinase and its inhibition by this compound using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol:
-
This compound and the MET kinase enzyme are incubated together in a 1536-well plate.
-
ATP and a biotinylated peptide substrate are added to initiate the kinase reaction.
-
The reaction mixture is incubated to allow for phosphorylation of the substrate by the kinase.
-
Detection reagents, including a Europium (Eu)-labeled anti-phospho-tyrosine antibody (donor) and Streptavidin-Allophycocyanin (acceptor), are added.
-
If the substrate is phosphorylated, the antibody binds, and the streptavidin binds to the biotin, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
-
The TR-FRET signal is measured, and the concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined.
Cell Proliferation Assay for this compound
This assay determines the effect of this compound on the growth of cancer cells.
Protocol:
-
BaF3 cells expressing TPR-MET are seeded into 96-well plates.[6]
-
The cells are treated with a range of concentrations of this compound.[6]
-
The plates are incubated for 72 hours to allow for cell proliferation.[6]
-
A resazurin-based reagent is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin.
-
The fluorescence is measured to quantify the number of viable cells.
-
The concentration of this compound that inhibits cell proliferation by 50% (IC50) is calculated.[6]
Conclusion
This head-to-head comparison reveals that while both this compound and capmatinib are selective MET inhibitors, capmatinib is a significantly more potent and clinically advanced compound. The extensive clinical data from the GEOMETRY mono-1 trial firmly establishes the efficacy and safety of capmatinib in patients with NSCLC harboring METex14 skipping mutations, leading to its regulatory approval.
This compound has demonstrated promising preclinical activity, particularly in its potent inhibition of MET and its efficacy against several MET mutations. However, its reduced activity against the Y1230H and D1228A resistance mutations, which are also relevant for capmatinib, highlights a potential challenge. The lack of publicly available in vivo efficacy and clinical data for this compound limits a direct comparison of its therapeutic potential with capmatinib.
For researchers in drug development, capmatinib serves as a benchmark for a successful MET inhibitor. Future development of MET inhibitors, including compounds like this compound, will need to demonstrate superior potency, a differentiated selectivity profile, improved efficacy against a broader range of resistance mutations, or a more favorable safety profile to represent a significant advancement in the treatment of MET-driven cancers.
References
- 1. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capmatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to MET and EGFR Inhibitor Combinations in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The co-activation of MET and Epidermal Growth Factor Receptor (EGFR) signaling pathways is a known mechanism of resistance to EGFR-targeted therapies in various cancers, particularly in non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the therapeutic strategy of combining MET inhibitors with EGFR inhibitors, with a focus on the selective MET inhibitor NVP-BVU972 and other prominent combinations.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The primary rationale for combining this compound with EGFR inhibitors is to overcome acquired resistance to EGFR-targeted therapies. In many cases, tumors that initially respond to EGFR inhibitors develop resistance through the amplification of the MET gene, leading to the activation of downstream signaling pathways independent of EGFR. By simultaneously inhibiting both MET and EGFR, this combination therapy aims to block these escape pathways and restore sensitivity to treatment.
While the preclinical and clinical data for the combination of this compound with a specific EGFR inhibitor are not extensively available in the public domain, the following sections will provide a comparative overview of other MET and EGFR inhibitor combinations that have been investigated, illustrating the potential of this therapeutic approach.
Comparative Efficacy of MET and EGFR Inhibitor Combinations
The following tables summarize available preclinical and clinical data for various MET and EGFR inhibitor combinations. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and methodologies.
Preclinical Data: In Vivo Tumor Growth Inhibition
| Combination Therapy | Cancer Model | Dosing | Outcome |
| Savolitinib + Osimertinib | EGFR-mutant, MET-amplified NSCLC Patient-Derived Xenograft (PDX) | Osimertinib (10 mg/kg) + Savolitinib (varying doses) | Savolitinib at 15 mg/kg resulted in 84% tumor regression, while osimertinib alone showed no significant activity.[1][2] |
Clinical Data: Efficacy in Patients with EGFR-Mutant, MET-Amplified NSCLC
| Combination Therapy | Clinical Trial Phase | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Savolitinib + Osimertinib | Phase II (SAVANNAH) | Post-osimertinib progression | 56.3% | 7.4 months[3] |
| Capmatinib + Gefitinib | Phase Ib/II | Post-EGFR TKI progression | 47% (in patients with MET gene copy number ≥ 6) | 5.5 months (in patients with MET gene copy number ≥ 6)[4] |
| Tepotinib + Gefitinib | Phase II (INSIGHT) | Post-EGFR TKI progression | 66.7% | 16.6 months[5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MET and EGFR inhibitor combinations are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the single agents (this compound, EGFR inhibitor) and their combinations for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the MET and EGFR signaling pathways (e.g., p-MET, MET, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Animal models are used to evaluate the in vivo efficacy of drug combinations.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, single agents, combination therapy) and administer the drugs daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Visualizing Key Concepts
The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships discussed in this guide.
References
- 1. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. esmo.org [esmo.org]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Randomized Trial of Tepotinib Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MET Kinase Inhibitors: Benchmarking NVP-BVU972 Against Type I and Type II Modalities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MET inhibitor NVP-BVU972 against established type I and type II MET inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction to MET Inhibition
The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/MET signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. MET inhibitors are broadly classified into two main types based on their binding mode to the kinase domain.
Type I inhibitors bind to the active "DFG-in" conformation of the MET kinase, competing with ATP for the binding pocket. These can be further subdivided into type Ia and Ib. Type Ia inhibitors, such as crizotinib, interact with the G1163 residue, while type Ib inhibitors like capmatinib and savolitinib bind independently of this residue.[2] this compound is a potent and selective type I MET inhibitor.[3]
Type II inhibitors , including cabozantinib and glesatinib, bind to the inactive "DFG-out" conformation, occupying a hydrophobic pocket adjacent to the ATP-binding site.[4] This difference in binding mode has significant implications for inhibitor efficacy, particularly in the context of acquired resistance mutations.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound in comparison to other type I and type II MET inhibitors against wild-type MET, clinically relevant MET mutations, and various cancer cell lines.
Table 1: Biochemical Inhibition of Wild-Type and Mutant MET Kinase
| Inhibitor | Type | Wild-Type MET IC50 (nM) | MET Y1230H IC50 (nM) | MET D1228A IC50 (nM) | MET F1200I IC50 (nM) | MET L1195V IC50 (nM) |
| This compound | Type I | 14 [5] | >127 [3] | >129 [6] | 14.1 [6] | 31.5 [6] |
| Crizotinib | Type Ia | 28.9[3] | 216[3] | - | - | - |
| Capmatinib | Type Ib | 2.4[3] | >3000[3] | - | - | - |
| Savolitinib | Type Ib | - | >1000[3] | - | - | - |
| Cabozantinib | Type II | - | 20[3] | - | - | - |
| Glesatinib | Type II | 80.6[3] | 19[3] | - | - | - |
| Merestinib | Type II | - | 8.2[3] | - | - | - |
Table 2: Anti-proliferative Activity in MET-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | This compound IC50 (nM) |
| GTL-16 | Gastric Carcinoma | MET Amplified | 66[5] |
| MKN-45 | Gastric Carcinoma | MET Amplified | 32[5] |
| EBC-1 | Lung Squamous Cell Carcinoma | MET Amplified | 82[5] |
| BaF3 TPR-MET | Pro-B Cell Line | TPR-MET Fusion (Wild-Type) | 104[5] |
| BaF3 TPR-MET Y1230H | Pro-B Cell Line | TPR-MET Fusion (Y1230H) | >129[6] |
| BaF3 TPR-MET D1228A | Pro-B Cell Line | TPR-MET Fusion (D1228A) | >129[6] |
Resistance Profiles and Binding Modes
A critical differentiator between MET inhibitor types is their susceptibility to resistance mutations within the kinase domain.
This compound and Type I Inhibitors: The co-crystal structure of this compound with the MET kinase domain reveals a crucial π-stacking interaction with the tyrosine residue at position 1230 (Y1230).[7] Mutations at this site, as well as at D1228, disrupt the binding of this compound and other type I inhibitors, leading to significant resistance.[3][8]
Type II Inhibitors: In contrast, type II inhibitors do not rely on this interaction with Y1230 for their binding. Consequently, they often retain activity against mutations that confer resistance to type I inhibitors.[9] However, resistance to type II inhibitors can emerge through mutations at other sites, such as L1195 and F1200.[4]
This differential sensitivity suggests that sequential or combination therapy with type I and type II inhibitors could be a viable strategy to overcome or delay the onset of drug resistance.
MET Signaling Pathway
The following diagram illustrates the MET signaling pathway and its key downstream effectors. Inhibition of MET kinase activity by compounds like this compound blocks these pro-oncogenic signals.
Figure 1. Simplified MET signaling pathway. (Within 100 characters)
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for reproducibility and further comparative studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the enzymatic activity of MET kinase and the inhibitory potential of test compounds.
Figure 2. Workflow for the ADP-Glo™ kinase assay. (Within 100 characters)
Materials:
-
Purified recombinant MET kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of MET kinase diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for MET.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Figure 3. Workflow for the MTT cell proliferation assay. (Within 100 characters)
Materials:
-
MET-dependent cancer cell lines (e.g., GTL-16, MKN-45)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor dilutions or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Growth Inhibition Studies
This protocol provides a general framework for assessing the in vivo efficacy of MET inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
MET-dependent cancer cell line (e.g., GTL-16, MKN-45)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
This compound is a potent and selective type I MET inhibitor with significant anti-proliferative activity against MET-dependent cancer cells. Its efficacy, however, is compromised by mutations in the kinase domain at residues Y1230 and D1228. This highlights a key vulnerability of type I inhibitors. In contrast, type II MET inhibitors often retain activity against these mutations, offering a potential therapeutic strategy for overcoming resistance. The choice of a MET inhibitor for preclinical or clinical development should consider the specific MET alterations present in the target cancer population and the potential for acquired resistance. The experimental protocols provided herein offer a standardized approach for the continued comparative evaluation of novel MET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Capmatinib Active in Advanced NSCLC With MET Exon 14 Skipping Mutations - The ASCO Post [ascopost.com]
- 3. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
NVP-BVU972: A Head-to-Head Comparison of Kinase Inhibitor Specificity
In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. While multi-kinase inhibitors have shown utility in targeting multiple oncogenic drivers, their broader activity can lead to off-target effects. NVP-BVU972, a potent and selective c-Met inhibitor, represents a more targeted approach. This guide provides a detailed comparison of the kinase specificity of this compound against prominent multi-kinase inhibitors, supported by experimental data and detailed protocols.
Kinase Inhibition Profile: this compound vs. Multi-Kinase Inhibitors
The selectivity of a kinase inhibitor is paramount to its therapeutic index. This compound has demonstrated high potency and selectivity for the c-Met receptor tyrosine kinase. In biochemical assays, this compound inhibits c-Met with an IC50 of 14 nM.[1][2][3] Notably, its activity against a panel of 62 other kinases was found to be greater than 1 µM, with IC50 values exceeding 10 µM for 56 of these kinases. This includes the closely related kinase RON, for which the IC50 is over 1000 nM.[1]
In contrast, multi-kinase inhibitors such as Cabozantinib and Crizotinib, while also targeting c-Met, exhibit a broader range of activity against other kinases. This can be advantageous in certain contexts but also increases the potential for off-target toxicities.
| Inhibitor | Primary Target(s) | IC50 (nM) for Primary Target(s) | Key Off-Target Kinases (where data is available) |
| This compound | c-Met | 14[1][2][3] | >1000 (for RON)[1]; Generally low activity against a broad panel of kinases. |
| Cabozantinib | c-Met, VEGFR2, RET, AXL, KIT, TIE-2 | c-Met: 1.3, VEGFR2: 0.035, RET: 5.2[4] | ROS1, TYRO3, MER, FLT-3[5] |
| Crizotinib | ALK, c-Met, ROS1 | ALK: ~20-50, c-Met: ~5-25[6] | Highly selective for ALK and c-Met over 120 other kinases.[6] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway Analysis
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various cancers. This compound, by selectively inhibiting c-Met, effectively blocks these downstream signaling cascades. The diagram below illustrates the key components of the c-Met signaling pathway.
Caption: The c-Met signaling pathway is activated by its ligand, HGF, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which promote cell proliferation, survival, and motility. This compound selectively inhibits the c-Met receptor, blocking these oncogenic signals.
Experimental Protocols
The determination of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are outlines for common biochemical and cell-based assays used to profile inhibitors like this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. The inhibitor's potency is determined by measuring the reduction in kinase activity at various inhibitor concentrations.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare serial dilutions of this compound or the multi-kinase inhibitor in DMSO.
-
Prepare a solution of the purified kinase and its specific substrate (peptide or protein).
-
Prepare an ATP solution.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Inhibition Assay
This assay assesses the ability of an inhibitor to block kinase activity within a cellular context.
Principle: The phosphorylation of a downstream target of the kinase is measured in cells treated with the inhibitor.
General Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase (e.g., a cancer cell line with c-Met amplification).
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor for a specific duration.
-
If the kinase is not constitutively active, stimulate the cells with the appropriate ligand (e.g., HGF for c-Met).
-
-
Cell Lysis:
-
Wash the cells and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phosphorylation:
-
Quantify the level of phosphorylation of a specific downstream target using methods such as:
-
Western Blotting: Use a phospho-specific antibody to detect the phosphorylated target protein.
-
ELISA: A quantitative immunoassay to measure the amount of the phosphorylated target.
-
In-Cell Western/On-Cell Western: An immunocytochemical method for quantifying protein levels in fixed cells.
-
-
-
Data Analysis:
-
Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the downstream target (IC50).
-
The diagram below outlines a typical workflow for determining the specificity of a kinase inhibitor.
Caption: A general workflow for assessing kinase inhibitor specificity, moving from initial biochemical screening to broad kinome profiling and cellular assays to determine on-target and off-target activities.
Conclusion
The data presented in this guide highlight the superior specificity of this compound for the c-Met kinase when compared to multi-kinase inhibitors like Cabozantinib and Crizotinib. This high selectivity is a key attribute that may translate to a more favorable safety profile by minimizing off-target effects. For researchers and drug development professionals, the choice between a highly selective inhibitor and a multi-targeted agent will depend on the specific therapeutic strategy and the genetic landscape of the cancer being treated. The detailed experimental protocols provided offer a foundation for the continued investigation and characterization of novel kinase inhibitors.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabometyxhcp.com [cabometyxhcp.com]
- 6. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BVU972 and Cancer Cell Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NVP-BVU972 and other selective MET inhibitors in the context of inducing apoptosis in cancer cells. While direct experimental data confirming this compound-induced apoptosis is not extensively available in the public domain, its mechanism as a selective c-MET inhibitor strongly suggests a pro-apoptotic function, a hallmark of this therapeutic class. This guide will, therefore, draw comparisons with well-characterized MET inhibitors to provide a comprehensive overview of the anticipated apoptotic signaling pathways and the experimental methodologies used to verify them.
Performance Comparison of Selective MET Inhibitors
The c-MET receptor tyrosine kinase is a critical driver of cell proliferation, survival, and invasion in many cancers. Its inhibition is a key strategy in cancer therapy, with apoptosis induction being a primary mechanism of action. The following table summarizes the pro-apoptotic effects of various selective c-MET inhibitors. While specific data for this compound is inferred based on its class, the data for comparator compounds are derived from published studies.
| Inhibitor | Cancer Cell Line | Key Apoptotic Events Observed | Quantitative Data (Example) | Citation |
| This compound | Various cancer cells with MET alterations (anticipated) | Inhibition of c-MET phosphorylation, likely leading to cell cycle arrest and apoptosis. | IC50 for cell proliferation inhibition: EBC-1 (82 nM), GTL-16 (66 nM), MKN-45 (32 nM). | [1] |
| SU11274 | A549 (Lung Cancer) | Increased p53 stability, upregulation of Bax and PUMA, downregulation of Bcl-2, activation of caspase-3, -8, and -9. | ~50% apoptosis in A549 cells after 72 hours of treatment. | [2] |
| PHA-665752 | GTL-16 (Gastric Cancer) | Induction of apoptosis in both the presence and absence of HGF. | Potently induces apoptosis at concentrations that inhibit c-Met phosphorylation. | [3] |
| Crizotinib | PANC-1 (Pancreatic Cancer) | Induction of apoptosis by modulating related factors. | Statistically significant increase in TUNEL-positive cells. | [4] |
| Capmatinib | MET exon 14-mutated and MET-amplified NSCLC cell lines | Minimal apoptosis detected when used in combination with radiation. | Not a primary mechanism of action in the studied context. | [5][6] |
Signaling Pathways in MET Inhibitor-Induced Apoptosis
Inhibition of the c-MET receptor by a selective inhibitor like this compound is expected to disrupt downstream signaling pathways that promote cell survival. This disruption can trigger the intrinsic apoptotic pathway. A simplified representation of this process is detailed below.
Experimental Protocols for Apoptosis Detection
To confirm the induction of apoptosis by this compound or other c-MET inhibitors, a series of well-established experimental protocols can be employed.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: Seed cancer cells in a T25 flask and culture until they reach the desired confluency[7].
-
Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours)[7]. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS[7][8].
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[8][9]. Transfer 100 µL of the cell suspension to a flow cytometry tube[8]. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution[9].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour[8].
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Experimental Workflow:
Detailed Protocol:
-
Cell Lysis: Induce apoptosis in your cell culture model with this compound. Harvest the cells and resuspend them in a chilled cell lysis buffer[10]. Incubate on ice for 10 minutes[10].
-
Sample Preparation: Centrifuge the lysate to pellet the cell debris. The supernatant contains the cytosolic proteins, including caspases[11].
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)[10][11].
-
Incubation: Incubate the plate at 37°C for 1-2 hours[10][11].
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence with an excitation at 380 nm and emission between 420-460 nm for the fluorometric assay[10][12].
-
Analysis: Compare the readings from the this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity[10].
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Experimental Workflow:
Detailed Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors[13].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay[13].
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane[13].
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C[13][14][15].
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate[13].
By employing these methodologies, researchers can rigorously assess the pro-apoptotic activity of this compound and compare its efficacy to other selective c-MET inhibitors, thereby providing crucial data for its continued development as a cancer therapeutic.
References
- 1. 美国GlpBio - this compound | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]
- 2. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biogot.com [biogot.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caspase3 assay [assay-protocol.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NVP-BVU972: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the selective MET kinase inhibitor, NVP-BVU972, is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Pre-Disposal and Handling Protocols
Before commencing any disposal procedures, it is crucial to adhere to proper handling and storage protocols to minimize exposure and ensure safety. This compound should be handled in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields, is mandatory.
For storage, this compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials.
This compound Disposal Parameters
While specific quantitative limits for disposal are not publicly available, the following qualitative guidelines are essential for the safe disposal of this compound.
| Parameter | Guideline |
| Physical State | Solid |
| Recommended Disposal Method | Dissolution in a combustible solvent followed by incineration. |
| Prohibited Disposal Method | Do not discharge into drains or sewer systems. |
| Containerization | Use properly labeled, sealed, and compatible waste containers. |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., pipette tips, vials, gloves) should be treated as hazardous waste and disposed of accordingly. |
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound waste:
-
Segregate Waste: Isolate all this compound waste, including pure compound, solutions, and contaminated labware, from other laboratory waste streams.
-
Dissolve Solid Waste: For solid this compound, carefully dissolve the material in a suitable combustible solvent, such as alcohol or a mixture of flammable solvents. This should be performed in a fume hood.
-
Containerize Liquid Waste: Transfer the resulting solution, as well as any liquid waste containing this compound, into a designated and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Package Contaminated Materials: Place all contaminated disposable materials, such as gloves, absorbent pads, and empty vials, into a sealed and labeled hazardous waste bag or container.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and incineration of the hazardous waste.
-
Maintain Records: Keep accurate records of the amount of this compound disposed of and the date of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow
Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound.
Personal protective equipment for handling NVP-BVU972
Essential Safety and Handling Guide for NVP-BVU972
This document provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
This compound is a potent and selective inhibitor of Met kinase[1][2][3][4][5]. As with any potent, biologically active compound, careful handling is necessary to prevent exposure and ensure personnel safety. The following personal protective equipment (PPE) and procedures are mandatory when working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard assessment for this compound is detailed in its Safety Data Sheet (SDS), it is prudent to treat it as a hazardous compound due to its biological activity. The following table summarizes the required PPE for handling this compound, based on general guidelines for handling potent research chemicals and hazardous drugs[6][7][8].
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory to protect from splashes or dust. |
| Hand Protection | Two pairs of chemotherapy-rated gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Impervious laboratory coat or gown | Should be disposable, long-sleeved, close in the back, and be resistant to chemical permeation.[8][9] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for minimizing exposure risk. The following steps should be followed when handling this compound:
-
Preparation and Workspace Setup:
-
All handling of this compound, especially weighing the solid compound and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Before beginning any work, put on all required PPE as specified in the table above. This includes a lab coat, two pairs of gloves, and eye protection. A respirator is necessary if handling the powder outside of a containment system.
-
-
Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the fume hood or BSC.
-
Handle the container with care to avoid generating dust.
-
If any material is spilled, decontaminate the area immediately according to the procedure outlined below.
-
-
Preparing Solutions:
-
Storage:
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.), absorbent paper, and empty vials should be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Cell Proliferation Assay
The following is a detailed methodology for a cell proliferation assay using this compound, based on published research[3][5][10]:
-
Cell Culture:
-
BaF3 cells containing TPR-MET or its mutants are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum.
-
For the maintenance of parental BaF3 cells, the medium is additionally supplemented with 10 ng/mL of interleukin-3 (IL-3).
-
-
Assay Procedure:
-
Seed BaF3 cells in triplicate into 96-well plates at a density of 10,000 cells per well.
-
Treat the cells with various concentrations of this compound. The compound is typically dissolved and diluted in DMSO.
-
Incubate the plates for 72 hours.
-
Quantify the number of viable cells using a resazurin sodium salt dye reduction readout.
-
-
Data Analysis:
-
Determine the IC50 values (the concentration of the inhibitor that causes 50% inhibition of cell proliferation) using a 4-parameter dose-response model.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MET signaling pathway targeted by this compound and the general experimental workflow for its handling and use.
Caption: Inhibition of the MET signaling pathway by this compound.
Caption: Procedural workflow for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. pogo.ca [pogo.ca]
- 8. publications.ashp.org [publications.ashp.org]
- 9. education.eviq.org.au [education.eviq.org.au]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
